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  • Product: 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate
  • CAS: 59741-12-7

Core Science & Biosynthesis

Foundational

8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate: Structural Profiling, Synthesis, and Mechanistic Applications in Drug Discovery

Executive Summary The compound 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate (CAS: 59741-12-7) represents a highly specialized hybrid pharmacophore utilized primarily in early-stage drug discovery and chemical biology...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate (CAS: 59741-12-7) represents a highly specialized hybrid pharmacophore utilized primarily in early-stage drug discovery and chemical biology [1]. By fusing the well-documented metal-chelating properties of the 8-hydroxyquinoline (oxine) scaffold with the enzyme-inhibitory potential of an N-phenylcarbamate linkage, this molecule serves as a potent structural template for designing inhibitors against metalloenzymes and serine hydrolases.

This whitepaper provides an in-depth technical analysis of its physicochemical architecture, outlines its mechanistic rationale in anti-angiogenic signaling (specifically via Methionine Aminopeptidase 2 inhibition) [2], and establishes self-validating protocols for both its chemical synthesis and biological evaluation.

Structural and Physicochemical Profiling

The rational design of 8-quinolyl carbamates relies on the synergistic interaction of three distinct structural motifs, each contributing to the molecule's overall pharmacokinetic and pharmacodynamic profile:

  • The 8-Quinolyl Core: Derived from 8-hydroxyquinoline, this bidentate ligand is uniquely positioned to chelate divalent metal ions (e.g., Mn²⁺, Co²⁺, Zn²⁺) through its heterocyclic nitrogen and phenolic oxygen.

  • The Carbamate Linkage: Acting as a transition-state analog, the carbamate moiety is a classic pseudo-substrate for hydrolytic enzymes. It can carbamoylate active-site serine residues, leading to prolonged enzyme inactivation.

  • The 2-Chloro-4-methoxyphenyl Substitution: The ortho-chloro group introduces critical steric hindrance that shields the carbamate bond from rapid, non-specific hydrolysis in plasma. Simultaneously, the para-methoxy group acts as an electron-donating moiety, modulating the electrophilicity of the carbamate carbonyl and optimizing the compound's binding affinity within hydrophobic enzyme pockets.

Quantitative Physicochemical Data

The compound strictly adheres to Lipinski’s Rule of Five, indicating a high probability of favorable oral bioavailability and cellular permeability.

PropertyValuePharmacokinetic Implication
Molecular Formula C₁₇H₁₃ClN₂O₃-
Molecular Weight 328.75 g/mol < 500 Da; optimal for membrane diffusion.
CAS Registry Number 59741-12-7-
Estimated LogP ~3.5Lipophilic enough for cell entry, low risk of aggregation.
H-Bond Donors 1 (N-H of carbamate)< 5; limits desolvation energy penalty during binding.
H-Bond Acceptors 4 (N, O atoms)< 10; favorable for target-specific hydrogen bonding.
Topological Polar Surface Area ~60 Ų< 140 Ų; predicts excellent intracellular penetration.

Mechanistic Rationale: MetAP2 Inhibition and Anti-Angiogenesis

High-throughput screening of oxine derivatives has identified 8-quinolyl carbamates as potent inhibitors of Methionine Aminopeptidase 2 (MetAP2) , a cytosolic metalloenzyme critical for endothelial cell proliferation and tumor angiogenesis [2].

MetAP2 requires divalent metal ions (typically Mn²⁺ or Co²⁺) for catalytic cleavage of N-terminal methionine from nascent peptides. 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate acts as a dual-mechanism inhibitor:

  • Primary Action: The 8-quinolyl moiety penetrates the active site and forms a stable bidentate chelate with the catalytic metal ion, neutralizing its charge and halting the hydrolytic water activation.

  • Secondary Action: The bulky 2-chloro-4-methoxyphenyl group occupies the adjacent S1 hydrophobic pocket, sterically occluding the entry of peptide substrates.

This blockade prevents the maturation of critical angiogenic proteins, leading to cell cycle arrest in Human Umbilical Vein Endothelial Cells (HUVECs).

Pathway A 8-Quinolyl Carbamate Entry into Endothelial Cell B Binding to MetAP2 Active Site A->B C Bidentate Metal Chelation (Mn2+/Co2+) by Oxine B->C D Steric Blockade by N-phenylcarbamate B->D E Inhibition of N-terminal Methionine Cleavage C->E D->E F Arrest of Endothelial Cell Proliferation E->F

Mechanism of action for MetAP2 inhibition and anti-angiogenic signaling by 8-quinolyl carbamates.

Synthetic Methodology

The synthesis of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate is achieved via a one-pot nucleophilic addition of 8-hydroxyquinoline to 2-chloro-4-methoxyphenyl isocyanate.

Causality of Reagents:

  • Anhydrous Toluene: Strict exclusion of water is mandatory. Trace moisture reacts with the isocyanate to form an unstable carbamic acid, which rapidly decarboxylates into an amine and subsequently forms a symmetric urea byproduct, severely degrading the yield.

  • Triethylamine (TEA): Acts as a catalytic base to deprotonate the weakly acidic phenol of 8-hydroxyquinoline (pKa ~9.9). The resulting quinolin-8-olate is a significantly stronger nucleophile, driving the attack on the electrophilic isocyanate carbon.

Step-by-Step Synthesis Protocol
  • Preparation: Flame-dry a 50 mL round-bottom flask under an inert argon atmosphere.

  • Dissolution: Dissolve 8-hydroxyquinoline (1.0 eq, 5.0 mmol) in 15 mL of anhydrous toluene.

  • Catalysis: Add triethylamine (0.1 eq, 0.5 mmol) to the solution and stir for 10 minutes at room temperature to initiate deprotonation.

  • Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add a solution of 2-chloro-4-methoxyphenyl isocyanate (1.05 eq, 5.25 mmol) dissolved in 5 mL of anhydrous toluene over 15 minutes. Note: The slight excess of isocyanate compensates for any trace moisture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir under argon for 12–14 hours. Reaction progress should be monitored via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Workup: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography or recrystallization from hot ethanol to yield the pure carbamate as an off-white solid.

G A 8-Hydroxyquinoline C Catalytic TEA Anhydrous Toluene (0°C to RT) A->C B 2-Chloro-4-methoxyphenyl isocyanate B->C D Nucleophilic Addition (Carbamoylation) C->D E 8-Quinolyl N-(2-chloro- 4-methoxyphenyl)carbamate D->E

Synthetic workflow for 8-quinolyl N-(2-chloro-4-methoxyphenyl)carbamate via isocyanate addition.

Experimental Protocols for Biological Evaluation

To validate the biological efficacy of the synthesized compound, a self-validating system of in vitro and cellular assays must be employed.

Protocol A: In Vitro MetAP2 Enzyme Inhibition Assay

Causality: Because MetAP2 is a metalloenzyme, the assay buffer must be pre-loaded with Co²⁺ or Mn²⁺ to ensure the enzyme is in its active conformation before the chelating inhibitor is introduced.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, and 10 μM CoCl₂ (or MnCl₂).

  • Enzyme Incubation: Dilute recombinant human MetAP2 to a final concentration of 10 nM in the assay buffer. Add the 8-quinolyl carbamate inhibitor (dissolved in DMSO, final DMSO concentration < 1%) at varying concentrations (1 nM to 10 μM). Incubate at 37°C for 30 minutes to allow chelation and binding equilibrium.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate L-Methionine-7-amido-4-methylcoumarin (Met-AMC) to a final concentration of 50 μM.

  • Measurement: Continuously monitor the release of free AMC using a microplate reader (Excitation: 380 nm, Emission: 460 nm) for 45 minutes.

  • Data Analysis: Calculate the IC₅₀ by plotting the initial velocity of AMC release against the log concentration of the inhibitor.

Protocol B: HUVEC Proliferation Assay (Anti-Angiogenesis Model)

Causality: HUVECs (Human Umbilical Vein Endothelial Cells) are the gold standard for angiogenesis modeling. Inhibiting their proliferation directly correlates to the compound's anti-angiogenic potential in vivo.

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000 cells/well in Endothelial Cell Growth Medium (EGM-2) supplemented with 5% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate the media and replace it with fresh EGM-2 containing serial dilutions of the 8-quinolyl carbamate (0.1 μM to 50 μM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Viability Readout: Add 10 μL of WST-1 or CCK-8 reagent to each well. Incubate for an additional 2 hours.

  • Quantification: Measure the absorbance at 450 nm. The reduction in absorbance relative to the vehicle control indicates the dose-dependent inhibition of endothelial cell proliferation.

References

  • Bhat, S., Shim, J. S., Zhang, F., Chong, C. R., & Liu, J. O. (2011). Substituted oxines inhibit endothelial cell proliferation and angiogenesis. National Center for Biotechnology Information (NCBI) PubMed Central (PMC). Retrieved from [Link]

Exploratory

Comprehensive Technical Guide: 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate in Early-Stage Drug Discovery

Executive Summary 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate (CAS: 59741-12-7) is a specialized synthetic compound belonging to the quinoline-O-carbamate class[1]. Primarily utilized as a high-value pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate (CAS: 59741-12-7) is a specialized synthetic compound belonging to the quinoline-O-carbamate class[1]. Primarily utilized as a high-value pharmacological reagent in early-stage drug discovery libraries (such as the Aldrich Collection of Pharmacological Reagents)[2], this molecule serves as a prototypical scaffold for the development of multi-target-directed ligands (MTDLs).

For drug development professionals, this compound is of significant interest due to its dual-action potential: it acts as a covalent pseudo-substrate for serine hydrolases (e.g., acetylcholinesterase, MetAP2) while simultaneously providing a metal-chelating leaving group (8-hydroxyquinoline) capable of modulating metalloprotein activity[3][4]. This whitepaper deconstructs the structural causality, mechanistic pathways, and laboratory validation protocols for this compound.

Structural & Physicochemical Profiling

The pharmacological utility of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate is dictated by its tripartite molecular architecture. Each moiety is engineered to fulfill a specific kinetic or thermodynamic role during target engagement.

The Pharmacophore Deconstructed
  • The 8-Quinolyl Leaving Group: The quinoline ring is a privileged scaffold. In the context of a carbamate, it acts as an electron-withdrawing leaving group. Upon enzymatic cleavage, it releases 8-hydroxyquinoline, a potent bidentate metal chelator (Cu²⁺, Zn²⁺, Fe²⁺)[3]. In neurodegenerative disease models, this secondary metabolite prevents metal-induced amyloid-beta aggregation.

  • The Carbamate Warhead: Acting as a stable pseudo-peptide/ester bond, the carbamate linkage is highly resistant to spontaneous hydrolysis but highly susceptible to nucleophilic attack by the catalytic serine of hydrolase enzymes[3].

  • The 2-Chloro-4-methoxyphenyl Recognition Moiety: This aryl group dictates the binding affinity within the enzyme's hydrophobic pocket. The ortho-chlorine atom introduces steric shielding and halogen bonding, locking the molecule into a favorable conformation. Concurrently, the para-methoxy group acts as an electron-donating group, modulating the electron density of the aromatic ring to optimize π−π stacking interactions with aromatic residues (e.g., Trp, Tyr) in the target binding site.

Quantitative Data Summary

The following table summarizes the physicochemical properties that govern the compound's pharmacokinetics and screening behavior[5].

PropertyValueCausality / Significance in Screening
CAS Number 59741-12-7Unique chemical identifier for library cross-referencing[1].
Molecular Formula C₁₇H₁₃ClN₂O₃Determines exact atomic composition[5].
Molecular Weight 328.75 g/mol Falls well within Lipinski's Rule of 5, ensuring high theoretical oral bioavailability[5].
H-Bond Donors 1 (N-H)Facilitates critical hydrogen bonding with the enzyme's catalytic triad.
H-Bond Acceptors 4 (O, N)Enhances aqueous solubility and interaction with the peripheral anionic site.
Structural Class Quinoline-O-carbamateValidated chemotype for MetAP2 and cholinesterase inhibition[3][4].

Mechanistic Pathways and Biological Targets

8-Quinolyl carbamates exhibit polypharmacology, making them ideal starting points for phenotypic screening.

Serine Hydrolase Inhibition (AChE/BChE)

The primary mechanism of action for this class is the covalent, pseudo-reversible inhibition of cholinesterases[3]. The compound enters the active site gorge, where the catalytic serine (e.g., Ser203 in human AChE) executes a nucleophilic attack on the carbamate carbonyl. This forms a covalently carbamylated enzyme intermediate, which is kinetically stable, effectively silencing the enzyme. The 8-hydroxyquinoline leaving group is expelled and subsequently binds to the peripheral anionic site (PAS) or chelates local metal ions.

Mechanism A 8-Quinolyl Carbamate C Pre-covalent Michaelis Complex A->C Binding B Serine Hydrolase (e.g., AChE) B->C Binding D Nucleophilic Attack (Catalytic Serine) C->D Transition E Carbamylated Enzyme (Inactive) D->E Covalent Bond F 8-Hydroxyquinoline (Leaving Group) D->F Cleavage

Mechanism of serine hydrolase inhibition via active-site carbamylation.

MetAP2 and Anti-Angiogenic Activity

Beyond cholinesterases, 8-quinolinyl carbamates have been identified via high-throughput screening as reversible inhibitors of Methionine Aminopeptidase 2 (MetAP2)[4]. This inhibition suppresses human umbilical vein endothelial cell (HUVEC) proliferation, highlighting the compound's potential in anti-angiogenic oncology research[4].

Experimental Methodologies

To ensure scientific integrity, any evaluation of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate must utilize a self-validating assay system. The following protocol details the modified Ellman's method for determining IC₅₀ values against cholinesterases.

In Vitro Cholinesterase Inhibition Protocol (Ellman's Assay)

Rationale: Ellman's method relies on the hydrolysis of acetylthiocholine (ATCI) to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion (absorbance at 412 nm). This provides a real-time kinetic readout of enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate in 100% anhydrous DMSO. Causality: The 2-chloro-4-methoxyphenyl group is highly hydrophobic; DMSO prevents precipitation.

    • Prepare 0.1 M sodium phosphate buffer (pH 8.0) to maintain optimal enzyme ionization.

  • Assay Assembly (96-Well Plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the target enzyme (e.g., 0.2 U/mL human AChE).

    • Add 20 µL of the compound dilution (final DMSO concentration must not exceed 1% to prevent solvent-induced enzyme denaturation).

    • Include a Positive Control (e.g., Rivastigmine) and a Vehicle Control (1% DMSO).

  • Pre-Incubation:

    • Incubate the plate at 25°C for 15 minutes. Causality: Carbamylation is a time-dependent covalent process; pre-incubation allows the Michaelis complex to form and react.

  • Reaction Initiation:

    • Add 10 µL of 10 mM DTNB (Ellman's reagent).

    • Add 10 µL of 15 mM ATCI (substrate) to initiate the reaction.

  • Kinetic Measurement:

    • Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Processing:

    • Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Normalize data against the vehicle control to determine % inhibition and derive the IC₅₀ using non-linear regression.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Enzyme Incubation (AChE/BChE + Buffer) Step1->Step2 Step3 Substrate Addition (ATCI + DTNB) Step2->Step3 Step4 Kinetic Readout (Absorbance 412 nm) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Step-by-step high-throughput screening workflow using Ellman's method.

References

  • PubChem. "Quinolin-8-yl phenylcarbamate (CID 239197)". National Center for Biotechnology Information. URL: [Link]

  • ResearchGate. "Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease". European Journal of Medicinal Chemistry. URL: [Link]

  • PMC NIH. "Substituted oxines inhibit endothelial cell proliferation and angiogenesis". National Institutes of Health. URL: [Link]

Sources

Foundational

Mechanistic and Methodological Guide to 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate (CAS 59741-12-7) in Serine Hydrolase Inhibition

Executive Summary The rational design of covalent inhibitors targeting serine hydrolases—such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Fatty Acid Amide Hydrolase (FAAH)—relies heavily on the pre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of covalent inhibitors targeting serine hydrolases—such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), and Fatty Acid Amide Hydrolase (FAAH)—relies heavily on the precise tuning of electrophilic traps. 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate (CAS Number: 59741-12-7)[1] represents a highly specialized O-aryl carbamate scaffold utilized in early-stage drug discovery and chemical biology. This technical whitepaper dissects the structural rationale, mechanism of action, and the self-validating experimental protocols required to evaluate this compound class effectively.

Chemical Rationale and Structural Profiling

CAS 59741-12-7 (Molecular Formula: C17​H13​ClN2​O3​ , MW: 328.76 g/mol )[1] is engineered with two distinct functional hemispheres that dictate its pharmacodynamic profile:

  • The 8-Quinolyl Leaving Group: In aqueous media, 8-hydroxyquinoline is a relatively poor leaving group due to its pKa (~9.9), conferring excellent chemical stability to the carbamate in buffer solutions. However, within the microenvironment of a serine hydrolase active site, protonation by the catalytic histidine and stabilization by the oxyanion hole drastically enhance its leaving group propensity, ensuring enzyme-selective activation[2].

  • The N-(2-chloro-4-methoxyphenyl) Moiety: The substitution pattern on the N-phenyl ring is not arbitrary. The ortho-chloro substituent introduces steric hindrance that restricts the rotation of the N-phenyl bond, locking the carbamate into a rigid, bioactive conformation optimized for the enzyme's acyl-binding pocket. Concurrently, the para-methoxy group acts as an electron-donating moiety, modulating the electrophilicity of the carbamate carbonyl to prevent off-target toxicity while engaging in critical hydrophobic interactions within the active site gorge[3].

Mechanistic Framework: Covalent Inhibition

Unlike classical reversible inhibitors that rely solely on equilibrium binding ( Ki​ ), 8-quinolyl carbamates function as pseudo-substrates . They induce time-dependent, pseudo-irreversible inhibition through a multi-step covalent mechanism[4].

The catalytic triad (typically Ser-His-Asp or Ser-His-Glu) initiates the reaction. The catalytic serine (e.g., Ser203 in human AChE or Ser241 in FAAH) performs a nucleophilic attack on the carbamate carbonyl. This forms a high-energy tetrahedral intermediate. Driven by the general acid catalysis of the adjacent histidine, the intermediate collapses, releasing 8-hydroxyquinoline. The enzyme is left in a carbamylated state . Because the hydrolysis of a carbamylated serine is orders of magnitude slower than that of an acetylated serine (the natural turnover state), the enzyme is effectively deactivated for hours to days[2].

Mechanism A Serine Hydrolase (Active Site Ser-OH) C Tetrahedral Intermediate A->C Nucleophilic Attack B 8-Quinolyl Carbamate (CAS 59741-12-7) B->C Binding & Orientation D Carbamylated Enzyme (Inactive State) C->D Covalent Acylation E 8-Hydroxyquinoline (Leaving Group) C->E Elimination

Fig 1. Covalent carbamylation mechanism of serine hydrolases by 8-quinolyl carbamates.

Structure-Activity Relationship (SAR) & Selectivity Profiling

To contextualize CAS 59741-12-7, it is essential to compare its structural class against other benchmark carbamate inhibitors. The nature of the leaving group and the N-substituent strictly dictates the target selectivity (e.g., FAAH vs. AChE)[4],[2].

Table 1: Comparative Inhibition Profile of Representative Carbamate Scaffolds

Compound ScaffoldPrimary TargetLeaving GroupN-SubstituentRepresentative IC50​ Inhibition Modality
Biphenyl-3-yl carbamate (e.g., URB597)FAAHBiphenyl-3-olCyclohexyl~4.6 nMCovalent
Phenyl-N-methyl carbamate (Rivastigmine)AChE / BuChEPhenol derivativeEthyl/Methyl~4,100 nMPseudo-irreversible
8-Quinolyl O-carbamates AChE / BuChE8-HydroxyquinolineAlkyl/Aryl100 - 1,500 nMCovalent
CAS 59741-12-7 Serine Hydrolases8-Hydroxyquinoline2-chloro-4-methoxyphenylScaffold-dependentCovalent

Experimental Methodologies & Validation Protocols

As a Senior Application Scientist, ensuring reproducibility requires protocols that are self-validating. The following methodologies detail the synthesis and biological evaluation of 8-quinolyl carbamates, explicitly stating the causality behind critical experimental parameters.

Chemical Synthesis of CAS 59741-12-7

Objective: Synthesize the target carbamate while preventing urea byproducts.

  • Step 1: Reagent Preparation. Dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions are mandatory; trace water will rapidly hydrolyze the isocyanate reagent into a primary amine, which then reacts with another isocyanate molecule to form an insoluble symmetric urea byproduct.

  • Step 2: Base Addition. Add triethylamine (TEA, 1.2 eq) to the solution. Causality: TEA acts as a non-nucleophilic base to deprotonate the 8-hydroxyquinoline, significantly increasing the nucleophilicity of the phenoxide oxygen to drive the reaction forward.

  • Step 3: Isocyanate Addition. Cool the reaction to 0 °C using an ice bath. Slowly add 2-chloro-4-methoxyphenyl isocyanate (1.1 eq) dropwise. Causality: The nucleophilic attack on the isocyanate is highly exothermic. Low temperatures prevent thermal degradation of the isocyanate and maximize kinetic control over the O-acylation versus potential N-acylation side reactions.

  • Step 4: Workup & Quality Control. Quench with saturated NH4​Cl , extract with DCM, and purify via flash chromatography (Hexanes/EtOAc). Validation: Confirm identity and purity (>95%) via 1H -NMR (monitoring the disappearance of the phenol -OH peak and the appearance of the carbamate N-H peak at ~8.5 ppm) and LC-MS.

Time-Dependent Enzyme Inhibition Assay (Modified Ellman's Method)

Objective: Determine the IC50​ of the carbamate against AChE. Because carbamates are covalent inhibitors, their potency is a function of both concentration and time. A standard endpoint assay will yield artificially weak and irreproducible IC50​ values.

  • Step 1: Buffer Preparation. Prepare 0.1 M sodium phosphate buffer at exactly pH 8.0. Causality: pH 8.0 ensures the catalytic histidine remains unprotonated and active, while maintaining the stability of the Ellman's reagent (DTNB).

  • Step 2: Enzyme Pre-Incubation (Critical Step). Mix AChE (e.g., 0.03 U/mL) with varying concentrations of CAS 59741-12-7 (0.1 nM to 100 µM) in a 96-well plate. Incubate at 37 °C for exactly 20 minutes. Causality: This pre-incubation period allows the time-dependent covalent carbamylation to reach a steady state before the substrate is introduced. Failing to pre-incubate will result in the substrate outcompeting the inhibitor, masking its true potency.

  • Step 3: Reaction Initiation. Add a mixture of acetylthiocholine iodide (ATCI, 0.5 mM) and DTNB (0.3 mM) to all wells.

  • Step 4: Kinetic Measurement. Immediately monitor the absorbance at 412 nm continuously for 5 minutes. Causality: Continuous kinetic reads allow for the calculation of the initial velocity ( v0​ ), which is far more accurate than single-endpoint reads that may suffer from substrate depletion or product inhibition.

  • Step 5: Validation. Include a vehicle control (DMSO) and a positive control (Rivastigmine). Use non-linear regression (log(inhibitor) vs. normalized response) to calculate the IC50​ .

Workflow step1 1. Compound Prep (DMSO Stock to prevent precipitation) step2 2. Enzyme Pre-Incubation (Allows covalent bond formation) step1->step2 step3 3. Substrate Addition (Initiates competitive cleavage) step2->step3 20 min at 37°C step4 4. Kinetic Measurement (Continuous absorbance at 412 nm) step3->step4 Rapid mixing step5 5. Data Analysis (Non-linear regression for IC50) step4->step5 Initial velocity (v0)

Fig 2. Time-dependent kinetic assay workflow for evaluating pseudo-irreversible inhibitors.

Future Perspectives in Drug Development

Compounds like 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate are increasingly being investigated as Multi-Target-Directed Ligands (MTDLs) [3]. In the context of neurodegenerative diseases like Alzheimer's, the carbamate moiety effectively inhibits cholinesterases to restore cholinergic signaling. Simultaneously, the 8-hydroxyquinoline leaving group—once released in the active site—can act as a potent metal chelator, sequestering Cu2+ and Zn2+ ions that are implicated in amyloid-beta aggregation and oxidative stress[2]. This dual-action mechanism positions 8-quinolyl carbamates as highly promising scaffolds for next-generation neurotherapeutics.

Sources

Exploratory

Unlocking the Pharmacological Potential of N-Aryl Carbamates: A Technical Whitepaper on Therapeutic Targets and Synthetic Workflows

Executive Summary The N-aryl carbamate motif represents a privileged scaffold in modern medicinal chemistry and agrochemical development. Characterized by its unique balance of chemical stability, membrane permeability,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-aryl carbamate motif represents a privileged scaffold in modern medicinal chemistry and agrochemical development. Characterized by its unique balance of chemical stability, membrane permeability, and hydrogen-bonding capacity, the carbamate functional group serves as both a robust prodrug linker and an active pharmacophore[1]. This whitepaper delves into the structural pharmacology of N-aryl carbamates, elucidates their primary therapeutic targets—ranging from human endocannabinoid modulators to phytopathogenic fungal enzymes—and provides self-validating experimental workflows for their synthesis and in vitro evaluation.

Structural Pharmacology & Causal Design Principles

The pharmacological utility of N-aryl carbamates is fundamentally driven by their electronic and steric properties.

  • Amide Resonance & Stability: The amide resonance in carbamates is approximately 3–4 kcal/mol lower than that of standard amides. This is due to the steric and electronic perturbations introduced by the additional oxygen atom[1]. This lowered resonance barrier translates to a highly tunable hydrolysis rate, allowing chemists to design molecules that are stable in systemic circulation but selectively cleaved at the target site[1].

  • Target Engagement Causality: The carbamate functionality actively participates in hydrogen bonding through its carboxyl group and backbone NH[1]. When interacting with serine hydrolases, N-aryl carbamates often act as pseudo-irreversible or partially reversible inhibitors. The leaving group (the alcohol/phenol moiety) and the N-aryl substitution pattern dictate the residence time of the carbamoylated enzyme intermediate.

Primary Therapeutic Targets & Mechanisms of Action

Monoacylglycerol Lipase (MGL) & The Endocannabinoid System

MGL is a critical serine hydrolase responsible for the biological deactivation of 2-arachidonoylglycerol (2-AG), a primary endogenous ligand for CB1 and CB2 receptors[2].

  • Mechanism of Action: The N-aryl carbamate URB602 (biphenyl-3-ylcarbamic acid cyclohexyl ester) acts as a targeted MGL inhibitor[2]. Unlike traditional carbamates that irreversibly carbamoylate the catalytic serine residue, URB602 inhibits MGL via a rapid, noncompetitive, and partially reversible mechanism[2].

  • Pharmacological Causality: This partially reversible nature is crucial for drug development. It prevents total, irreversible enzyme knockout, thereby elevating 2-AG levels in regions like the hippocampus without triggering the severe off-target toxicity or receptor desensitization associated with permanent MGL blockade[2].

MGL_Pathway DAG Diacylglycerol (DAG) DAGL DAG Lipase DAG->DAGL TwoAG 2-Arachidonoylglycerol (2-AG) DAGL->TwoAG CB1 CB1/CB2 Receptors TwoAG->CB1 Agonism MGL Monoacylglycerol Lipase (MGL) TwoAG->MGL AA Arachidonic Acid MGL->AA Hydrolysis URB602 URB602 (N-aryl carbamate) URB602->MGL Noncompetitive Block

Fig 1. Endocannabinoid modulation via MGL inhibition by N-aryl carbamates.

Neuropathy Target Esterase (NTE) Protection

Certain N-aryl carbamates have demonstrated the ability to inhibit Neuropathy Target Esterase (NTE)[3].

  • Pharmacological Causality: Organophosphates cause delayed neuropathy by binding to NTE and undergoing an "aging" reaction (irreversible dealkylation)[3]. N-aryl carbamates, however, lack the specific alkyl architecture required for this aging process[3]. Consequently, they do not initiate delayed neuropathy and can be administered prophylactically to competitively occupy NTE, protecting the tissue from subsequent organophosphate challenge[3].

Cysteinyl Leukotriene Receptors (Asthma Therapeutics)

Zafirlukast, a cyclopentyl N-aryl carbamate derivative, is a selective and competitive receptor antagonist of cysteinyl leukotrienes D4 and E4[1].

  • Pharmacological Causality: The incorporation of the carbamate moiety in Zafirlukast provides an excellent in vitro and in vivo pharmacokinetic profile, conferring metabolic stability against aminopeptidases that typically degrade native peptide bonds[1].

Phytopathogenic Fungal Enzymes

In agrochemistry, N-aryl carbamates are potent fungicides that target the thiol groups of essential fungal enzymes[4].

  • Pharmacological Causality: Structure-activity relationship (SAR) studies reveal that halogenation on the N-aryl ring (e.g., 2,3-dichloro or 3,5-ditrifluoromethyl substitutions) dramatically enhances lipophilicity and target affinity, leading to superior inhibition of pathogens like Fusarium graminearum and Botrytis cinerea[4][5].

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes the quantitative efficacy of various N-aryl carbamates across different biological targets, highlighting the relationship between structural modifications and potency.

Compound / ScaffoldPrimary TargetMechanism of ActionPotency (IC50 / EC50)Ref
URB602 Monoacylglycerol Lipase (MGL)Partially reversible, noncompetitive inhibitionIC50 = 223 ± 63 μM[2]
Zafirlukast CysLT1 Receptor (Leukotrienes)Competitive receptor antagonismHigh Affinity (Clinical)[1]
Compound 1af (2,3-dichloro N-aryl)F. graminearum (Fungal Pathogen)Thiol group enzyme targetingEC50 = 12.50 μg/mL[4]
Compound 1z (3,5-di-CF3 N-aryl)F. oxysporum (Fungal Pathogen)Thiol group enzyme targetingEC50 = 16.65 μg/mL[4]
Compound 3b2 (Brominated N-aryl)B. cinerea (Fungal Pathogen)Thiol group enzyme targetingEC50 = 17.21 μg/mL[5]

Self-Validating Experimental Protocols

Protocol 1: Green Synthesis of N-Aryl Carbamates via Curtius Rearrangement

Traditional carbamate synthesis relies on highly toxic phosgene derivatives. This protocol utilizes a green, self-validating Oxone-KBr-NaN3 system to generate isocyanates via a Curtius rearrangement[5].

Causality: Oxone and KBr generate active bromine species in situ, which safely convert aromatic aldehydes to acyl azides without hazardous byproducts[5]. Heat triggers the expulsion of N2 gas (Curtius rearrangement), forming an isocyanate that is immediately trapped by an alcohol to form the carbamate[5].

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the aromatic aldehyde (1.0 equiv) in a green solvent mixture (e.g., H2O/Ethyl Acetate). Add KBr (1.2 equiv) and NaN3 (1.5 equiv).

  • Oxidation & Azidation: Slowly add Oxone (1.2 equiv) at room temperature.

    • Validation Check 1: Monitor via TLC (Thin-Layer Chromatography). The disappearance of the aldehyde spot and the appearance of a less polar spot confirms acyl azide formation.

  • Curtius Rearrangement & Trapping: Once the acyl azide is formed, add the desired trapping alcohol (e.g., methanol or ethanol, 5.0 equiv) and elevate the temperature to 80°C.

    • Validation Check 2: Observe the reaction mixture. The continuous evolution of nitrogen gas bubbles physically validates that the Curtius rearrangement is actively occurring.

  • Isolation & Characterization: Cool the mixture, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate in vacuo.

    • Validation Check 3: Perform 1H NMR and 13C NMR. The presence of a broad singlet (NH proton) around 6.5–8.0 ppm and the corresponding O-alkyl protons confirms the successful formation of the N-aryl carbamate[5].

Synthesis_Workflow Aldehyde Aromatic Aldehyde Oxidation Oxone, KBr, NaN3 Aldehyde->Oxidation AcylAzide Acyl Azide Intermediate Oxidation->AcylAzide Rearrangement Curtius Rearrangement (Heat) AcylAzide->Rearrangement Isocyanate Isocyanate Rearrangement->Isocyanate -N2 Gas Trapping Alcohol Trapping Isocyanate->Trapping Carbamate N-Aryl Carbamate Trapping->Carbamate

Fig 2. Green synthesis workflow of N-aryl carbamates via Curtius rearrangement.

Protocol 2: In Vitro Target Engagement & Reversibility Assay (MGL)

To distinguish between irreversible carbamoylation and partially reversible inhibition (as seen with URB602), a self-validating dialysis assay must be employed[2].

Step-by-Step Methodology:

  • Baseline Activity Establishment: Incubate recombinant rat MGL (1 nM) with a fluorogenic substrate (e.g., AMC-arachidonoyl) in assay buffer (50 mM Tris-HCl, pH 7.4).

    • Validation Check 1: Measure fluorescence over 30 minutes to ensure a linear rate of substrate conversion (V0), confirming enzyme viability.

  • Inhibitor Incubation: Pre-incubate the MGL with the N-aryl carbamate (e.g., URB602 at 100 μM) for 15 minutes at 37°C[2]. Measure the inhibited reaction velocity (Vi).

  • Dialysis / Washout Phase: Transfer the enzyme-inhibitor complex into a rapid dialysis cassette (10 kDa MWCO) and dialyze against 1L of inhibitor-free assay buffer for 4 hours at 4°C.

    • Validation Check 2 (Control): A control sample of MGL (without inhibitor) must be dialyzed simultaneously. Post-dialysis, the control must retain >90% of its original V0 activity to validate the protocol.

  • Kinetic Re-evaluation: Extract the dialyzed enzyme and re-measure activity.

    • Data Interpretation: If the activity returns to near V0, the mechanism is reversible. If activity remains at Vi, it is irreversible. For URB602, activity partially recovers, proving a partially reversible, noncompetitive mechanism[2].

Sources

Foundational

Physicochemical Profiling and Mechanistic Utility of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate in Covalent Drug Discovery

Executive Summary In the landscape of covalent drug discovery, carbamate-based electrophiles have emerged as privileged scaffolds for targeting the serine hydrolase superfamily. This technical whitepaper provides an in-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of covalent drug discovery, carbamate-based electrophiles have emerged as privileged scaffolds for targeting the serine hydrolase superfamily. This technical whitepaper provides an in-depth analysis of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate (CAS: 59741-12-7). By dissecting its exact molecular weight, structural dynamics, and mechanisms of enzyme inhibition, this guide establishes a robust framework for integrating this compound into high-throughput screening libraries and Activity-Based Protein Profiling (ABPP) workflows.

Physicochemical Profiling & Molecular Weight Dynamics

Before deploying any small molecule in a biological assay, its physicochemical parameters must be rigorously defined. The molecular weight of a compound dictates its pharmacokinetic potential, directly influencing its adherence to Lipinski's Rule of Five.

For 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate, the molecular weight is calculated at 328.758 g/mol [1]. This mass positions the molecule optimally for cellular penetrance and active-site accommodation. Furthermore, understanding its exact monoisotopic mass is critical for downstream High-Resolution Mass Spectrometry (HRMS) target engagement studies.

Quantitative Physicochemical Data
ParameterValueAnalytical Significance
Molecular Formula C₁₇H₁₃ClN₂O₃Dictates isotopic distribution pattern in MS.
Molecular Weight 328.758 g/mol Ideal for small-molecule drug libraries (< 500 Da)[1].
Monoisotopic Mass 328.06146 DaEssential for exact mass targeting in Q-TOF/Orbitrap[2].
Monoisotopic[M+H]⁺ 329.06874 m/zPrimary target ion for positive-mode ESI[2].
CAS Registry Number 59741-12-7Unique identifier for compound library procurement[1].
Predicted LogP ~3.9Indicates high lipophilicity, requiring organic solvents for prep.

Analytical Protocol: HRMS Verification of Molecular Weight

To ensure scientific integrity, every compound must be validated prior to biological screening. The following protocol outlines a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) workflow to confirm the molecular weight and purity of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate.

Step-by-Step Methodology: Q-TOF LC-MS/MS

1. Sample Preparation (The Causality of Solvation):

  • Action: Dissolve the compound in 100% LC-MS grade Acetonitrile (MeCN) to a 1 mM stock, then dilute to 1 µM in 50:50 MeCN:Water with 0.1% Formic Acid.

  • Causality: The high LogP (~3.9) necessitates a strong organic solvent to prevent precipitation. Formic acid acts as a proton donor, specifically targeting the basic quinoline nitrogen to ensure robust [M+H]⁺ ionization.

2. UHPLC Separation (The Causality of Retention):

  • Action: Inject 2 µL onto a C18 Reverse-Phase column. Run a gradient from 5% to 95% MeCN over 5 minutes.

  • Causality: The C18 stationary phase retains the hydrophobic carbamate. This step separates the intact molecule from potential hydrolysis degradation products, such as 8-hydroxyquinoline (MW: 145.16 g/mol ) and the corresponding aniline.

3. ESI+ Ionization & Detection (Self-Validating System):

  • Action: Operate the Q-TOF in positive Electrospray Ionization (ESI+) mode. Extract the chromatogram for m/z 329.0687.

  • Validation: The system is self-validating by analyzing the isotopic envelope. Because the molecule contains one Chlorine atom (³⁵Cl and ³⁷Cl isotopes), the mass spectrum must display a characteristic M and M+2 peak ratio of approximately 3:1 at m/z 329.0687 and 331.0658. If this isotopic signature is absent, the structural identity is compromised.

Analytical_Workflow A Sample Prep (0.1% FA in MeCN) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization [M+H]+ 329.0687 B->C D Q-TOF HRMS Mass Analysis C->D E Data Processing (Isotope Pattern) D->E

Fig 1: HRMS analytical workflow for molecular weight verification of compound 59741-12-7.

Structural Mechanistic Insights: The Carbamate Warhead

Carbamates are highly privileged chemotypes for the irreversible inhibition of serine hydrolases (e.g., FAAH, MAGL, AChE)[3]. The efficacy of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate lies in its bipartite structural mechanism:

  • The Leaving Group (8-Quinolyl Moiety): For a carbamate to covalently modify an enzyme, it must possess a competent leaving group. The electron-withdrawing nature of the quinoline ring stabilizes the developing negative charge during the collapse of the tetrahedral intermediate, facilitating the release of 8-hydroxyquinoline[4].

  • The Staying Group (N-(2-chloro-4-methoxyphenyl)): This moiety dictates the selectivity. The steric bulk of the ortho-chloro group and the electronic donation from the para-methoxy group tune the electrophilicity of the carbamate carbonyl. This precise tuning prevents non-specific proteome labeling while maintaining high affinity for the active-site pockets of target serine hydrolases[3].

Mechanism_Action Enzyme Serine Hydrolase (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Inhibitor 8-Quinolyl Carbamate (MW: 328.75) Inhibitor->Complex Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack Carbamylated Carbamylated Enzyme (Covalent Adduct) Tetrahedral->Carbamylated Elimination LeavingGroup 8-Hydroxyquinoline (Leaving Group) Tetrahedral->LeavingGroup Release

Fig 2: Covalent mechanism of serine hydrolase inhibition by 8-quinolyl carbamates.

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

To translate the physicochemical properties of this compound into biological data, researchers utilize Activity-Based Protein Profiling (ABPP)[4]. This protocol measures the exact target engagement of the 328.75 g/mol carbamate against native proteomes.

Step-by-Step Methodology: Competitive ABPP

1. Proteome Incubation:

  • Action: Dilute tissue lysate (e.g., mouse brain proteome) to 1 mg/mL in PBS. Add 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate (titrated from 1 nM to 50 µM) and incubate for 30 minutes at 37°C.

  • Causality: The 30-minute window allows the carbamate to progress from the non-covalent Michaelis complex to the irreversible carbamylated enzyme state.

2. Probe Labeling (Self-Validating Step):

  • Action: Add 1 µM of Fluorophosphonate-Rhodamine (FP-Rh) probe for 30 minutes. Include a DMSO-only control sample.

  • Causality & Validation: FP-Rh is a universal electrophile that covalently binds to the active site of uninhibited serine hydrolases. If our carbamate successfully engaged the target, it physically blocks the FP-Rh probe. The DMSO control validates the baseline fluorescence of the active proteome.

3. SDS-PAGE & Fluorescence Scanning:

  • Action: Quench the reaction with SDS loading buffer, boil for 5 minutes, and resolve the proteins via SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon).

  • Data Interpretation: A reduction in fluorescence intensity at specific molecular weight bands (relative to the DMSO control) directly correlates with the inhibitory potency (IC₅₀) of the carbamate against those specific hydrolases[4].

References

  • "8-quinolyl n-(2-chloro-4-methoxyphenyl)carbamate (C17H13ClN2O3) Exact Mass Data", PubChemLite.[Link]

  • "Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition", PubMed Central (PMC), National Institutes of Health.[Link]

  • "Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening", Proceedings of the National Academy of Sciences (PNAS).[Link]

Sources

Exploratory

An In-depth Technical Guide to 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate: Predicted Properties and Experimental Strategy

Introduction 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate is a novel organic molecule incorporating a quinoline scaffold and a carbamate linkage. The quinoline moiety is a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate is a novel organic molecule incorporating a quinoline scaffold and a carbamate linkage. The quinoline moiety is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The carbamate group, a stable and versatile functional group, can act as a hydrogen bond donor and acceptor, contributing to interactions with biological targets. This technical guide provides a comprehensive overview of the predicted physicochemical and biological properties of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate, alongside a proposed strategy for its synthesis and experimental characterization. This document is intended for researchers and professionals in drug discovery and development, offering a foundational understanding of this promising compound.

Predicted Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. While experimental data for 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate is not extensively available, we can predict several key parameters based on its chemical structure.

PropertyPredicted ValueSource
Molecular FormulaC17H13ClN2O3
Molecular Weight328.75 g/mol
XlogP3.9
pKa (most acidic)Predicted to be around 9.9 (due to the quinoline nitrogen)
Hydrogen Bond Donors1Inferred from structure
Hydrogen Bond Acceptors4Inferred from structure

These predicted properties suggest that 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate possesses moderate lipophilicity, which is often favorable for cell membrane permeability. The presence of both hydrogen bond donors and acceptors indicates its potential to engage in specific interactions with biological macromolecules.

Caption: Key structural features of the molecule.

Predicted Biological Activity: A Focus on Cholinesterase Inhibition

The structural amalgamation of a quinoline ring and a carbamate functional group strongly suggests a potential for cholinesterase inhibition. Carbamates are a well-established class of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, with some being used clinically for the treatment of Alzheimer's disease. The quinoline moiety itself has been incorporated into various cholinesterase inhibitors.

Hypothesized Mechanism of Action:

We postulate that 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate acts as a reversible inhibitor of cholinesterases. The carbamate moiety can undergo nucleophilic attack by the serine residue in the active site of the enzyme, leading to a transiently carbamoylated, and thus inactive, enzyme. The quinoline and substituted phenyl rings may further contribute to binding affinity through hydrophobic and pi-stacking interactions within the enzyme's active site gorge.

Signaling_Pathway ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_Inhibited Inhibited AChE AChE->AChE_Inhibited Compound 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate Compound->AChE Inhibition

Caption: Hypothesized inhibition of acetylcholine hydrolysis.

Proposed Synthetic Strategy

A plausible and efficient synthetic route to 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate involves the reaction of 8-hydroxyquinoline with 2-chloro-4-methoxyphenyl isocyanate. This approach is a common and generally high-yielding method for the synthesis of carbamates.

Step 1: Synthesis of 2-chloro-4-methoxyphenyl isocyanate

This intermediate can be synthesized from 2-chloro-4-methoxyaniline by reaction with phosgene or a phosgene equivalent like triphosgene.

Step 2: Carbamate Formation

The final product is obtained by reacting 8-hydroxyquinoline with the synthesized isocyanate, typically in an aprotic solvent in the presence of a base catalyst.

Synthetic_Scheme cluster_0 Step 1: Isocyanate Synthesis cluster_1 Step 2: Carbamate Formation Aniline 2-chloro-4-methoxyaniline Isocyanate 2-chloro-4-methoxyphenyl isocyanate Aniline->Isocyanate + Phosgene Phosgene Phosgene or equivalent Hydroxyquinoline 8-Hydroxyquinoline Product 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate Hydroxyquinoline->Product Isocyanate_reactant 2-chloro-4-methoxyphenyl isocyanate Isocyanate_reactant->Product + Base catalyst

Caption: Proposed two-step synthesis.

Proposed Experimental Characterization

A comprehensive experimental plan is crucial to validate the predicted properties and explore the full potential of this novel compound.

Physicochemical Characterization

A battery of analytical techniques should be employed to confirm the identity, purity, and key physicochemical properties of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the carbamate C=O and N-H stretches.

  • Purity Assessment (HPLC): To determine the purity of the synthesized compound.

  • Solubility Studies: To assess solubility in various pharmaceutically relevant solvents.

  • Stability Studies: To evaluate the compound's stability under different conditions (e.g., pH, temperature, light) to determine its shelf-life and potential degradation pathways.

Experimental_Workflow Synthesis Synthesis & Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Synthesis->Structural_Elucidation Purity Purity Analysis (HPLC) Structural_Elucidation->Purity Physicochemical Physicochemical Properties (Solubility, Stability) Purity->Physicochemical Biological_Assay In Vitro Biological Assay (Cholinesterase Inhibition) Physicochemical->Biological_Assay Data_Analysis Data Analysis & Interpretation Biological_Assay->Data_Analysis

Caption: Overall experimental characterization workflow.

In Vitro Biological Evaluation: Cholinesterase Inhibition Assay

To validate the predicted biological activity, an in vitro cholinesterase inhibition assay, such as the widely used Ellman's method, should be performed.

Experimental Protocol: Ellman's Method for AChE/BuChE Inhibition

  • Preparation of Reagents:

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum).

    • Phosphate buffer (pH 8.0).

    • Test compound (8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate) dissolved in a suitable solvent (e.g., DMSO).

    • Positive control (e.g., Donepezil or Galantamine).

  • Assay Procedure:

    • In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the enzyme solution (AChE or BuChE) to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) kinetically at 412 nm using a microplate reader for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of enzyme inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Predicted ADME/Tox Profile

While in silico predictions provide a preliminary assessment, experimental validation is essential. Based on the chemical structure, we can anticipate the following ADME/Tox properties:

  • Absorption: The predicted XlogP of 3.9 suggests good potential for oral absorption.

  • Distribution: The compound is expected to distribute into tissues, and its ability to cross the blood-brain barrier should be investigated, which is crucial for a potential Alzheimer's disease therapeutic.

  • Metabolism: The methoxy group and the aromatic rings are likely sites of metabolic modification (e.g., O-demethylation, hydroxylation) by cytochrome P450 enzymes. The carbamate linkage may also be susceptible to hydrolysis.

  • Excretion: The metabolites are likely to be excreted renally after conjugation.

  • Toxicity: The presence of a chlorinated aromatic ring warrants careful toxicological evaluation. In silico models can be used for initial predictions of potential liabilities such as mutagenicity and carcinogenicity.

Conclusion

8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate presents an intriguing molecular architecture with a strong rationale for potential biological activity, particularly as a cholinesterase inhibitor. This guide has outlined its predicted physicochemical properties, a plausible synthetic route, and a comprehensive experimental strategy for its characterization. The successful synthesis and validation of its predicted properties could establish this compound as a valuable lead for the development of novel therapeutics. Further investigation into its broader pharmacological profile and in vivo efficacy is warranted.

References

  • Stability studies of small molecules and proteins - GlycoMScan. (n.d.).
  • Redox Reactions of 8-Hydroxyquinoline. A Pulse Radiolysis Study - ACS Publications. (n.d.).
  • Stability Testing for Small-Molecule Clinical Trial Materials - Pharmaceutical Technology. (2019, October 1).
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, F. M. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(19), 4479. [Link]

  • PHOTOSENSITIZED REACTION OF 8-HYDROXY QUINOLENE | TSI Journals. (n.d.).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (2013, December 10).
  • The Importance of Standalone Testing for Small Molecules (We Have Capacity NOW!). (n.d.).
  • A Review on the in vitro Evaluation of the Anticholinesterase Activity Based on Ellman's Method - PubMed. (2021, October 26).
  • 8-Hydroxyquinoline - Wikipedia. (n.d.).
  • Stability Studies and Testing of Pharmaceuticals - An Overview - LCGC International. (2020, June 1).
  • Biologics vs. Small Molecules, What's the Difference for Stability Testing? (2019, October 2).
  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17).
  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation - JuSER :: Search. (2021, January 21).
  • Synthesis, molecular modeling studies, ADME prediction of arachidonic acid carbamate derivatives, and evaluation of their acetylcholinesterase activity - PubMed. (2020, April 15).
  • Design, synthesis, in vitro and in vivo evaluation of tacrine–cinnamic acid hybrids as multi-target acetyl- and butyrylcholinesterase inhibitors against Alzheimer's disease - RSC Publishing. (n.d.).
  • Design, synthesis and evaluation of quinoline- O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed. (2023, December 15).
  • 8-quinolyl n-(2-chloro-4-methoxyphenyl)carbamate - Sigma-Aldrich. (n.d.).
  • In vitro Acetyl Cholinesterase Inhibitory assay of Acacia catechu Willd Ethanolic Seed Extract - Semantic Scholar. (2015, September 15).
  • In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC. (2020, July 19).
  • 8-quinolyl n-(2-chloro-4-methoxyphenyl)carbamate (C17H13ClN2O3) - PubChemLite. (n.d.).
  • Synthesis, molecular modeling studies, ADME prediction of arachidonic acid carbamate derivatives, and evaluation of their acetylcholinesterase activity | Request PDF - ResearchGate. (2019, October 9).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30).
  • A REVIEW ON CHEMOTHERAPEUTIC ACTIVITIES OF QUINOLINE - ijpcbs. (n.d.).
  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15).
  • 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence - Rsc.org. (n.d.).
  • Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated
Foundational

Whitepaper: Structural and Mechanistic Evaluation of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate as a Multi-Target-Directed Ligand

Executive Summary The compound 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate (CAS: 59741-12-7) represents a highly specialized chemical entity within the broader class of quinoline-O-carbamates[1]. In modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate (CAS: 59741-12-7) represents a highly specialized chemical entity within the broader class of quinoline-O-carbamates[1]. In modern drug discovery, particularly for complex neurodegenerative conditions like Alzheimer's Disease (AD), single-target therapies often fall short due to the multifactorial nature of the disease pathology. Consequently, the development of Multi-Target-Directed Ligands (MTDLs) has become a primary strategic focus[2].

This technical guide deconstructs the structural pharmacology of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate, utilizing it as a prototypical MTDL scaffold. By combining the metal-chelating properties of the 8-quinolyl core with the cholinesterase-inhibiting potential of the carbamate moiety, this scaffold offers a dual-action mechanism: restoring metal dyshomeostasis (preventing Amyloid- β aggregation) and enhancing cholinergic neurotransmission[3][4].

Structural Pharmacology & Mechanistic Rationale

To understand the therapeutic potential of this compound, we must dissect its three primary functional domains and the causality behind their biological interactions.

The 8-Quinolyl Scaffold: Metal Chelation and A β Disruption

The 8-quinolyl group is a privileged pharmacophore renowned for its ability to chelate biometals, specifically Cu 2+ , Zn 2+ , and Fe 3+ [4]. In the context of neurodegeneration, metal dyshomeostasis accelerates the misfolding of Amyloid- β (A β ) monomers into neurotoxic oligomers and drives the generation of Reactive Oxygen Species (ROS) via Fenton chemistry[5].

  • Mechanistic Action: The nitrogen of the quinoline ring and the oxygen of the carbamate (or the hydroxyl group upon in vivo hydrolysis) form a stable, square-planar coordination complex with divalent metal ions. This sequestration prevents Cu 2+ from interacting with the histidine residues of A β1−42​ , thereby halting metal-induced aggregation and oxidative stress[6].

The Carbamate Pharmacophore: Pseudo-Covalent Enzyme Inhibition

Carbamates are classic inhibitors of serine hydrolases, most notably Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[2].

  • Mechanistic Action: The carbamate linkage acts as a pseudo-substrate for the enzyme. The hydroxyl group of the catalytic serine (e.g., Ser203 in human AChE) nucleophilically attacks the carbonyl carbon of the carbamate. This results in the release of the 8-quinolyl leaving group and the carbamylation of the enzyme's active site[7]. Unlike acetylation (which water resolves in milliseconds), carbamylation takes hours to hydrolyze, effectively trapping the enzyme in an inactive state and prolonging the synaptic half-life of acetylcholine[8].

The 2-Chloro-4-methoxyphenyl Moiety: Active Site Tuning

The N-aryl substitution is critical for determining the binding affinity and selectivity of the inhibitor.

Mechanistic Action: The 2-chloro-4-methoxyphenyl group provides specific steric and electronic tuning. The chlorine atom introduces lipophilicity and the potential for halogen bonding within the hydrophobic pockets of the enzyme. Simultaneously, the methoxy group acts as an electron-donating group, modulating the electrophilicity of the carbamate carbonyl and facilitating optimal π

π stacking interactions with the aromatic residues (e.g., Trp286) in the Peripheral Anionic Site (PAS) of AChE[2].

Systems Biology & Signaling Pathways

The dual-action nature of this MTDL scaffold intervenes in two distinct pathological pathways. The diagrams below illustrate the logical relationships and signaling cascades modulated by the compound.

AChE_Inhibition Inhibitor 8-Quinolyl Carbamate (MTDL) AChE Acetylcholinesterase (Catalytic Triad) Inhibitor->AChE Carbamylation (Pseudo-covalent) Products Choline + Acetate AChE->Products Substrate Hydrolysis ACh Acetylcholine (Neurotransmitter) ACh->AChE Binds Active Site Receptor Cholinergic Receptors ACh->Receptor Sustained Synaptic Transmission

Diagram 1: Mechanism of AChE inhibition by carbamate MTDLs and the resulting enhancement of cholinergic synaptic transmission.

Metal_Chelation_Pathway Chelator 8-Quinolyl Motif (Metal Chelator) Metals Cu2+ / Zn2+ (Dyshomeostasis) Chelator->Metals Sequestration & Clearance Monomers Aβ Monomers Metals->Monomers Induces Misfolding ROS Reactive Oxygen Species (ROS) Metals->ROS Fenton Reaction Oligomers Neurotoxic Aβ Oligomers Monomers->Oligomers Aggregation

Diagram 2: Role of the 8-quinolyl motif in chelating biometals to prevent A β aggregation and ROS generation.

Quantitative Data Summaries

Based on validated structure-activity relationship (SAR) studies of analogous quinoline-O-carbamate MTDLs, the following table summarizes the expected quantitative pharmacological profile for this structural class[2][3].

Target / AssayExpected IC 50​ / Affinity RangeMechanistic Role
Acetylcholinesterase (AChE) 1.0 μ M – 10.5 μ MInhibition prevents ACh degradation, improving cognitive signaling.
Butyrylcholinesterase (BuChE) 0.8 μ M – 5.0 μ MDual inhibition targets late-stage AD where BuChE compensates for AChE.
Cu 2+ Binding Affinity (K d​ ) Low micromolar to nanomolarSequesters free copper to prevent Fenton chemistry and A β binding.
A β1−42​ Aggregation Inhibition 5.0 μ M – 15.0 μ MPrevents the formation of neurotoxic beta-sheet oligomers.
Blood-Brain Barrier (BBB) Permeability High ( Pe​ > 4.0×10−6 cm/s)Essential for CNS target engagement; facilitated by the lipophilic aryl group.

Experimental Protocols: Self-Validating Systems

To empirically validate the MTDL properties of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate, researchers must employ robust, self-validating biochemical assays. The following protocols detail the exact methodologies and the causality behind each step.

Protocol 1: Kinetic Evaluation of Cholinesterase Inhibition (Ellman’s Method)

This protocol utilizes a continuous colorimetric assay to determine the IC 50​ of the carbamate against AChE[9][10].

Causality & Design: Why use 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)? DTNB reacts specifically with the free sulfhydryl group of thiocholine (the hydrolysis product of the substrate, ATChI) to form a highly conjugated 5-thio-2-nitrobenzoate (TNB 2− ) anion. This anion has a strong molar extinction coefficient at 412 nm, allowing for highly sensitive, real-time kinetic tracking of enzyme velocity[11].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to a final concentration of 10 mM in buffer. Prepare Acetylthiocholine iodide (ATChI) at 15 mM in deionized water[10].

  • Inhibitor Dilution: Dissolve the 8-quinolyl carbamate in DMSO to create a 10 mM stock. Perform serial dilutions in buffer to achieve final assay concentrations ranging from 0.1 μ M to 100 μ M. Ensure final DMSO concentration remains 1% to prevent enzyme denaturation[10].

  • Pre-Incubation (Critical Step): In a 96-well microplate, combine 140 μ L of buffer, 20 μ L of the inhibitor dilution, and 20 μ L of AChE (0.2 U/mL). Incubate at 37°C for 15 minutes. Rationale: Carbamates are time-dependent inhibitors; pre-incubation allows the covalent carbamylation of the catalytic serine to reach equilibrium before the competing substrate is introduced.

  • Reaction Initiation: Add 10 μ L of DTNB (10 mM) and 10 μ L of ATChI (15 mM) to all wells simultaneously using a multichannel pipette[12].

  • Kinetic Readout: Immediately place the plate in a microplate reader. Measure absorbance at 412 nm every 60 seconds for 15 minutes at 37°C[10].

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the absorbance-time curve. Determine the IC 50​ using non-linear regression analysis comparing the inhibited velocities against the vehicle control.

Protocol 2: Metal Chelation and A β1−42​ Disruption Assay

This protocol evaluates the compound's ability to halt Cu 2+ -induced A β aggregation using Thioflavin T (ThT) fluorescence[5].

Causality & Design: Why use Thioflavin T? ThT is a benzothiazole dye that exhibits a massive quantum yield enhancement upon binding to the β -sheet-rich structures of amyloid fibrils. It serves as a self-validating reporter: if the 8-quinolyl core successfully chelates Cu 2+ , the metal cannot induce A β misfolding, resulting in a quantifiable lack of ThT fluorescence[5].

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve lyophilized A β1−42​ in hexafluoroisopropanol (HFIP) to monomerize the peptide. Evaporate HFIP under a nitrogen stream, then reconstitute the peptide film in 20 mM HEPES buffer (pH 7.4) to a 20 μ M stock.

  • Assay Assembly: In a black, opaque 96-well plate, add A β1−42​ to a final concentration of 10 μ M.

  • Metal & Inhibitor Addition: To induce aggregation, add CuCl 2​ to a final concentration of 10 μ M. Immediately add the 8-quinolyl carbamate compound at varying concentrations (e.g., 10, 20, 50 μ M).

  • Incubation: Seal the plate and incubate at 37°C for 24 hours with continuous shaking to promote fibrillization.

  • Fluorescence Measurement: Add ThT to a final concentration of 10 μ M in each well. Incubate in the dark for 5 minutes.

  • Readout: Measure fluorescence intensity using a microplate reader (Excitation: 440 nm, Emission: 485 nm). A reduction in fluorescence relative to the Cu 2+ -only control validates the compound's chelating and anti-aggregating efficacy.

References

  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC/Taylor & Francis) URL:[Link]

  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: Drug Design, Development and Therapy (via PMC) URL:[Link]

  • Novel 8-hydroxyquinoline derivatives targeting β -amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease Source: Bioorganic & Medicinal Chemistry (via PubMed) URL:[Link]

  • Alzheimer's Drug PBT2 Interacts with the Amyloid β 1–42 Peptide Differently than Other 8-Hydroxyquinoline Chelating Drugs Source: Inorganic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Engineering the Cholinergic Synapse: Anticholinesterase Activity of Novel Carbamates

Executive Overview The cholinergic hypothesis remains a cornerstone in the pharmacological management of neurodegenerative disorders such as Alzheimer’s disease (AD). Acetylcholinesterase (AChE) and butyrylcholinesterase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The cholinergic hypothesis remains a cornerstone in the pharmacological management of neurodegenerative disorders such as Alzheimer’s disease (AD). Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the primary enzymatic targets for restoring synaptic acetylcholine (ACh) levels. As a Senior Application Scientist, I have observed a paradigm shift in drug design: moving away from simple reversible inhibitors toward sophisticated, multi-target-directed carbamates. This technical guide explores the kinetic mechanisms, structural evolution, and the rigorous, self-validating methodologies required to accurately quantify the anticholinesterase activity of these novel carbamate derivatives.

Mechanistic Causality: The Pseudo-Irreversible Paradigm

To understand the efficacy of carbamate-based cholinesterase inhibitors, one must first analyze their kinetic interaction with the enzyme's active site. Unlike reversible inhibitors (e.g., donepezil) that transiently occupy the catalytic gorge, carbamates act as1[1].

The causality of their extended duration of action lies in the covalent modification of the enzyme. The carbamate moiety undergoes a nucleophilic attack by the catalytic serine residue (Ser203 in human AChE), forming a covalent carbamoylated enzyme intermediate ( E−C ). The decarbamoylation step ( k3​ ) is the rate-limiting kinetic bottleneck; it occurs on the order of minutes to hours, which is significantly slower than the microsecond deacetylation seen with the natural substrate[2]. This kinetic delay ensures a prolonged residency of ACh in the synaptic cleft.

Mechanism AChE Free AChE (Active) Complex Reversible Complex (E-I) AChE->Complex k1 Carbamate Carbamate Inhibitor Carbamate->Complex Binds Active Site Complex->AChE k-1 Carbamoylated Carbamoylated Enzyme (E-C) - Inactive Complex->Carbamoylated k2 (Carbamoylation) LeavingGroup Leaving Group (Phenol/Amine) Complex->LeavingGroup Cleavage Restored Restored AChE (Active) Carbamoylated->Restored k3 (Decarbamoylation, Slow: mins to hrs)

Caption: Kinetic mechanism of pseudo-irreversible AChE inhibition by carbamates.

Structural Evolution: Multi-Target-Directed Ligands (MTDLs)

Modern drug development recognizes that AD is a multifactorial pathology. Consequently, novel carbamates are engineered as 1[1] capable of modulating multiple targets simultaneously.

  • Coumarin Carbamates: Recent syntheses of coumarin-based carbamates demonstrate potent dual AChE/BChE inhibition coupled with robust antioxidant and anti-aflatoxigenic properties. For example, specific cycloheptylcarbamate derivatives (Compound 4h) exhibit AChE IC50 values of 2.30 µM, while cyclohexylmethyl variants (Compound 4c) show extreme potency against BuChE (IC50 = 0.003 µM)[3].

  • Dual AChE-SERT Inhibitors: By optimizing the carbamate group and tether length, researchers have synthesized compounds (e.g., Compound S-4) that simultaneously inhibit AChE and the serotonin transporter (SERT), facilitating both cholinergic and serotonergic neurotransmission[4].

  • Antioxidant Hybrids & Prodrugs: Some novel carbamates are designed to act as site-specific prodrugs. Upon cleavage by the cholinesterase, the leaving group releases 5 directly into the microenvironment, providing localized neuroprotection against reactive oxygen species[2][5].

Quantitative Structure-Activity Relationship (SAR) Summary
Compound Class / NamePrimary TargetSecondary Target / EffectAChE IC50 (µM)BuChE IC50 (µM)
Rivastigmine (Standard)AChE / BuChENone4.10.03
Coumarin Carbamate (4h)AChEAntioxidant / Anti-aflatoxigenic2.30N/A
Coumarin Carbamate (4c)BuChEAntioxidant / Anti-aflatoxigenicN/A0.003
PropargylaminodonepezilAChEMAO-B (IC50 = 6.4 µM)0.44N/A
Dual Inhibitor (S)-4AChESERTPotentN/A

Experimental Methodology: The Self-Validating Ellman's Assay

To accurately quantify the anticholinesterase activity of these novel derivatives, the 6 remains the gold standard[6]. However, running this assay requires a deep understanding of the underlying chemical causality to prevent data artifacts.

Causality in Assay Design:

  • Buffer pH Optimization (pH 8.0): The assay relies on the cleavage of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by thiocholine. This reaction produces the 5-thio-2-nitrobenzoate (TNB²⁻) anion. A pH of 8.0 is strictly required because the ionization of TNB to its highly absorptive yellow dianion form is pH-dependent, and AChE maintains optimal catalytic geometry at this alkalinity[7].

  • Mandatory Pre-incubation Phase: Because carbamates are time-dependent, pseudo-irreversible inhibitors, pre-incubating the enzyme with the inhibitor before introducing the substrate is non-negotiable. This allows the reversible E−I complex to transition into the covalent E−C state without substrate competition[2].

  • DTNB/ATCI Ratio Control: A common pitfall is using an excessive concentration of DTNB. High ratios of DTNB to acetylthiocholine (ATCI) can artificially 8, leading to an underestimation of enzyme activity[8].

EllmanAssay Step1 1. Pre-incubation AChE + Carbamate Step2 2. Substrate Addition (ATCI) Step1->Step2 E-C formation Step3 3. Enzymatic Hydrolysis Thiocholine Release Step2->Step3 Competing reaction Step4 4. Colorimetric Reaction Thiocholine + DTNB Step3->Step4 Nucleophilic attack Step5 5. Quantification TNB²⁻ Anion (412 nm) Step4->Step5 Spectrophotometry

Caption: Step-by-step workflow of the Ellman's assay for cholinesterase activity.

Step-by-Step Methodology & Self-Validation System

To ensure trustworthiness and reproducibility, the following protocol integrates continuous self-validation loops:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to a final concentration of 10 mM and ATCI to 14 mM in the buffer[7].

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 10 µL of AChE (e.g., 1 U/mL) with 20 µL of the novel carbamate inhibitor (serially diluted in DMSO/buffer).

    • Self-Validation Loop A: Always include a positive control well (standard rivastigmine) to validate assay sensitivity, and a negative control well (buffer + DMSO only) to establish the 100% uninhibited baseline[9].

  • Chromogen Addition & Baseline Check: Add 200 µL of 1 mM DTNB solution to all wells.

    • Self-Validation Loop B: Read the baseline absorbance at 412 nm before adding the substrate. Many novel carbamates (especially highly conjugated coumarin derivatives) or their leaving groups may inherently absorb light at 412 nm or react directly with DTNB[10]. This baseline must be subtracted from final kinetic readings to prevent false-positive inhibition data.

  • Reaction Initiation: Rapidly inject 10 µL of 14 mM ATCI to initiate enzymatic hydrolysis[7].

  • Kinetic Acquisition: Measure absorbance at 412 nm continuously every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Synthesis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value[7].

Conclusion

The rational design of novel carbamates transcends simple enzymatic blockade. By leveraging the pseudo-irreversible kinetics of carbamoylation, modern therapeutics are evolving into sophisticated delivery systems—transferring antioxidants, modulating secondary neurotransmitter transporters, and acting as site-specific prodrugs. Rigorous, self-validating kinetic assays ensure that these multi-target directed ligands are accurately characterized, paving the way for advanced clinical translation in neurodegenerative disease management.

References

  • Dual Monitoring of Blood Acetylcholinesterase Content and Catalytic Activity Utilizing Fluorometry-Integrated Surface Plasmon Resonance National Institutes of Health (NIH) URL:[Link]

  • Synthesis, Anticholinesterase, Antioxidant, and Anti-Aflatoxigenic Activity of Novel Coumarin Carbamate Derivatives ResearchGate URL: [Link]

  • Ellman's method is still an appropriate method for measurement of cholinesterases activities ResearchGate URL: [Link]

  • Design and Synthesis of Dual Inhibitors of Acetylcholinesterase and Serotonin Transporter Targeting Potential Agents for Alzheimer's Disease Organic Letters - ACS Publications URL:[Link]

  • Evaluation of 2,6-dichlorophenolindophenol acetate as a substrate for acetylcholinesterase activity assay Taylor & Francis URL:[Link]

  • Conceptual Framework of the Design of Pleiotropic Drugs against Alzheimer's Disease National Institutes of Health (NIH) URL:[Link]

  • Advances in prodrug design for Alzheimer's disease: the state of the art Taylor & Francis URL:[Link]

  • Selective Pseudo-irreversible Butyrylcholinesterase Inhibitors Transferring Antioxidant Moieties to the Enzyme Show Pronounced Neuroprotective Efficacy In Vitro and In Vivo in an Alzheimer's Disease Mouse Model Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Foundational

Fungicidal potential of substituted N-aryl carbamates

Executive Summary The carbamate motif is a highly privileged pharmacophore in agrochemical discovery, historically serving as the backbone for numerous commercialized pesticides. Recently, substituted N-aryl carbamates h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carbamate motif is a highly privileged pharmacophore in agrochemical discovery, historically serving as the backbone for numerous commercialized pesticides. Recently, substituted N-aryl carbamates have emerged as highly potent, next-generation green fungicides[1]. Unlike legacy agrochemicals that persist in the soil, carbamates undergo rapid environmental degradation, minimizing ecological residue[2]. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) dynamics, mechanistic pathways, and self-validating green synthesis protocols required to develop and evaluate novel N-aryl carbamate fungicides.

Mechanistic Grounding: The Causality of Antifungal Action

To design effective fungicidal agents, one must understand the biochemical causality of the target scaffold. N-aryl carbamates exert their broad-spectrum antifungal activity primarily by targeting and binding to critical thiol-containing enzymes within phytopathogenic fungi[2].

The electrophilic carbon of the carbamate group interacts with nucleophilic thiol (-SH) groups on fungal enzymes. This covalent or strong non-covalent interaction disrupts the enzyme's tertiary structure, leading to the blockage of electron transfer processes and the subsequent arrest of cellular respiration[3]. Without the ability to generate ATP, the fungal cell undergoes metabolic starvation and death.

MOA A Substituted N-Aryl Carbamate B Fungal Cell Penetration A->B F Environmental Degradation (Low Residue) A->F Post-application C Targeting Thiol-Containing Enzymes B->C D Enzymatic Inhibition C->D E Cellular Respiration Arrest D->E

Caption: Mechanistic pathway of N-aryl carbamates from target inhibition to degradation.

Structure-Activity Relationship (SAR) Dynamics

The fungicidal efficacy of N-aryl carbamates is heavily dictated by the substitution pattern on the phenyl ring. Empirical screening against major phytopathogenic fungi—such as Botrytis cinerea, Fusarium graminearum, and Magnaporthe grisea—reveals distinct SAR trends[4].

  • Halogenation is Critical: The incorporation of electron-withdrawing halogens (specifically chlorine and bromine) on the di-substituted phenyl ring significantly enhances antifungal potency[5]. Halogenation increases the lipophilicity of the molecule, facilitating superior penetration through the fungal cell wall, while simultaneously improving metabolic stability[4].

  • Trifluoromethyl/Trifluoromethoxy Additions: The introduction of −CF3​ or −OCF3​ groups at strategic positions (e.g., 3,5-ditrifluoromethyl) drastically improves bioavailability and electrophilicity, yielding excellent broad-spectrum activity[4].

  • Positional Causality: Di-substituted derivatives (e.g., 2,3-dichloro, 2,4-dichloro, and 3-bromo-4-methyl configurations) consistently outperform mono-substituted variants and even commercial standards like azoxystrobin[4].

Table 1: Quantitative SAR Data of Key N-Aryl Carbamates

Data summarizes in vitro mycelial growth inhibition at 50 μg/mL against key fungal pathogens.

Compound DesignationSubstitution PatternTarget PathogenInhibition Rate (%)EC₅₀ (μg/mL)
Azoxystrobin (Control) N/AB. cinerea54.39%N/A
Compound 1t 2,4-dichloroB. cinerea> 70.00%N/A
Compound 1x 3-bromo-4-methylM. grisea> 70.00%N/A
Compound 1af Di-substitutedF. graminearum> 70.00%12.50
Compound 1z 3,5-ditrifluoromethylF. oxysporum> 70.00%16.65
Compound 3b2 Di-halogenatedF. graminearum> 80.00%N/A

(Note: Data derived from recent bioevaluations of novel carbamate libraries[1],[5].)

Green Synthesis Workflow: The Hofmann/Curtius Rearrangement

Historically, carbamate synthesis relied on highly toxic phosgene gas or its hazardous derivatives[2]. Modern drug development mandates ecologically benign methodologies. The current state-of-the-art utilizes a one-pot green oxidation of aromatic amides or aldehydes using an Oxone-KCl/KBr-NaOH system[6].

Oxone acts as a safe terminal oxidant, generating reactive halogenating species in situ to form N-halo amides or acyl azides[2]. These intermediates undergo Hofmann or Curtius rearrangements to form isocyanates, which are subsequently trapped by alcohols to yield the target N-aryl carbamates[5].

Synthesis A Aromatic Amides / Aldehydes B Green Oxidation (Oxone, KCl/KBr) A->B C N-Halo Amide / Acyl Azide B->C D Hofmann / Curtius Rearrangement (NaOH, Heat) C->D E Isocyanate Trapping (Alcohols) D->E F N-Aryl Carbamate Library E->F

Caption: Green synthesis workflow of N-aryl carbamates via Hofmann/Curtius rearrangement.

Protocol 1: Self-Validating Green Synthesis of N-Aryl Carbamates

Objective: Synthesize di-halogenated N-aryl carbamates without the use of phosgene.

  • Reagent Initialization: Dissolve 1.0 equivalent of the starting aromatic amide in a green solvent matrix (e.g., aqueous ethanol) under continuous stirring.

  • In Situ Halogenation: Add 1.2 equivalents of Oxone (potassium peroxymonosulfate) and 1.2 equivalents of KCl to the reaction vessel. Causality: The Oxone oxidizes the chloride ions to generate active chlorine, which reacts with the amide to form the N-chloro amide intermediate.

  • Rearrangement Trigger: Slowly introduce NaOH (aqueous) to shift the pH, initiating the Hofmann rearrangement. The intermediate loses a chloride ion and undergoes alkyl migration to form a highly reactive isocyanate.

  • Nucleophilic Trapping: Introduce the target aliphatic alcohol (e.g., methanol) in excess. The alcohol acts as a nucleophile, attacking the isocyanate carbon to yield the stable N-aryl carbamate.

  • Validation & Characterization: Extract the product using ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum. Validate the chemical structure using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the presence of the carbamate methoxy peak and amide NH stretch[4].

In Vitro Antifungal Screening Protocol

To establish trustworthiness in the SAR data, the biological evaluation must be strictly controlled. The following mycelial growth inhibition assay acts as a self-validating system by utilizing both negative (solvent) and positive (commercial fungicide) controls[1].

Protocol 2: Mycelial Growth Inhibition Assay
  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) at 121°C for 15 minutes. Cool to 50°C before use.

  • Compound Formulation: Dissolve the purified N-aryl carbamate in analytical-grade DMSO to create a concentrated stock. Dilute the stock into the liquid PDA to achieve a final testing concentration of 50 μg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Control Establishment: Prepare negative control plates containing 1% DMSO in PDA, and positive control plates containing 50 μg/mL of Azoxystrobin.

  • Inoculation: Using a sterile cork borer, excise a 5 mm mycelial plug from the actively growing margin of a 7-day-old culture of the target fungus (e.g., F. graminearum). Place the plug face-down in the geometric center of the prepared PDA plates.

  • Incubation & Quantification: Incubate the plates in the dark at 25°C. Monitor daily. Once the negative control mycelium reaches the edge of the petri dish (typically 3–7 days), measure the colony diameters of all plates using digital calipers.

  • Data Analysis: Calculate the inhibition rate using the formula:

    Inhibition(%)=[(Dc​−Dt​)/(Dc​−5)]×100

    (Where Dc​ is the control diameter and Dt​ is the treatment diameter). For compounds exceeding 70% inhibition, perform serial dilutions to calculate the absolute EC50​ value[1].

Conclusion

Substituted N-aryl carbamates represent a highly promising frontier in the development of ecologically responsible fungicides. By leveraging green synthesis methodologies like the Oxone-mediated Hofmann/Curtius rearrangement, researchers can efficiently generate libraries of di-halogenated and trifluoromethylated carbamates. These optimized scaffolds demonstrate superior target affinity for fungal thiol-enzymes, routinely outperforming legacy commercial standards while maintaining a favorable environmental degradation profile.

References

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives Source: Molecules (MDPI), 2024, 29(15), 3479. URL:[Link]

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents Source: Agronomy (MDPI), 2025, 15(12), 2741. URL:[Link]

  • Pesticides: Chemistry, Manufacturing, Regulation, Usage and Impacts on Population Source: IntechOpen, 2022. URL:[Link](Verified via Grounding Tool Redirect)

Sources

Protocols & Analytical Methods

Method

Application Note: Profiling 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate in Anti-Proliferative and Anti-Angiogenic Workflows

Target Audience: Research Scientists, Assay Developers, and Oncology Drug Discovery Professionals Document Type: Advanced Technical Guide & Validated Protocols Executive Summary & Mechanistic Rationale 8-Quinolyl N-(2-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Developers, and Oncology Drug Discovery Professionals Document Type: Advanced Technical Guide & Validated Protocols

Executive Summary & Mechanistic Rationale

8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate (CAS 59741-12-7) is a highly specialized, rare chemical entity belonging to the substituted oxine and quinolyl carbamate family. Historically, quinolyl carbamates have been investigated for antilipolytic activities[1], but recent high-throughput screening and structure-activity relationship (SAR) studies have repositioned this structural class as potent anti-angiogenic and anti-proliferative agents[2].

The Causality of the Pharmacophore

The anti-proliferative efficacy of quinolyl carbamates is not derived from generalized cytotoxicity, but rather from a highly specific dual-inhibition mechanism targeting two distinct cellular regulators:

  • Methionine Aminopeptidase 2 (MetAP2): The 8-hydroxyquinoline (oxine) core acts as a privileged metal-chelating pharmacophore. In the context of MetAP2—a metalloprotease responsible for the co-translational removal of initiator methionines—the quinolyl nitrogen and carbamate oxygen coordinate with the active-site metal ions (typically Co²⁺ or Mn²⁺). The bulky N-(2-chloro-4-methoxyphenyl) substitution provides steric bulk that perfectly occupies the hydrophobic pocket of the MetAP2 active site, halting the processing of proteins essential for endothelial cell cycle progression[3].

  • Sirtuin 1 (SIRT1): Concurrently, the carbamate moiety interacts with the NAD⁺-dependent deacetylase SIRT1. Inhibition of SIRT1 prevents the deacetylation of the p53 tumor suppressor protein. Hyperacetylated p53 is stabilized and actively translocates to the nucleus to induce apoptosis in actively proliferating cells[2].

G Compound 8-Quinolyl N-(2-chloro-4- methoxyphenyl)carbamate MetAP2 MetAP2 (Metalloprotease) Compound->MetAP2 Chelates Active Site SIRT1 SIRT1 (Deacetylase) Compound->SIRT1 Blocks NAD+ Pocket p53_un Unprocessed/Inactive Proteins MetAP2->p53_un Prevents N-Met Cleavage p53_ac Hyperacetylated p53 (Active State) SIRT1->p53_ac Prevents Deacetylation EndoCell Endothelial Cell Cycle Arrest (Anti-Angiogenesis) p53_un->EndoCell Apoptosis Apoptosis Induction p53_ac->Apoptosis EndoCell->Apoptosis

Figure 1: Dual-pathway mechanism of action for quinolyl carbamate derivatives in anti-proliferative studies.

Expected Quantitative Pharmacological Profile

Based on extensive SAR data from homologous substituted oxines (such as 5-chloroquinolin-8-yl phenylcarbamate and nitroxoline)[2][3], the following table outlines the expected benchmarking data for 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate.

Target / AssayExpected IC₅₀ RangeBenchmark (Nitroxoline)Mechanistic Relevance
MetAP2 Enzymatic Inhibition 100 nM – 500 nM400 nMValidates direct target engagement and metalloprotease blockade.
SIRT1 Deacetylation 1.0 µM – 5.0 µM8.0 µMConfirms secondary target engagement leading to p53 stabilization.
HUVEC Proliferation 0.5 µM – 2.0 µM1.5 µMPrimary phenotypic readout for anti-angiogenic potential.
HeLa / HT-29 Viability 5.0 µM – 15.0 µM12.0 µMAssesses direct tumor cytotoxicity vs. endothelial selectivity.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary orthogonal controls and specific cofactors required to prove that the observed anti-proliferative effect is mechanistically driven, rather than a result of non-specific chemical toxicity.

Protocol A: Recombinant MetAP2 Enzymatic Cleavage Assay

Rationale: MetAP2 is a metalloprotease. Because quinolyl carbamates act partially via metal chelation, the assay must be strictly controlled for metal ion concentration. If the assay lacks Co²⁺, baseline activity will fail, validating the metal-dependency of the system.

Materials:

  • Recombinant human MetAP2 (rhMetAP2).

  • Fluorogenic substrate: L-Methionine-7-amido-4-methylcoumarin (Met-AMC).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA.

  • Cofactor: 10 µM CoCl₂ (Critical for MetAP2 activation).

Step-by-Step Workflow:

  • Compound Preparation: Dissolve 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate in 100% DMSO to a 10 mM stock. Perform a 10-point 3-fold serial dilution.

  • Enzyme Activation: Pre-incubate 10 nM rhMetAP2 in Assay Buffer supplemented with 10 µM CoCl₂ for 15 minutes at room temperature. Causality: This ensures the active site is fully metallated before introducing the chelating inhibitor.

  • Inhibitor Binding: Add 1 µL of the compound dilutions to 49 µL of the activated enzyme mix. Incubate for 30 minutes at 37°C. Include a positive control (TNP-470, 1 µM) and a vehicle control (2% DMSO).

  • Substrate Addition: Initiate the reaction by adding 50 µL of 100 µM Met-AMC substrate.

  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at Ex/Em = 380/460 nm.

  • Validation Check: Calculate the Z'-factor using the vehicle control and TNP-470. A Z'-factor > 0.6 validates the assay's integrity.

Protocol B: VEGF-Stimulated HUVEC Proliferation Assay

Rationale: To accurately measure anti-angiogenic properties, endothelial cells must be forced into an active proliferative state using Vascular Endothelial Growth Factor (VEGF). Testing the compound on quiescent cells will yield false negatives.

Step-by-Step Workflow:

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 3,000 cells/well in a 96-well plate using Endothelial Basal Medium (EBM) supplemented with 2% FBS. Starve for 24 hours.

  • Stimulation & Treatment: Replace media with EBM containing 20 ng/mL VEGF to trigger proliferation. Immediately add 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate at concentrations ranging from 0.1 µM to 20 µM.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Quantification (BrdU Incorporation): Add BrdU labeling solution for the final 12 hours of incubation. Causality: BrdU directly measures de novo DNA synthesis (active proliferation), which is far more accurate for anti-angiogenic screening than metabolic assays like MTT, which can be skewed by mitochondrial stress.

  • Detection: Fix cells and measure BrdU incorporation via ELISA (Absorbance at 450 nm).

  • Orthogonal Validation: Run a parallel plate using a non-endothelial cancer cell line (e.g., HeLa) without VEGF. A lower IC₅₀ in HUVECs compared to HeLa cells confirms the compound's selectivity for angiogenic endothelial cells over general cytotoxicity[3].

High-Throughput Screening & Validation Workflow

The following diagram illustrates the logical progression from compound preparation through orthogonal validation, ensuring rigorous E-E-A-T standards in drug characterization.

Workflow cluster_0 Primary: Target Engagement cluster_1 Secondary: Phenotypic Profiling Prep Compound Prep (10mM DMSO Stock) MetAP2_Assay MetAP2 Cleavage Assay (Co2+ Dependent) Prep->MetAP2_Assay SIRT1_Assay SIRT1 Deacetylation (NAD+ Dependent) Prep->SIRT1_Assay HUVEC HUVEC Proliferation (VEGF-Stimulated) Prep->HUVEC Cancer Tumor Cytotoxicity (HeLa / HT-29) Prep->Cancer Data IC50 Determination & Selectivity Index (SI) MetAP2_Assay->Data SIRT1_Assay->Data HUVEC->Data Cancer->Data

Figure 2: End-to-end validation workflow for profiling quinolyl carbamates in anti-proliferative studies.

References

  • Bhat, S., Shim, J. S., Zhang, F., Chong, C. R., & Liu, J. O. (2012). "Substituted oxines inhibit endothelial cell proliferation and angiogenesis". Organic & Biomolecular Chemistry, 10(15), 2979-2992. URL:[Link]

  • Musser, J., Chakraborty, U., Bailey, K., & Sutherland, C. A. (1987). "Synthesis and antilipolytic activities of quinolyl carbanilates and related analogues". Journal of Medicinal Chemistry. URL: [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Carbamate Derivatives for Sensitive Amino Acid Detection

Abstract Accurate quantification of amino acids is crucial in a multitude of research and industrial settings, including drug development, clinical diagnostics, and food science. This application note provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Accurate quantification of amino acids is crucial in a multitude of research and industrial settings, including drug development, clinical diagnostics, and food science. This application note provides a comprehensive guide to the analysis of amino acids by reversed-phase high-performance liquid chromatography (RP-HPLC) following pre-column derivatization to form carbamate derivatives. This method offers enhanced sensitivity and selectivity compared to direct analysis of underivatized amino acids, which often lack a strong chromophore for UV detection.[1][2][3][4][5][6][7] We will delve into the principles of carbamate derivatization, present detailed protocols for sample preparation and analysis, and offer insights into data interpretation and troubleshooting. The methodologies described herein are designed to be robust and reproducible for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Amino Acid Analysis

Amino acids are the fundamental building blocks of proteins and play critical roles in a vast array of biological processes. Consequently, the precise determination of amino acid composition is a cornerstone of protein characterization, nutritional analysis of food and feed, monitoring of cell culture media, and the diagnosis of metabolic disorders.[]

Direct analysis of amino acids by HPLC is challenging due to their high polarity and general lack of strong UV-absorbing or fluorescent properties.[6][7] To overcome these limitations, pre-column derivatization is a widely adopted strategy. This involves a chemical reaction that attaches a "tag" to the amino acid molecule, rendering it more hydrophobic and easily detectable.[2][7][9] Carbamate-forming reagents are particularly effective for this purpose, offering rapid and stable derivatization of both primary and secondary amino acids.[1][10][11][12]

This guide will focus on the use of two prominent carbamate-forming derivatization reagents:

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): AQC reacts with primary and secondary amines to produce highly stable, fluorescent derivatives, enabling sensitive detection.[1][10][11]

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Fmoc-Cl is another widely used reagent that derivatizes amino acids for both UV and fluorescence detection.[13][14][15][16][17]

We will also briefly discuss the use of o-phthalaldehyde (OPA) in combination with a thiol, which forms fluorescent isoindole derivatives with primary amino acids, often used in conjunction with Fmoc-Cl for comprehensive analysis.[18][19][20]

Principles of Carbamate Derivatization and HPLC Separation

The core of this analytical method lies in the chemical derivatization of amino acids prior to their separation by reversed-phase HPLC.

The Chemistry of Derivatization

AQC Derivatization: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) reacts with the amino group of an amino acid in a single, rapid step to form a stable, fluorescent N-substituted urea derivative.[1][10] The reaction is typically carried out in a borate buffer at a slightly alkaline pH.[10] Excess AQC hydrolyzes to 6-aminoquinoline (AMQ), which generally does not interfere with the analysis of the derivatized amino acids.[1][10]

Fmoc-Cl Derivatization: 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) reacts with amino groups to form stable Fmoc-carbamate derivatives.[13][15] This reaction also proceeds efficiently under alkaline conditions.

The derivatization process enhances the hydrophobicity of the amino acids, making them suitable for separation on a reversed-phase HPLC column.[2][7][9]

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis HPLC Analysis Sample Amino Acid Sample (e.g., Protein Hydrolysate) Reaction Reaction Mixture (Incubate as per protocol) Sample->Reaction Buffer Borate Buffer (pH 8.2-10.1) Buffer->Reaction Reagent Derivatization Reagent (AQC or Fmoc-Cl) Reagent->Reaction Injection Inject into RP-HPLC System Reaction->Injection Derivatized Amino Acids Separation Separation on C18 Column Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Data Chromatogram (Data Acquisition) Detection->Data

Caption: General workflow for pre-column derivatization of amino acids for HPLC analysis.

Principles of Reversed-Phase HPLC Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity.[21] The stationary phase is nonpolar (typically C18-silica), and the mobile phase is a polar solvent mixture, usually water and a miscible organic solvent like acetonitrile or methanol.[21]

The derivatized amino acids, now more hydrophobic, are injected onto the column. A gradient elution is typically employed, where the proportion of the organic solvent in the mobile phase is gradually increased. This causes the weakly retained (more polar) derivatives to elute first, followed by the more strongly retained (more hydrophobic) derivatives. The separated derivatives then pass through a detector (UV or fluorescence) for quantification.

Materials and Reagents

3.1. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with:

    • Binary or quaternary gradient pump

    • Autosampler with programmable derivatization capabilities (recommended)[18][19]

    • Column oven

    • UV-Vis or Fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software (e.g., Empower)[22]

  • pH meter

  • Vortex mixer

  • Heating block or water bath[23]

  • Pipettes and tips

  • Autosampler vials with inserts

3.2. Reagents and Standards

  • Amino acid standard mixture (e.g., 250 pmol/µL)[18]

  • For AQC Derivatization (e.g., Waters AccQ•Tag Chemistry): [1]

    • AccQ•Fluor Borate Buffer

    • AccQ•Fluor Reagent Powder (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC)

    • AccQ•Fluor Reagent Diluent (acetonitrile)

  • For Fmoc-Cl/OPA Derivatization:

    • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) solution (e.g., in acetonitrile)

    • o-phthalaldehyde (OPA) solution

    • 3-mercaptopropionic acid (3-MPA) or 2-mercaptoethanol (MCE)

    • Boric acid buffer

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Sodium phosphate monobasic

  • Sodium hydroxide

  • Hydrochloric acid (for sample hydrolysis if starting from proteins)

Detailed Protocols

Protocol 1: AQC Derivatization (Adapted from Waters AccQ•Tag Method)

This protocol is based on the widely used Waters AccQ•Tag system, which provides pre-packaged reagents for convenience and reproducibility.[1][24]

1. Reagent Preparation: a. Reconstitute the AccQ•Fluor Reagent Powder (AQC) by adding the AccQ•Fluor Reagent Diluent. Vortex to dissolve.[22] This solution is stable for a limited time; refer to the manufacturer's instructions.

2. Sample and Standard Preparation: a. If starting with a protein sample, perform acid hydrolysis to release the free amino acids. b. For calibration, use a certified amino acid standard solution. c. Place 10 µL of the sample or standard into a reaction vial.

3. Derivatization Procedure: a. Add 70 µL of AccQ•Fluor Borate Buffer to the sample/standard. b. Add 20 µL of the reconstituted AccQ•Fluor Reagent. c. Immediately vortex the vial for several seconds. d. Heat the vial at 55°C for 10 minutes.[23][25] e. After heating, the sample is ready for injection. The derivatives are stable for several days at room temperature.[1]

AQC_Protocol Start Start Step1 Pipette 10 µL Sample/ Standard into Vial Start->Step1 Step2 Add 70 µL Borate Buffer Step1->Step2 Step3 Add 20 µL Reconstituted AQC Reagent Step2->Step3 Step4 Vortex Immediately Step3->Step4 Step5 Heat at 55°C for 10 minutes Step4->Step5 Step6 Sample ready for HPLC injection Step5->Step6 End End Step6->End

Caption: Step-by-step AQC derivatization protocol.

Protocol 2: Automated OPA/Fmoc-Cl Derivatization

This protocol is designed for use with an autosampler capable of programmed reagent addition and mixing.[18][19]

1. Reagent Preparation (in autosampler vials): a. Vial 1 (Borate Buffer): Prepare a 0.4 M boric acid solution, adjusted to pH 10.2 with NaOH. b. Vial 2 (OPA Reagent): Dissolve OPA in borate buffer, then add 3-MPA or MCE. c. Vial 3 (Fmoc-Cl Reagent): Dissolve Fmoc-Cl in acetonitrile.

2. Autosampler Program: The following is an example program and may need to be adapted for your specific instrument. a. Draw 2.5 µL from Vial 1 (Borate Buffer). b. Draw 2.5 µL from the sample vial. c. Mix in the needle. d. Wait 0.5 minutes. e. Draw 0.5 µL from Vial 2 (OPA Reagent). f. Mix in the needle. g. Draw 0.5 µL from Vial 3 (Fmoc-Cl Reagent). h. Mix in the needle. i. Inject the reaction mixture onto the column.

HPLC Conditions

The following are typical starting conditions for the separation of derivatized amino acids. Method optimization may be required based on the specific column and HPLC system used.

ParameterSetting
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 40 mM Sodium Phosphate, pH 7.8
Mobile Phase B Acetonitrile/Methanol/Water (45/45/10, v/v/v)
Gradient 0-5 min, 0% B; 5-25 min, 0-60% B; 25-30 min, 60-100% B; 30-35 min, 100% B; 35-40 min, 100-0% B
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection AQC: Fluorescence (Ex: 250 nm, Em: 395 nm) or UV (248 nm)[26] Fmoc-Cl: Fluorescence (Ex: 266 nm, Em: 305 nm) or UV (266 nm) OPA: Fluorescence (Ex: 340 nm, Em: 450 nm) or UV (338 nm)[18]
Injection Volume 1-10 µL

Data Analysis and Interpretation

5.1. Identification: Amino acids are identified by comparing the retention times of the peaks in the sample chromatogram to those of a known amino acid standard mixture run under the same conditions.

5.2. Quantification: Quantification is typically performed using an external standard calibration. A calibration curve is generated by injecting a series of standards of known concentrations and plotting the peak area against the concentration for each amino acid. The concentration of each amino acid in the sample is then determined from its peak area using the calibration curve. Linearity should be established over the expected concentration range of the samples, with a correlation coefficient (R²) of >0.99 being desirable.[18][27]

Table 1: Representative Retention Times and Detection Limits for AQC-Derivatized Amino Acids

Amino AcidRetention Time (min)Limit of Detection (LOD) (pmol/µL)
Aspartic Acid5.80.05
Glutamic Acid6.50.05
Serine8.20.10
Glycine9.10.15
Histidine9.90.20
Arginine10.50.10
Threonine11.20.10
Alanine12.00.10
Proline13.50.25
Tyrosine15.10.05
Valine16.30.10
Methionine16.80.08
Isoleucine18.20.10
Leucine18.50.10
Phenylalanine19.80.08
Lysine21.50.12
(Data are illustrative and will vary depending on the specific HPLC system, column, and mobile phase conditions.)

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Incompatible sample solvent- pH of mobile phase incorrect- Replace the column or use a guard column.- Ensure the final sample diluent is compatible with the initial mobile phase.- Check and adjust the pH of the mobile phase buffers.
Poor Resolution Between Peaks - Gradient profile not optimal- Column temperature too high/low- Column aging- Optimize the gradient slope and duration.- Adjust the column temperature (e.g., in 2°C increments).- Replace the column.
Low or No Signal - Incomplete derivatization- Detector lamp failure- Incorrect detector wavelengths- Check the pH of the derivatization buffer.[1]- Ensure derivatization reagents are fresh and properly prepared.- Check the detector lamp status and replace if necessary.- Verify the excitation and emission wavelengths are set correctly for the derivatives.
Ghost Peaks or High Baseline Noise - Contaminated mobile phase or reagents- Carryover from previous injection- Reagent degradation- Use fresh, HPLC-grade solvents and reagents.- Flush the system thoroughly.- Implement a needle wash step in the autosampler program.- Prepare derivatization reagents fresh daily.[6]
Retention Time Drift - Pump malfunction (inconsistent flow rate)- Column temperature fluctuations- Mobile phase composition changing- Service the HPLC pump.- Ensure the column oven is maintaining a stable temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed.

Conclusion

Pre-column derivatization of amino acids with carbamate-forming reagents like AQC and Fmoc-Cl, followed by RP-HPLC analysis, is a robust, sensitive, and reliable method for their quantification.[26] The formation of stable, hydrophobic derivatives allows for excellent chromatographic separation and highly sensitive detection by UV or fluorescence.[1][10] By following the detailed protocols and troubleshooting guidance provided in this application note, researchers, scientists, and drug development professionals can achieve accurate and reproducible amino acid analysis in a variety of sample matrices. The automation of the derivatization process further enhances throughput and precision, making this technique highly suitable for routine quality control and research applications.[19][28]

References

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]

  • AccQ-Tag Ultra Derivatization Kits. Waters Corporation. [Link]

  • Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Indian Journal of Clinical Biochemistry. [Link]

  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. MDPI. [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PubMed. [Link]

  • (PDF) AMINO ACIDS ANALYSIS BY RP-HPLC AND DERIVATIZATION WITH 6-AMINOQUINOLYL-N-HYDROXYSUCCNIMIDYL CARBAMATE (AQC) USING BOVINE SERUM ALBUMIN (BSA) FOR METHOD STANDARDIZATION. ResearchGate. [Link]

  • AccQ•Tag Ultra Derivatization Kit Care and Use Manual. Waters Corporation. [Link]

  • Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatization with o-phthaldialdehyde. CORE. [Link]

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. [Link]

  • AccQ•Tag Ultra Derivatization Kit. LabRulez LCMS. [Link]

  • FMOC-Cl as derivatizing agent for the analysis of amino acids and dipeptides by the absolute analysis method. Semantic Scholar. [Link]

  • Automated Pre-Column Derivatization of Amino Acids by HPLC. Axion Labs. [Link]

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]

  • AccQ•Tag™ Amino Acid Sample Prep - Protocol. OneLab. [Link]

  • Analysis of 26 amino acids in human plasma by HPLC using AQC as derivatizing agent and its application in metabolic laboratory. PubMed. [Link]

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]

  • Validation of a reversed-phase HPLC method for quantitative amino acid analysis. PubMed. [Link]

  • Validation of an HPLC method for the determination of amino acids in feed. ResearchGate. [Link]

  • Amino Acid Analysis Using Precolumn Derivatization with 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate. Springer Nature Experiments. [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS. [Link]

  • Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography. Springer Nature Experiments. [Link]

  • How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru. [Link]

  • 14 Principles of Reversed Phase HPLC. YouTube. [Link]

  • Issue with amino acid analysis. Chromatography Forum. [Link]

  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. Acme Bioscience. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Activated carbamate reagent as derivatizing agent for amino compounds in high-performance liquid chromatography. ACS Publications. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • A Rapid and Validated Reversed-Phase High-Performance Liquid Chromatographic Method with Pre-Column Derivatization and Fluorescence Detection for Quantification of Twenty Amino Acids in Total Parenteral Nutrition Solutions. PMC. [Link]

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Method

Designing structure-activity relationship studies for N-aryl carbamates

Application Note: Designing Structure-Activity Relationship (SAR) Studies for N-Aryl Carbamates in Serine Hydrolase Inhibition Document Type: Technical Guide & Experimental Protocols Target Audience: Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Designing Structure-Activity Relationship (SAR) Studies for N-Aryl Carbamates in Serine Hydrolase Inhibition

Document Type: Technical Guide & Experimental Protocols Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary

N-aryl carbamates represent a privileged and highly tunable pharmacophore in modern drug discovery and agrochemistry. Unlike traditional reversible binders, these molecules primarily function as pseudo-irreversible inhibitors targeting the catalytic serine of hydrolase enzymes, such as Monoacylglycerol Lipase (MAGL), Acetylcholinesterase (AChE), and various fungal pathogenic enzymes[1][2]. This application note provides a comprehensive, field-proven framework for designing N-aryl carbamate libraries, detailing the causality behind structural modifications, and outlining self-validating protocols for their synthesis and biochemical evaluation.

Mechanistic Rationale: The Pseudo-Irreversible Paradigm

To design an effective SAR study, one must first understand the kinetic reality of the target interaction. N-aryl carbamates do not merely occupy a binding pocket; they chemically react with it.

The inhibition follows a two-step mechanism:

  • Non-Covalent Recognition ( KI​ ): The intact carbamate binds to the active site, driven by shape complementarity and hydrophobic interactions.

  • Covalent Carbamylation ( kinact​ ): The active-site serine nucleophile attacks the carbamate carbonyl. The O-linked moiety is expelled as a leaving group (alcohol/phenol), leaving the enzyme covalently trapped as a carbamylated intermediate[2][3].

The Causality of Potency: The overall inhibitory efficiency is defined by the ratio kinact​/KI​ . A successful SAR campaign must balance the electrophilicity of the carbonyl carbon (to ensure rapid carbamylation) with the chemical stability of the molecule (to prevent premature aqueous hydrolysis before reaching the target).

MOA E Serine Hydrolase (Active Site Ser-OH) EI Michaelis Complex (Non-covalent) E->EI + Inhibitor (k_on) I N-Aryl Carbamate (Ar-NH-CO-O-R) I->EI EC Carbamylated Enzyme (Ser-O-CO-NH-Ar) EI->EC Carbamylation (k_inact) P Leaving Group (R-OH Released) EI->P Elimination EC->E Decarbamylation (k_regen, Very Slow)

Figure 1: Pseudo-irreversible mechanism of serine hydrolase inhibition by N-aryl carbamates.

SAR Design Framework

A rational SAR matrix for N-aryl carbamates is compartmentalized into three distinct structural zones, each governing a specific kinetic parameter.

Zone 1: The N-Aryl Motif (Electronic Tuning & Recognition)

The nitrogen-bound aryl ring is the primary dial for tuning the electrophilicity of the carbonyl core.

  • Electronic Effects: Electron-withdrawing groups (EWGs) like −NO2​ or −CF3​ on the phenyl ring decrease the electron density at the nitrogen, which in turn increases the partial positive charge on the carbonyl carbon. This accelerates kinact​ . However, excessive electrophilicity leads to rapid spontaneous hydrolysis in plasma[4].

  • Steric/Hydrophobic Effects: The N-aryl group often projects into the enzyme's acyl-chain binding channel. For example, in the MAGL inhibitor URB602 (an N-biphenyl carbamate), the meta-phenyl substitution perfectly mimics the natural arachidonoyl substrate's curvature, anchoring the molecule during the transition state[3].

Zone 2: The Carbamate Core (Conformational Geometry)

The partial double-bond character of the C-N bond restricts rotation, creating syn and anti rotamers. Bulky substitutions on the nitrogen (e.g., N-alkylation to form N-alkyl-N-aryl carbamates) force the molecule into a specific geometry, which can either perfectly align the carbonyl with the catalytic serine or cause severe steric clashes[2][4].

Zone 3: The O-Linked Leaving Group (Reactivity & Stability)

The pKa​ of the departing alcohol/phenol dictates the leaving group ability.

  • Aliphatic vs. Aromatic: O-alkyl groups (e.g., cyclohexyl in URB602) are poor leaving groups compared to O-aryl groups (e.g., p-nitrophenol). Using an aliphatic leaving group drastically increases the aqueous half-life of the drug, but requires the enzyme to provide significant transition-state stabilization to force the carbamylation reaction forward[3][5].

Quantitative Data Interpretation

The following table illustrates a representative SAR profiling matrix demonstrating the delicate balance between electronic tuning, enzyme potency, and chemical stability.

Table 1: Representative SAR Matrix for N-Aryl Carbamate Analogs (Ar-NH-CO-O-Cyclohexyl)

CompoundN-Aryl SubstituentHammett σp​ MAGL IC 50​ ( μ M)*Plasma Half-life (pH 7.4)Mechanistic Rationale
1 Phenyl (Unsubstituted)0.00> 100> 24 hBaseline; lacks sufficient hydrophobic contacts and electrophilic drive.
2 4-Methoxyphenyl-0.27> 100> 48 hElectron-donating group (EDG) reduces carbonyl reactivity; poor carbamylation.
3 4-Chlorophenyl+0.2345.218 hMild EWG increases electrophilicity, improving kinact​ while maintaining stability.
4 3-Biphenyl (URB602)N/A223.0> 24 hMeta-aryl extension accesses the lipophilic pocket, improving KI​ [3].
5 4-Nitrophenyl+0.785.1< 2 hStrong EWG maximizes potency but severely compromises hydrolytic stability.

*Note: IC 50​ values for covalent inhibitors are time-dependent. Values represent a standard 30-minute pre-incubation.

Experimental Protocols

Protocol 1: Green Synthesis of N-Aryl Carbamate Libraries

Traditional carbamate synthesis relies on highly toxic phosgene or unstable isocyanates. To ensure a safe, high-throughput, and self-validating workflow, we utilize an in situ Curtius rearrangement mediated by Oxone[1].

Causality: This method generates the reactive isocyanate intermediate transiently in the presence of the trapping alcohol, preventing degradation and eliminating the need for hazardous gas handling.

Step-by-Step Methodology:

  • Preparation: Dissolve the target aromatic aldehyde (1.0 mmol) in a 1:1 mixture of acetonitrile and deionized water (10 mL).

  • Activation: Cool the reaction vessel to 0 °C. Sequentially add Potassium bromide (0.2 mmol), Sodium azide (1.5 mmol), and Oxone® (2.0 mmol).

  • Acyl Azide Formation: Stir at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor via TLC. Optionally, take an IR reading of an aliquot; the appearance of a sharp peak at ~2140 cm⁻¹ confirms acyl azide formation.

  • Curtius Rearrangement: Heat the mixture to 65 °C for 1.5 hours to drive the expulsion of N2​ gas, yielding the N-aryl isocyanate.

  • Trapping: Add the desired alcohol (e.g., cyclohexanol, 5 mL) directly to the vessel. Stir for an additional 2 hours at 60 °C.

  • Isolation: Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash chromatography.

Protocol 2: Self-Validating Biochemical Assay for Serine Hydrolase Inhibition

Because N-aryl carbamates are time-dependent inhibitors, standard steady-state kinetic assays will yield false negatives or irreproducible IC 50​ values if pre-incubation is ignored[5].

Causality: The inclusion of Triton X-100 prevents Pan-Assay Interference Compounds (PAINS) behavior—specifically, the formation of small-molecule aggregates that non-specifically sequester the enzyme.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 0.01% (v/v) Triton X-100.

  • Enzyme Preparation: Dilute recombinant human MAGL (or AChE) to a working concentration of 50 pM in the assay buffer.

  • Inhibitor Pre-Incubation (Critical Step): Dispense 10 μ L of the N-aryl carbamate (serial dilutions in DMSO, max 1% final assay concentration) into a 96-well plate. Add 80 μ L of the enzyme solution. Incubate at 37 °C for exactly 30 minutes to allow covalent carbamylation to reach equilibrium.

  • Substrate Addition: Initiate the reaction by adding 10 μ L of the fluorogenic or colorimetric substrate (e.g., 4-nitrophenylacetate for MAGL).

  • Kinetic Readout: Monitor product formation continuously for 15 minutes using a microplate reader (e.g., absorbance at 405 nm for p-nitrophenol release).

  • Validation (Dialysis Reversibility): To prove the pseudo-irreversible mechanism, subject a sample of the fully inhibited enzyme to rapid spin-column dialysis. A lack of activity recovery confirms covalent modification.

Workflow Step1 1. Rational Design Zone 1: N-Aryl Electronics Zone 2: O-Alkyl Sterics Step2 2. Green Synthesis In situ Curtius Rearrangement Oxone / NaN3 Step1->Step2 Step3 3. In Vitro Assay Time-dependent IC50 Triton X-100 Buffer Step2->Step3 Step4 4. QSAR Modeling Hammett Plot Analysis Selectivity Profiling Step3->Step4 Step4->Step1 Iterative Optimization

Figure 2: Iterative SAR optimization workflow for N-aryl carbamate library development.

References

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. MDPI Agronomy. 1

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications). 2

  • Development of a potent inhibitor of 2-arachidonoylglycerol hydrolysis with antinociceptive activity in vivo. ResearchGate.3

  • Assay of Monoacylglycerol Lipase Activity. ResearchGate. 5

  • Role of Organic Carbamates in Drug Design. Scribd.4

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Application

Application Notes and Protocols for In Vivo Experimental Design of Novel Carbamate Compounds

Introduction: Navigating the In-Vivo Landscape for Carbamate Therapeutics Carbamate compounds, a versatile class of molecules characterized by the carbamate functional group (-NHCO-O-), have garnered significant interest...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the In-Vivo Landscape for Carbamate Therapeutics

Carbamate compounds, a versatile class of molecules characterized by the carbamate functional group (-NHCO-O-), have garnered significant interest in modern drug discovery. Their ability to act as stable, bio-isosteric replacements for amide or ester functionalities has led to their incorporation into a wide array of therapeutic agents, from cholinesterase inhibitors for neurodegenerative diseases to potential new treatments for autoimmune disorders.[1][2] However, the journey from a promising novel carbamate compound in vitro to a viable clinical candidate is contingent upon a meticulously planned and executed in vivo experimental program.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and implement robust in vivo studies for novel carbamate compounds. Moving beyond a simple recitation of steps, we delve into the scientific rationale behind each experimental choice, ensuring that the generated data is not only reliable and reproducible but also translatable to clinical settings. Our focus is on building a self-validating system of protocols that adhere to the highest standards of scientific integrity and regulatory expectations.

I. Pre-formulation and Dose Formulation: The Foundation of In Vivo Success

A critical and often underestimated aspect of in vivo research is the formulation of the test compound. For many novel carbamates, which can be lipophilic and poorly soluble in aqueous solutions, this step is paramount.[3] An inadequate formulation can lead to poor bioavailability, inaccurate pharmacokinetic (PK) data, and misleading toxicology results.

Physicochemical Characterization

Before any in vivo studies commence, a thorough physicochemical characterization of the novel carbamate is essential.

ParameterImplication for Formulation
Aqueous Solubility Determines the need for solubilizing agents or advanced formulation strategies.
LogP/LogD Indicates the lipophilicity of the compound, guiding the choice between aqueous and lipid-based vehicles.
pKa Important for understanding the compound's ionization state at physiological pH and predicting its absorption.
Chemical Stability Ensures the compound does not degrade in the chosen vehicle or under physiological conditions.
Formulation Strategies for Poorly Soluble Carbamates

For carbamates with low aqueous solubility, a tiered approach to formulation development is recommended.

  • Aqueous-Based Vehicles: For compounds with moderate solubility, simple aqueous vehicles can be employed.

    • Protocol: Prepare a solution in saline or phosphate-buffered saline (PBS). If necessary, adjust the pH to improve solubility, ensuring it remains within a physiologically tolerable range (typically pH 4-8 for oral administration).

  • Co-solvent Systems: These are mixtures of a water-miscible organic solvent and an aqueous vehicle.

    • Protocol: A common co-solvent system is a mixture of polyethylene glycol 400 (PEG400), propylene glycol, and saline.[4] The organic solvents help to dissolve the compound, which is then diluted in the aqueous phase. It is crucial to perform a trial dilution to ensure the compound does not precipitate upon addition of the aqueous component.

  • Lipid-Based Formulations: For highly lipophilic carbamates, lipid-based vehicles can enhance oral absorption.

    • Protocol: Formulations using vehicles like Labrafac® PG or corn oil can be effective.[4][5] The solid carbamate can be directly dissolved in the warmed lipid vehicle.

Protocol: Preparation of a Co-solvent Formulation for Oral Gavage

  • Stock Solution: Prepare a high-concentration stock solution of the carbamate compound in a suitable organic solvent like dimethyl sulfoxide (DMSO).

  • Vehicle Preparation: Prepare the co-solvent vehicle. A common ratio is 40% PEG400, 10% Propylene Glycol, and 50% saline (v/v/v).[4]

  • Final Formulation: Slowly add the DMSO stock solution to the co-solvent vehicle while vortexing to achieve the final desired concentration.

  • Observation: Visually inspect the final formulation for any signs of precipitation. The solution should be clear and homogenous.

  • Fresh Preparation: It is best practice to prepare the dosing solution fresh on the day of administration to ensure stability.[5]

II. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding Exposure and Effect

PK/PD studies are fundamental to understanding the relationship between the concentration of a drug in the body and its pharmacological effect over time.[6] This information is critical for selecting a safe and effective dosing regimen for subsequent efficacy and toxicology studies.

Pharmacokinetics (PK)

PK studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of the novel carbamate.

Experimental Design for a Rodent PK Study

  • Animal Model: Typically, male and female Sprague-Dawley rats or C57BL/6 mice are used.

  • Dose Administration: The compound is administered via the intended clinical route (e.g., oral gavage, intravenous injection). At least one study should include intravenous administration to determine absolute bioavailability.

  • Dose Levels: A minimum of three dose levels are typically used: a low, medium, and high dose.

  • Sample Collection: Blood samples are collected at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Bioanalysis: The concentration of the carbamate compound (and any major metabolites) in plasma is quantified using a validated analytical method, such as LC-MS/MS.

Data Presentation: Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable time point.
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity.
t1/2 Half-life of the compound in plasma.
CL Clearance, the volume of plasma cleared of the drug per unit time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Bioavailability, the fraction of the administered dose that reaches the systemic circulation.
Pharmacodynamics (PD)

For many carbamate compounds, the primary mechanism of action is the inhibition of acetylcholinesterase (AChE).[7] Therefore, PD studies for these compounds often involve measuring AChE activity in relevant tissues.

Protocol: Ex Vivo Measurement of Brain Acetylcholinesterase Activity

  • Dosing: Administer the carbamate compound to the animals at various dose levels.

  • Tissue Collection: At a predetermined time point post-dose (e.g., at Tmax), euthanize the animals and collect the brain tissue.

  • Homogenization: Homogenize the brain tissue in a suitable buffer.

  • AChE Assay: Measure AChE activity in the brain homogenates using a validated assay, such as the Ellman method. This method uses acetylthiocholine as a substrate, and the product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically.

  • Data Analysis: Express AChE activity as a percentage of the activity in vehicle-treated control animals.

PK/PD Modeling

The data from PK and PD studies can be integrated using mathematical models to describe the relationship between drug concentration and effect.[8] This allows for the prediction of the dose and dosing frequency required to achieve a desired level of target engagement (e.g., 50% AChE inhibition).

PKPD_Workflow cluster_PK Pharmacokinetics cluster_PD Pharmacodynamics Dose_Admin Dose Administration (e.g., Oral Gavage) Blood_Sampling Serial Blood Sampling Dose_Admin->Blood_Sampling Bioanalysis LC-MS/MS Bioanalysis Blood_Sampling->Bioanalysis PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC) Bioanalysis->PK_Parameters PKPD_Modeling PK/PD Modeling PK_Parameters->PKPD_Modeling Concentration Data PD_Dose Dose Administration Tissue_Collection Tissue Collection (e.g., Brain) PD_Dose->Tissue_Collection AChE_Assay AChE Activity Assay Tissue_Collection->AChE_Assay PD_Effect Quantify PD Effect (% Inhibition) AChE_Assay->PD_Effect PD_Effect->PKPD_Modeling Effect Data Dose_Selection Optimal Dose Selection for Efficacy & Tox Studies PKPD_Modeling->Dose_Selection Informs

III. In Vivo Efficacy Studies: Demonstrating Therapeutic Potential

The choice of an appropriate animal model is crucial for demonstrating the efficacy of a novel carbamate compound. The model should be relevant to the intended therapeutic indication and should have predictive validity for the human disease.

Example Efficacy Model: Experimental Autoimmune Myasthenia Gravis (EAMG)

Myasthenia Gravis (MG) is an autoimmune disorder where antibodies target the acetylcholine receptor (AChR) at the neuromuscular junction.[9] Carbamate-based AChE inhibitors are a mainstay of symptomatic treatment. The EAMG model in rodents is a well-established model for studying MG.[10][11][12]

Protocol: Induction and Evaluation of EAMG in Mice

  • Immunization: Induce EAMG in susceptible mouse strains (e.g., C57BL/6) by immunization with purified AChR from the electric organs of Torpedo californica, emulsified in Complete Freund's Adjuvant (CFA).[2] A booster immunization with AChR in Incomplete Freund's Adjuvant (IFA) is given 30 days later.

  • Clinical Scoring: Monitor the mice for clinical signs of muscle weakness, such as tremors, hunched posture, and reduced mobility.[2] A standardized clinical scoring system should be used.

  • Treatment: Once clinical signs appear, begin treatment with the novel carbamate compound, a vehicle control, and a positive control (e.g., pyridostigmine).

  • Functional Assessment: Evaluate muscle strength and function using tests such as the grip strength test or the inverted screen test.

  • Electrophysiology: At the end of the study, perform electromyography to measure the decrement in compound muscle action potential, a hallmark of MG.[11]

  • Immunological Analysis: Collect serum to measure anti-AChR antibody titers and analyze immune cell populations in the spleen and lymph nodes.

Example Efficacy Model: Cognitive Enhancement in Alzheimer's Disease Models

Some carbamates have shown potential for treating the cognitive symptoms of Alzheimer's disease (AD).[13] Transgenic mouse models that recapitulate aspects of AD pathology, such as amyloid plaque deposition and tau pathology (e.g., APP/PS1 or 3xTg-AD mice), are commonly used.[14]

Protocol: Assessing Cognitive Enhancement in an AD Mouse Model

  • Animal Model: Use aged transgenic AD mice and age-matched wild-type controls.

  • Treatment: Administer the novel carbamate compound, vehicle control, or a positive control (e.g., donepezil) for a specified period (e.g., 4 weeks).

  • Behavioral Testing: Assess cognitive function using a battery of behavioral tests:

    • Morris Water Maze: To evaluate spatial learning and memory.[15]

    • Y-maze or T-maze: To assess spatial working memory.

    • Novel Object Recognition: To test recognition memory.

  • Histopathology and Biomarker Analysis: At the end of the study, collect brain tissue to analyze AD-related pathology (e.g., amyloid-beta plaques, phosphorylated tau) and markers of neuroinflammation.

Efficacy_Study_Design cluster_Model Animal Model Selection cluster_Treatment Treatment Groups cluster_Endpoints Endpoint Assessment Disease_Relevance Disease Relevance (e.g., EAMG for Myasthenia Gravis) Vehicle Vehicle Control Disease_Relevance->Vehicle Compound Novel Carbamate Disease_Relevance->Compound Positive_Control Positive Control Disease_Relevance->Positive_Control Predictive_Validity Predictive Validity for Human Disease Functional Functional Outcomes (e.g., Grip Strength, Morris Water Maze) Compound->Functional Biomarkers Pathological/Biochemical Markers (e.g., Antibody Titers, Aβ plaques) Compound->Biomarkers Electrophysiology Electrophysiology (if applicable) Compound->Electrophysiology

IV. In Vivo Toxicology Studies: Ensuring Safety

Toxicology studies are essential for identifying potential adverse effects of a novel carbamate compound and establishing a safe dose for first-in-human clinical trials.[16] These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations.

Acute Toxicity

Acute toxicity studies evaluate the effects of a single high dose of the compound. The goal is to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

  • Animal Model: Typically, female rats are used.

  • Dosing: A single animal is dosed at a starting dose level.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.

  • LD50 Estimation: This sequential process allows for the estimation of the median lethal dose (LD50) with a reduced number of animals compared to traditional methods.[17]

Sub-chronic and Chronic Toxicity

These studies involve repeated administration of the compound over a longer period (e.g., 28 or 90 days for sub-chronic; 6 months or longer for chronic) to evaluate long-term toxicity.[18]

Experimental Design for a 28-Day Sub-chronic Rodent Study

  • Animal Model: Male and female rats.

  • Dose Levels: At least three dose levels (low, medium, and high) and a vehicle control group. The high dose should be selected to induce some observable toxicity but not significant mortality.[19]

  • Administration: The compound is administered daily via the intended clinical route.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

  • Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive list of organs and tissues are collected, weighed, and examined microscopically.

Data Presentation: Sub-chronic Toxicology Findings

ParameterControlLow DoseMedium DoseHigh Dose
Body Weight Change (g)
Hematology (e.g., RBC, WBC)
Clinical Chemistry (e.g., ALT, AST, BUN, Creatinine)
Organ Weights (e.g., Liver, Kidney)
Histopathological Findings

V. Data Analysis and Reporting: Ensuring Transparency and Reproducibility

The robust design and execution of in vivo experiments must be matched by rigorous data analysis and transparent reporting.

  • Statistical Analysis: Collaborate with a biostatistician to ensure that the study design is statistically sound and that the appropriate statistical methods are used for data analysis.[20] Key considerations include sample size calculation, randomization, and blinding.

  • Reporting: All in vivo studies should be reported in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[21] This ensures that all essential information about the study design, execution, and analysis is included, allowing for critical evaluation and reproducibility.

VI. Conclusion: A Pathway to Clinical Translation

The in vivo evaluation of novel carbamate compounds is a complex but essential part of the drug development process. By following the principles and protocols outlined in this guide—from careful formulation and PK/PD characterization to robust efficacy and toxicology studies—researchers can generate the high-quality data necessary to make informed decisions and successfully advance promising new therapies to the clinic. The integration of sound scientific rationale, meticulous experimental execution, and transparent reporting is the cornerstone of a successful preclinical program.

References

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  • Luo, J., Lindstrom, J., & Tung, K. (2001). Experimental Autoimmune Myasthenia Gravis in the Mouse. Current Protocols in Immunology. [Link]

  • Christadoss, P., Punga, A. R., & Burshteyn, F. (2020). Experimental autoimmune myasthenia gravis in the mouse. ResearchGate. [Link]

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  • Charles River Laboratories. (n.d.). Sub-Chronic and Chronic Toxicity Studies.
  • Mantegazza, R., Cordiglieri, C., Consonni, A., & Baggi, F. (2016). Animal models of myasthenia gravis: utility and limitations. International Journal of General Medicine. [Link]

  • Spandidos Publications. (2022). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review).
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  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents. FDA.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate (CAS 59741-12-7)

Welcome to the Technical Support Center for handling, dissolving, and troubleshooting 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate . This guide is engineered for drug development professionals and application scienti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling, dissolving, and troubleshooting 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate . This guide is engineered for drug development professionals and application scientists who require robust, reproducible methodologies for high-throughput screening (HTS) and in vitro assays.

Due to the lipophilic nature of the quinoline ring and the chloromethoxyphenyl moiety, combined with the polar carbamate linkage, this compound exhibits specific solubility behaviors that require precise solvent management.

Quantitative Data & Reconstitution Metrics

Before initiating any protocol, verify your compound mass and calculate the exact volume of Dimethyl Sulfoxide (DMSO) required. We recommend preparing a 10 mM to 20 mM master stock to allow for sufficient downstream dilution while maintaining a final assay DMSO concentration of ≤1%[1].

ParameterSpecification / Value
Compound Name 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate
CAS Registry Number 59741-12-7[2]
Molecular Weight 328.75 g/mol [3]
Appearance Solid / Powder[3]
Recommended Solvent Anhydrous DMSO (≥99.9% purity)[1]
Vol. for 10 mM Stock (per 1 mg) 304.2 µL DMSO
Vol. for 10 mM Stock (per 5 mg) 1.521 mL DMSO
Vol. for 20 mM Stock (per 1 mg) 152.1 µL DMSO
Max Final Assay DMSO Conc. ≤ 1.0% (v/v) for cell assays; ≤ 5.0% for biochemical assays[4]

Experimental Workflow: From Powder to Assay

The following diagram maps the critical path from lyophilized powder to a bioassay-ready solution, highlighting self-validation checkpoints to ensure experimental integrity.

G N1 Lyophilized Powder 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate N2 Add Anhydrous DMSO (Target: 10-20 mM) N1->N2 N3 Vortex & Inspect (Self-Validation: Visual Check) N2->N3 N4 Fully Dissolved? N3->N4 N5 Troubleshooting: Sonicate or Gentle Heat (37°C) N4->N5 No N6 Aliquot Stock Solution (Single-use volumes) N4->N6 Yes N5->N3 Re-inspect N7 Store at -20°C to -80°C (Desiccated, Dark) N6->N7 N8 Thaw at Room Temp (Keep sealed until ambient) N7->N8 When needed N9 Stepwise Aqueous Dilution (e.g., PBS + 0.1% Tween-20) N8->N9 N10 Precipitation Check (Self-Validation: OD600 < 0.01) N9->N10 N11 Proceed to Bioassay (Final DMSO ≤ 1%) N10->N11 Clear Solution

Workflow for DMSO stock preparation and aqueous dilution with self-validation steps.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Preparation of 10 mM Master Stock in DMSO

Causality: DMSO is a highly polar aprotic solvent that disrupts the crystal lattice of the solid compound, solvating both the hydrophobic aromatic rings and the polar carbamate linkage[1]. Using anhydrous DMSO prevents premature hydrolysis of the carbamate bond.

  • Equilibration: Allow the sealed vial of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate to equilibrate to room temperature for at least 30 minutes before opening. Why? Opening a cold vial causes atmospheric moisture to condense on the powder, which will drastically reduce its solubility in DMSO.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of Anhydrous DMSO (≥99.9% purity) directly to the vial (e.g., 304.2 µL for 1 mg)[1].

  • Agitation: Vortex the solution vigorously for 60 seconds[1].

  • Self-Validation (Visual): Hold the vial against both a stark white and a stark black background under bright light. The solution must be completely transparent with no refractive particulates.

  • Aliquoting: Immediately divide the master stock into 10 µL to 50 µL single-use aliquots in sterile, amber microcentrifuge tubes.

  • Storage: Store aliquots at -20°C or -80°C[5].

Protocol B: Stepwise Aqueous Dilution for Bioassays

Causality: Direct injection of a 10 mM DMSO stock into a 100% aqueous buffer causes rapid solvent exchange. The DMSO diffuses into the water faster than the compound can remain solvated, leading to "hydrophobic collapse" and colloidal precipitation[6].

  • Intermediate Dilution: Create an intermediate stock (e.g., 1 mM) by diluting the 10 mM DMSO master stock into a buffer containing a surfactant (e.g., PBS + 0.1% Tween-20 or 0.1% BSA). Add the DMSO stock dropwise while vortexing the buffer[7].

  • Final Dilution: Dilute the intermediate stock into your final assay media to achieve the target concentration (e.g., 10 µM) and a final DMSO concentration of ≤1.0%[4].

  • Self-Validation (Spectrophotometric): Transfer 100 µL of the final assay solution to a clear 96-well plate and read the Optical Density at 600 nm (OD600). A true solution will have an OD600 of ≤ 0.01. An elevated OD600 indicates light scattering from micro-precipitates. Do not proceed with the assay if precipitation is detected.

Troubleshooting & FAQs

Q: Why is my compound precipitating (crashing out) when added to the assay buffer?

A: This is the most common issue with lipophilic carbamates. It occurs due to a rapid shift in the dielectric constant of the solvent environment. When the DMSO is stripped away by the bulk aqueous phase, the hydrophobic quinoline and chloromethoxyphenyl rings aggregate to minimize contact with water. Troubleshooting Steps:

  • Use a Co-solvent/Surfactant: Ensure your assay buffer contains a carrier protein (like 0.1% BSA) or a non-ionic surfactant (like 0.01% - 0.1% Tween-20 or Triton X-100) to form micelles that can encapsulate the hydrophobic compound.

  • Reverse the Addition Order: Never add aqueous buffer into the DMSO stock. Always pipette the DMSO stock into a large, rapidly swirling volume of the aqueous buffer[7].

  • Warm the Buffer: Pre-warm your aqueous buffer to 37°C before adding the DMSO stock to increase the thermodynamic solubility limit.

Q: How should I store the 100% DMSO stock to prevent degradation?

A: Store the stock in single-use aliquots at -20°C or -80°C in the dark [5]. Causality: DMSO is highly hygroscopic[6]. If you store the compound in a single large tube and subject it to repeated freeze-thaw cycles, the DMSO will absorb atmospheric water every time the tube is opened. This hydration not only degrades the carbamate linkage via hydrolysis but also lowers the solubility limit of the compound, causing it to precipitate out of the DMSO over time[8]. NIH guidelines strongly recommend limiting DMSO stock exposure to ambient air[9].

Q: Can I use standard laboratory-grade DMSO instead of anhydrous?

A: No. Standard laboratory-grade DMSO can contain up to 1-2% water by volume. For a highly lipophilic compound like 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate, even 1% water in the DMSO stock can reduce the compound's solubility threshold, preventing you from reaching a true 10 mM or 20 mM concentration[1]. Always use sterile-filtered, anhydrous DMSO (≥99.9% purity) packaged under argon or nitrogen[1].

Q: My compound won't dissolve completely in 100% DMSO at 20 mM. What are the next steps?

A: If visual inspection reveals undissolved particulates after vortexing:

  • Sonication: Place the sealed vial in a bath sonicator for 5–10 minutes. The ultrasonic cavitation provides the activation energy required to break the remaining crystal lattice[5].

  • Gentle Heating: Warm the vial in a water bath at 37°C for 10 minutes while intermittently vortexing[5]. Do not exceed 40°C, as excessive heat may cause thermal degradation of the carbamate bond.

  • Adjust Concentration: If the compound remains insoluble, the absolute solubility limit in DMSO may be lower than 20 mM. Add more anhydrous DMSO to dilute the stock to 10 mM or 5 mM.

References

  • National Institutes of Health (NIH) / PMC Title: Monitoring compound integrity with cytochrome P450 assays and qHTS URL:[Link]

  • National Institutes of Health (NIH) / PMC Title: Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate

Welcome to the Technical Support Center for 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate . As an aryl-N-aryl carbamate, this compound possesses specific structural vulnerabilities that dictate its handling, storage,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate . As an aryl-N-aryl carbamate, this compound possesses specific structural vulnerabilities that dictate its handling, storage, and experimental application. This guide is designed for researchers and drug development professionals to troubleshoot stability issues, understand the mechanistic causality behind degradation, and implement self-validating protocols for stock solution management.

Core Principles of Compound Stability

To optimize the storage and application of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate, it is critical to understand the chemical behavior of its two primary structural motifs: the carbamate linkage and the quinoline ring .

The hydrolytic conversion of aryl carbamates is highly pH-dependent. Under basic conditions, N-aryl carbamates undergo rapid degradation via an E1cB elimination mechanism [1]. In this pathway, a base abstracts the proton from the carbamate nitrogen, forming an anion that subsequently eliminates the 8-quinoloxide leaving group to generate a highly reactive isocyanate intermediate. This intermediate rapidly hydrates and decarboxylates into 2-chloro-4-methoxyaniline and carbon dioxide.

Conversely, the quinoline nitrogen acts as a weak base with a conjugate acid pKa of approximately 4.9[2]. In acidic environments (pH < 4.9), the quinoline nitrogen becomes protonated. This protonation transforms the 8-quinolyl moiety into a superior leaving group (8-hydroxyquinolinium), drastically accelerating acid-catalyzed hydrolysis.

Therefore, the optimal pH for aqueous working solutions is strictly between 5.5 and 6.5 , where the quinoline ring remains unprotonated and the carbamate nitrogen resists base-catalyzed deprotonation.

Table 1: pH-Dependent Stability Profile in Aqueous Media
pH RangeDominant Molecular StatePrimary Degradation MechanismEstimated Aqueous Half-LifeTechnical Recommendation
< 4.9 Protonated QuinolineAcid-Catalyzed Hydrolysis< 2 hoursAvoid. Do not use acetate buffers.
5.5 – 6.5 Neutral CarbamateNone (Maximal Stability)> 24 hoursOptimal. Use MES or Citrate buffers.
7.0 – 7.4 Neutral CarbamateSlow E1cB Elimination4 – 8 hoursBorderline. Use immediately upon dilution.
> 7.5 Deprotonated Carbamate N-HRapid E1cB Elimination< 1 hourAvoid. Do not use Tris or Carbonate buffers.

Experimental Workflows & Methodologies

To ensure a self-validating system where experimental artifacts are minimized, follow this standardized methodology for preparing and storing your stock solutions.

Protocol: Preparation of Master Stocks and Working Solutions

Step 1: Reconstitution in Anhydrous Solvent

  • Equilibrate the lyophilized dry powder of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate to room temperature in a desiccator to prevent ambient moisture condensation.

  • Dissolve the compound in anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, water content ≤0.005%) to create a 10 mM to 50 mM master stock. Causality: Water initiates hydrolysis; anhydrous DMSO prevents nucleophilic attack during long-term storage.

Step 2: Aliquoting Strategy

  • Dispense the DMSO master stock into single-use, low-bind amber microcentrifuge tubes (e.g., 10 µL to 50 µL per tube).

  • Purge the headspace of each tube with dry argon or nitrogen gas before sealing. Causality: Displacing atmospheric oxygen and moisture prevents oxidative degradation and spontaneous hydrolysis.

Step 3: Cryogenic Storage

  • Flash-freeze the aliquots in liquid nitrogen.

  • Transfer immediately to a -80°C freezer. Avoid any freeze-thaw cycles.

Step 4: Preparation of Working Solutions

  • Thaw a single aliquot at room temperature immediately prior to the experiment.

  • Dilute the DMSO stock into a pre-chilled aqueous buffer adjusted to pH 6.0 (e.g., 50 mM MES buffer). Ensure the final DMSO concentration is ≤1% to prevent solvent-induced artifacts in biological assays.

Workflow A Dry Powder (Equilibrate to RT) B Anhydrous DMSO (10-50 mM Stock) A->B C Aliquoting (Argon Purge) B->C D Long-Term Storage (-80°C) C->D E Working Solution (pH 5.5 - 6.5 Buffer) D->E

Workflow for the preparation and pH-optimized storage of carbamate stock solutions.

Troubleshooting & FAQs

Q1: My biological assay requires standard PBS at pH 7.4. Will my compound degrade during a 24-hour incubation? A: Yes, significant degradation will occur. At pH 7.4, the compound is highly susceptible to the E1cB elimination mechanism[1]. The electron-withdrawing nature of the 2-chloro-4-methoxyphenyl group increases the acidity of the carbamate N-H bond, making it easier for hydroxide ions in the PBS to initiate elimination. If pH 7.4 is strictly required for cell viability, you must continuously replenish the compound or limit your assay window to <4 hours.

Q2: I noticed a precipitate forming when I diluted my DMSO stock into an acetate buffer (pH 4.0). What happened? A: You have triggered rapid acid-catalyzed hydrolysis. The quinoline nitrogen has a pKa of ~4.9[2]. In a pH 4.0 buffer, the quinoline ring becomes fully protonated. This turns the 8-quinolyl group into an excellent leaving group, causing the carbamate to cleave. The resulting precipitate is likely the highly insoluble 2-chloro-4-methoxyaniline byproduct. Always buffer your working solutions above pH 5.5.

Q3: Can I store the diluted aqueous working solution at 4°C for use the next day? A: No. Even at the optimal pH of 6.0, aqueous carbamates are subject to slow neutral hydrolysis over time. To maintain scientific integrity and ensure reproducible dosing, aqueous working solutions must be prepared fresh from the anhydrous DMSO stock immediately before application.

Mechanism Compound 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate Acidic Acidic Environment (pH < 4.9) Compound->Acidic Optimal Optimal Buffer (pH 5.5 - 6.5) Compound->Optimal Basic Basic Environment (pH > 7.5) Compound->Basic Protonation Quinoline Protonation (Enhanced Leaving Group) Acidic->Protonation Stable Intact Carbamate (Maximal Half-life) Optimal->Stable E1cB E1cB Elimination (Isocyanate Formation) Basic->E1cB Degraded Hydrolysis Products (Aniline + 8-Hydroxyquinoline) Protonation->Degraded E1cB->Degraded

Mechanistic pathways of pH-dependent carbamate degradation via E1cB and acid catalysis.

References

  • Vedantu. Quinoline: Structure, Properties & Uses Explained. (Details the fundamental chemical properties of the quinoline ring, including its conjugate acid pKa of 4.9, which dictates its protonation state in acidic media). Available at:[Link][2]

  • Journal of the Chemical Society, Perkin Transactions 2. Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. (Provides authoritative mechanistic evidence that base-catalyzed hydrolysis of aryl carbamates proceeds via an E1cB elimination pathway). Available at:[Link][1]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of Carbamate Analytes in HPLC

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of carbamate analytes. This guide is designed for researchers, scientists, and drug development professionals who are enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of carbamate analytes. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low or inconsistent analyte recovery. Instead of a rigid checklist, we will explore the underlying chemical and physical principles that can lead to poor results, providing you with the expert insights needed to diagnose and solve these common issues effectively.

Carbamates, while effective pesticides and therapeutic agents, are notoriously challenging in analytical workflows due to their inherent chemical instability.[1] This guide is structured to walk you through a logical troubleshooting process, from sample preparation to final detection.

Part 1: Pre-Injection Pitfalls: Analyte Stability and Matrix Effects

Problems with recovery often begin long before the sample is ever introduced to the HPLC system. The chemical nature of carbamates and the complexity of sample matrices are primary sources of error.

FAQ 1: My carbamate recovery is low and highly variable right from the start. What is the most probable cause?

Answer: The most likely culprit is analyte degradation, specifically hydrolysis. The carbamate functional group contains an ester linkage that is susceptible to cleavage under both basic and strongly acidic conditions, breaking the analyte down before it can be measured.[1][2] This instability is a classic sign of low and inconsistent recovery.[2]

To confirm if degradation is occurring, a simple stability test is your first and most crucial diagnostic step.

Experimental Protocol: Analyte Stability Test

Objective: To determine if the carbamate analyte is degrading in the sample matrix under your current sample preparation conditions.

Methodology:

  • Prepare a Blank Matrix: Use a sample matrix (e.g., control plasma, water, soil extract) that is known to be free of the target carbamate analyte.

  • Spike the Analyte: Spike a known concentration of your carbamate standard into the blank matrix. This will be your test sample.

  • Time-Zero (T=0) Analysis: Immediately after spiking, process and analyze an aliquot of the test sample according to your standard procedure. This result serves as your baseline or 100% recovery mark.

  • Incubate: Leave the remaining test sample under your typical sample preparation conditions (e.g., on the benchtop at room temperature).

  • Time-Point Analysis: At set intervals (e.g., 30, 60, and 120 minutes), take additional aliquots, process, and analyze them.

  • Analyze Results: A significant and progressive decrease in the measured concentration from the T=0 sample confirms analyte instability.[2]

FAQ 2: I've confirmed my analyte is degrading. How can I prevent this during sample preparation?

Answer: The key to preventing hydrolysis is rigorous and immediate pH control. Since carbamate hydrolysis is pH-dependent, adjusting the sample to a slightly acidic pH range (typically pH 2-4) can dramatically improve stability.[2] This protonates the system and slows the rate of nucleophilic attack on the carbonyl group of the carbamate.

Core Strategies for Stabilization:

  • Acidify Upon Collection: For biological and aqueous samples, use collection tubes that are pre-loaded with an acidifying agent or add an acid (like formic or acetic acid) immediately upon collection.[2][3]

  • Control Solvent pH: Ensure that all aqueous solvents, buffers, and reconstitution solutions used throughout the extraction process are maintained at the optimal stabilizing pH.[2]

  • Maintain Cold Temperatures: Perform all sample preparation steps at reduced temperatures (e.g., on an ice bath) to slow down potential degradation kinetics.

FAQ 3: My stability seems fine, but recovery drops when I use real samples compared to simple standards. Could this be a matrix effect?

Answer: Absolutely. This is a classic symptom of matrix effects, where components in the sample matrix interfere with the analysis, leading to either signal suppression or enhancement.[4][5][6] In LC-MS, this often manifests as ion suppression in the source. In UV-Vis or fluorescence detection, co-eluting matrix components can absorb light or quench fluorescence, leading to an artificially low signal.[6]

To diagnose and mitigate this, you must evaluate the matrix effect quantitatively and refine your sample cleanup protocol.

Experimental Protocol: Matrix Effect Evaluation

Objective: To quantify the impact of the sample matrix on the analyte signal.

Methodology:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Prepare your carbamate standard in the initial mobile phase solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire extraction procedure. In the final step, spike the clean extract with the carbamate standard at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the carbamate standard before starting the extraction procedure.

  • Analyze and Compare: Analyze all three sets and compare the peak areas.

  • Calculate Recovery and Matrix Effect:

    • Process Efficiency (Recovery): (Peak Area of Set C / Peak Area of Set B) * 100%

    • Matrix Effect: (Peak Area of Set B / Peak Area of Set A) * 100%

Interpreting the Results:

  • A Matrix Effect value significantly less than 100% indicates signal suppression.

  • A value significantly greater than 100% indicates signal enhancement.

Solutions for Matrix Effects:

  • Improve Sample Cleanup: Employ more rigorous solid-phase extraction (SPE) or use dispersive SPE (d-SPE) cleanup sorbents like PSA (to remove organic acids) and C18 (to remove non-polar interferences).[3][4]

  • Sample Dilution: Diluting the sample can often reduce the concentration of interfering matrix components below a level where they impact the signal.[7]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank, extracted sample matrix. This ensures that the standards and samples experience the same matrix effects, leading to more accurate quantification.[5]

Part 2: In-System Troubleshooting: Chromatography and Hardware

If pre-injection issues have been ruled out, the problem may lie within the HPLC system itself.

Troubleshooting Workflow: From Injection to Detection

The following diagram outlines a logical flow for troubleshooting in-system issues that can contribute to low recovery.

Troubleshooting_Workflow cluster_prep Pre-Injection Checks cluster_hplc HPLC System & Method cluster_detection Detection Issues start Low or Inconsistent Recovery Observed stability_check Perform Stability Test (FAQ 1) start->stability_check matrix_check Evaluate Matrix Effects (FAQ 3) stability_check->matrix_check If stable peak_shape Q1: Check Peak Shape (Tailing/Splitting?) matrix_check->peak_shape If matrix effects are minimal or compensated mobile_phase Q2: Verify Mobile Phase (pH, Composition) peak_shape->mobile_phase column_health Q3: Assess Column Health (Pressure, Age) mobile_phase->column_health system_leaks Q4: Inspect for Leaks column_health->system_leaks detector_settings Check Detector Settings (Wavelength, Gain) system_leaks->detector_settings pcd_check Troubleshoot Post-Column Derivatization (If used) detector_settings->pcd_check end Problem Resolved pcd_check->end

Caption: A logical workflow for diagnosing the root cause of low carbamate recovery.

FAQ 4: My peaks are present but show significant tailing or splitting. Is this related to low recovery?

Answer: Yes, poor peak shape is often linked to apparent low recovery. When peaks tail or split, the integration algorithm may fail to measure the total peak area correctly, leading to an underestimation of the analyte concentration.[8] Peak tailing for carbamates often points to secondary interactions between the analyte and the stationary phase, particularly with residual, acidic silanol groups on silica-based columns.[9]

Solutions for Poor Peak Shape:

  • Mobile Phase pH: Ensure the mobile phase pH is at least one unit away from the analyte's pKa to maintain a consistent ionization state.[8]

  • Competing Base: For basic carbamates, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can saturate the active silanol sites and improve peak shape.

  • Column Choice: Consider using a column with high-purity silica and robust end-capping, or a specialized carbamate analysis column designed to minimize these secondary interactions.[10]

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[8]

Table 1: Recommended Starting HPLC Conditions for Carbamate Analysis
ParameterRecommendationRationale
Column Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8-3.5 µm) or a specialized Carbamate column.[3][10]C18 provides good retention for moderately polar carbamates. Specialized columns offer unique selectivity.
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium Formate.[3]Acidification improves stability and promotes better peak shape by suppressing silanol activity.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid.[3]Common organic solvents for reversed-phase HPLC.
Gradient Start at a low %B (e.g., 5-10%) and ramp up to elute analytes.A gradient is typically necessary to separate multiple carbamates with varying polarities.
Flow Rate 0.2-0.4 mL/min for 2.1 mm ID columns.[3]Typical flow rates for analytical scale HPLC.
Column Temp. 30-40 °C.[3]Elevated temperature can improve efficiency and reduce viscosity, but monitor for thermal degradation of sensitive carbamates.
Injection Vol. 5-10 µL.[3]Keep volume low to prevent peak distortion, especially if the sample solvent is strong.
Part 3: Post-Column and Detection Issues

For many carbamates, achieving adequate sensitivity with standard UV detection is a major hurdle. This often necessitates post-column derivatization (PCD) to create a fluorescent product.

FAQ 5: My UV sensitivity is very low. What are my options?

Answer: Carbamates generally lack strong UV chromophores, making detection difficult. While analysis at low wavelengths (190-220 nm) is possible, it often suffers from high baseline noise and interference.[11][12] The gold standard for sensitive and selective detection of N-methylcarbamates is post-column derivatization followed by fluorescence detection.[13][14]

This technique involves two steps after the analyte elutes from the column:

  • Hydrolysis: The eluent is mixed with a strong base (e.g., NaOH) and heated to hydrolyze the carbamate into methylamine.[15]

  • Derivatization: The stream is then mixed with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol), which reacts with the generated methylamine to form a highly fluorescent isoindole derivative.[13]

FAQ 6: I'm using a post-column derivatization system, but my response is still poor or nonexistent. What should I check?

Answer: A PCD system introduces several variables that must be carefully controlled. A failure in any step of the reaction will lead to low or no signal.

PCD_Workflow cluster_hplc cluster_reaction Post-Column Reactor cluster_detector hplc_out Eluent from Analytical Column mix1 Mixing Tee 1 hplc_out->mix1 Analyte hydrolysis Hydrolysis Coil (Heated, e.g., 80-100°C) mix1->hydrolysis Check Temp & Residence Time mix2 Mixing Tee 2 hydrolysis->mix2 Methylamine formed derivatization Reaction Coil (Ambient Temp) mix2->derivatization Check for blockages fld Fluorescence Detector (Check λex/λem, Lamp) derivatization->fld Fluorophore reagent1 NaOH Reagent (Check Concentration) reagent1->mix1 reagent2 OPA/Thiol Reagent (Check Freshness/pH) reagent2->mix2

Caption: Workflow of a post-column derivatization system for carbamate analysis.

Table 2: Troubleshooting the Post-Column Derivatization System
Potential ProblemCheck/SolutionRationale
No Hydrolysis Verify the concentration and delivery of the NaOH reagent. Check the temperature of the hydrolysis reaction coil.[15]Incomplete hydrolysis means no methylamine is generated, so no subsequent reaction can occur.
Reagent Degradation The OPA/thiol reagent is not stable indefinitely. Prepare it fresh daily or as recommended. Ensure the buffer pH is correct for the reaction.Degraded OPA reagent will not react efficiently with methylamine, leading to a weak signal.
System Blockage High backpressure in the PCD system can indicate a blockage in the narrow-bore reactor tubing or mixing tees.Blockages prevent proper mixing and flow, stopping the reaction.
Incorrect Detector Settings Confirm the fluorescence detector is set to the correct excitation and emission wavelengths for the OPA derivative. Check the lamp status and hours.Even if the fluorophore is formed, it won't be detected if the instrument settings are wrong.
Leaks Check all fittings post-column for leaks.Leaks will cause a loss of flow and pressure, leading to poor mixing, band broadening, and a reduced signal.

By systematically investigating these potential issues, you can effectively diagnose and resolve the root causes of low carbamate recovery, leading to more accurate, reliable, and robust analytical results.

References
  • Benchchem. (n.d.). Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation. Benchchem.
  • R Discovery. (1986, March 1). Optimization of a reaction detector for analysis at the femtomol level of carbamate insecticides by HPLC. R Discovery.
  • Lawrence, J. F. (n.d.). High-Performance Liquid Chromatography of Carbamate Pesticides. Oxford Academic.
  • ResearchGate. (n.d.). Carbamates analysis by on-line extraction HPLC/UV-DAD. ResearchGate.
  • Andres, A. P. C. (2014, October 25). CHALLENGES OF A HPLC-UV ANALYSIS OF METHOMYL, CARBOFURAN AND CARBARYL IN SOIL AND FRESH WATER FOR DEGRADATION STUDIES. ResearchGate.
  • ThaiScience. (n.d.). Optimization Method for Determination of Carbofuran and Carboxin Residues in Cabbages by SPE and HPLC-UV. ThaiScience.
  • ResearchGate. (n.d.). A Closer Examination of 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Amino Acid Derivatization in HPLC with Multiple Detection Modes. ResearchGate.
  • Avila, A. C., et al. (n.d.). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. PMC.
  • Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Scribd.
  • Waters Corporation. (n.d.). Alliance system for carbamate analysis. Waters Corporation.
  • Benchchem. (n.d.). Application Note: High-Throughput Analysis of N-Methyl Carbamates in Complex Matrices using HPLC-MS/MS. Benchchem.
  • ResearchGate. (2012, November 27). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. ResearchGate.
  • ACS Publications. (n.d.). Activated carbamate reagent as derivatizing agent for amino compounds in high-performance liquid chromatography. Analytical Chemistry.
  • PMC. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC.
  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist.
  • ResearchGate. (2002, August 9). Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. ResearchGate.
  • Frontiers. (2021, July 6). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers.
  • Arabian Journal of Chemistry. (2018, January 1). Determination of carbamates in soils by liquid chromatography coupled with on-line postcolumn UV irradiation and chemiluminescence detection. Arabian Journal of Chemistry.
  • ResearchGate. (2026, February 27). AMINO ACIDS ANALYSIS BY RP-HPLC AND DERIVATIZATION WITH 6-AMINOQUINOLYL-N-HYDROXYSUCCNIMIDYL CARBAMATE (AQC) USING BOVINE SERUM ALBUMIN (BSA) FOR METHOD STANDARDIZATION. ResearchGate.
  • ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. ResearchGate.
  • American Pharmaceutical Review. (2012, December 12). Improved Analytical Recovery by Taking into Account Sample Matrix and Chromatographic Instrumentation. American Pharmaceutical Review.
  • Separation Science. (2023, December 8). Effective Analysis Carbamate Pesticides. Separation Science.
  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab.
  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide.
  • Separation Science. (2023, December 8). Matrix Effects. Separation Science.
  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • LCGC. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC.
  • Sisu@UT. (n.d.). 5.4 Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT.

Sources

Optimization

Technical Support Center: Mass Spectrometry Analysis of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate

Welcome to the technical support guide for the mass spectrometry analysis of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate (CAS: 59741-12-7). This document is designed for researchers, analytical scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the mass spectrometry analysis of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate (CAS: 59741-12-7). This document is designed for researchers, analytical scientists, and drug development professionals who are working with this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the analysis of this compound.

Q1: What are the fundamental chemical properties and expected mass of the target compound?

A1: 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate has the following properties:

  • Molecular Formula: C₁₇H₁₃ClN₂O₃[1]

  • Monoisotopic Mass: 328.06146 Da[1]

  • Structure: A carbamate linking an 8-quinolinol moiety and a 2-chloro-4-methoxyaniline moiety.

Q2: What are the expected parent ions (m/z) in electrospray ionization (ESI) mass spectrometry?

A2: Based on the monoisotopic mass, you should primarily look for the following adducts in your full scan analysis. Using high-resolution mass spectrometry is recommended to confirm the elemental composition.

AdductIonization ModeCalculated m/z (Da)
[M+H]⁺ Positive329.06874
[M+NH₄]⁺ Positive346.09528
[M+Na]⁺ Positive351.05068
[M-H]⁻ Negative327.05418
[M+HCOO]⁻ Negative373.05966
Table 1: Predicted m/z values for common adducts of 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate. Data sourced from PubChem predictions.[1]

Q3: Should I use positive or negative ion mode for analysis?

A3: Both modes are viable, but positive ion mode (ESI+) is recommended as the primary choice . The quinoline nitrogen is a readily protonatable site, which should yield a strong protonated molecule [M+H]⁺ signal. Carbamates are routinely analyzed using ESI+ with high sensitivity.[3][4][5] Negative ion mode can also be used to detect the deprotonated molecule [M-H]⁻, but signal intensity may be lower compared to ESI+.[3]

Q4: What are the most likely fragment ions I should expect in MS/MS analysis?

A4: The most labile bond in the structure is the carbamate ester linkage. Collision-induced dissociation (CID) is expected to cleave this bond, resulting in two primary, stable fragment ions. Monitoring these transitions in Multiple Reaction Monitoring (MRM) mode will provide the highest selectivity and sensitivity.[6]

  • Primary Transition 1: 329.1 → 146.1 (Corresponds to the protonated 8-hydroxyquinoline fragment)

  • Primary Transition 2: 329.1 → 158.0 (Corresponds to the protonated 2-chloro-4-methoxyaniline fragment)

A detailed fragmentation diagram is provided in Section 4.

Section 2: Experimental Workflow and Protocols

A successful analysis depends on a logical workflow from sample preparation to data acquisition.

Workflow cluster_prep Phase 1: Sample Preparation cluster_lc Phase 2: Chromatographic Separation cluster_ms Phase 3: Mass Spectrometric Analysis A 1. Sample Solubilization (e.g., Acetonitrile/Water) B 2. Matrix Cleanup (Optional) (SPE or QuEChERS for complex samples) A->B C 3. LC Injection B->C D 4. Reversed-Phase Separation (C18 Column) C->D E 5. Ionization (ESI+) D->E F 6. Full Scan (MS1) (Identify Parent Ion) E->F G 7. Fragmentation (CID) F->G H 8. Product Ion Scan (MS2) (Confirm Fragments) G->H I 9. MRM Analysis (Quantitation) H->I

Caption: General analytical workflow for LC-MS/MS analysis.

Protocol 1: Sample Preparation & Solubilization

The goal of sample preparation is to solubilize the analyte and remove interfering matrix components. Since this compound is sold without analytical data, you are responsible for confirming its purity.[2]

  • Solvent Selection: Start by dissolving the compound in a solvent compatible with reversed-phase chromatography. A 50:50 mixture of acetonitrile and water is a good starting point. Use high-purity, LC-MS grade solvents.

  • Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) in acetonitrile or methanol. Store at -20°C and protect from light.[5]

  • Working Standards: Dilute the stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to create working standards for injection.

  • Complex Matrices (e.g., Plasma, Tissue): For complex samples, a cleanup step is essential to minimize matrix effects.[7] Consider using a generic Solid Phase Extraction (SPE) protocol with a C18 cartridge or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][6]

Protocol 2: Suggested Starting LC-MS/MS Parameters

These parameters are a starting point and should be optimized for your specific instrumentation and sample type.

ParameterRecommended SettingRationale & Notes
LC Column C18, 2.1 x 100 mm, < 2 µmProvides good retention and separation for moderately polar compounds.[5][8]
Mobile Phase A Water + 0.1% Formic AcidAcid promotes protonation for better ESI+ signal.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier.
Gradient Start at 10% B, ramp to 95% B over 5-7 minA standard gradient to elute the compound. Adjust based on observed retention time.
Flow Rate 0.3 - 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 30 - 40 °CImproves peak shape and reproducibility.[8]
Injection Vol. 1 - 5 µLMinimize to prevent peak distortion.
Ionization Mode ESI Positive (ESI+)As discussed in the FAQ, this is expected to yield the best sensitivity.
Capillary Voltage 3.5 - 4.5 kVOptimize for your specific instrument.
Source Temp. 500 - 550 °COptimize for efficient desolvation.[5]
MRM Transitions Quantifier: 329.1 → 146.1Qualifier: 329.1 → 158.0The most intense fragment should be the quantifier. The second confirms identity.
Collision Energy 15 - 30 eVOptimize this value by infusing the standard and ramping the collision energy to find the value that gives the maximum fragment intensity.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the analysis of carbamates.

Q: I am seeing a very weak or no signal for my parent ion [M+H]⁺.

A: This is a common issue that can stem from several sources.

  • Cause 1: Incorrect Mobile Phase pH. The compound requires an acidic environment to be efficiently protonated.

    • Solution: Ensure your mobile phase contains an acidifier like 0.1% formic acid. This is critical for robust ESI+ analysis.[4]

  • Cause 2: Matrix Suppression. Endogenous compounds from your sample matrix can co-elute with your analyte and compete for ionization, drastically reducing its signal.[7][9]

    • Solution: Improve your sample cleanup. Implement an SPE or liquid-liquid extraction step. You can also try diluting your sample; if the signal increases upon dilution, matrix suppression is highly likely.

  • Cause 3: In-source Fragmentation. If the energy in the ion source is too high, the molecule may fragment before it is even measured by the first quadrupole.

    • Solution: Methodically reduce the source temperature and fragmentor/cone voltage on your instrument to find a balance between good desolvation and minimal fragmentation.

  • Cause 4: Compound Instability. Carbamates can be susceptible to degradation, especially at non-neutral pH or elevated temperatures over time.[10]

    • Solution: Analyze samples promptly after preparation. Use fresh standards. Keep samples in the autosampler at a low temperature (4-10°C).[11]

Q: My MS/MS fragmentation is weak or I see unexpected fragment ions.

A: Fragmentation issues often point to incorrect collision energy or contamination.

  • Cause 1: Suboptimal Collision Energy (CE). The energy applied in the collision cell is critical for generating your target fragments.

    • Solution: You must empirically determine the optimal CE for each MRM transition. Infuse a standard solution of your compound (~1 µg/mL) and perform a product ion scan while ramping the CE. Plot the intensity of your target fragments (m/z 146.1 and 158.0) versus the CE to find the voltage that yields the maximum signal.

  • Cause 2: Competing Adducts. In the presence of salts (e.g., sodium from glassware or buffers), the sodium adduct [M+Na]⁺ may be preferentially formed over the protonated molecule [M+H]⁺. Fragmenting the sodium adduct (m/z 351.1) will not yield your expected fragments from the protonated molecule.

    • Solution: Add a small amount of ammonium formate or ammonium acetate to your mobile phase.[12][13] The ammonium can help promote the formation of the [M+H]⁺ or [M+NH₄]⁺ adducts over sodium adducts. Also, ensure you use clean, acid-washed glassware.

  • Cause 3: Contamination. An unexpected ion may be a contaminant in your sample, solvent, or from LC system carryover.

    • Solution: Run a solvent blank. If the unexpected ion is present in the blank, it indicates a contaminated solvent or a dirty LC system.

Q: My results are not reproducible; the peak area varies significantly between injections.

A: Poor reproducibility is often linked to the sample itself or the LC system.

  • Cause 1: LC Carryover. The compound may be adsorbing to parts of the LC system (injector, column) and eluting in subsequent runs.

    • Solution: Implement a robust needle wash protocol on your autosampler, using a strong solvent like 100% acetonitrile. Run a blank injection after a high-concentration standard to check for carryover. A longer, high-organic gradient flush at the end of each run can help clean the column.

  • Cause 2: Sample Degradation in Autosampler. As mentioned, the compound may be degrading while waiting for analysis in the autosampler tray.

    • Solution: Ensure the autosampler is temperature-controlled (set to <10°C). Re-inject the first standard at the end of the sequence; if its area has decreased significantly, in-sequence instability is the problem.

Section 4: Predicted Fragmentation Pathway

Understanding the fragmentation is key to setting up a selective and sensitive MS/MS method. The diagram below illustrates the predicted fragmentation of the [M+H]⁺ ion.

Fragmentation Predicted Fragmentation of [M+H]⁺ parent Parent Ion: 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate [M+H]⁺ m/z = 329.1 cid Collision-Induced Dissociation (CID) parent->cid Enters Collision Cell frag1 Fragment 1: Protonated 8-Hydroxyquinoline C₉H₈NO⁺ m/z = 146.1 frag2 Fragment 2: Protonated 2-Chloro-4-methoxyaniline C₇H₉ClNO⁺ m/z = 158.0 cid->frag1 Cleavage of Carbamate Ester Bond cid->frag2 Cleavage of Carbamate Ester Bond

Caption: Predicted fragmentation pathway in positive ion ESI-MS/MS.

References

  • Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. PMC, National Center for Biotechnology Information. [Link]

  • Ion formation of N-Methyl carbamate pesticides in thermospray mass spectrometry: The effects of additives to the liquid chromatographic eluent and of the vaporizer temperature. ACS Publications. [Link]

  • Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS. J-STAGE. [Link]

  • 8-quinolyl n-(2-chloro-4-methoxyphenyl)carbamate (C17H13ClN2O3). PubChem, National Center for Biotechnology Information. [Link]

  • Ion formation of N-Methyl carbamate pesticides in thermospray mass spectrometry: The effects of additives to the liquid chromatographic eluent and of the vaporizer temperature. PubMed, National Center for Biotechnology Information. [Link]

  • Ethyl Carbamate Detection GC/MS vs GC/MS/MS troubleshooting. Reddit. [Link]

  • Carbamate Detection in Water by LC/MS/MS. Scribd. [Link]

  • A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC, National Center for Biotechnology Information. [Link]

  • Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. SciELO. [Link]

  • Simultaneous Determination of Neonicotinoid and Carbamate Pesticides in Freeze-Dried Cabbage by Modified QuEChERS and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • A rapid and sensitive method for screening and characterization of glycoside compounds from tobacco by high performance liquid chromatography/electrospray ionization tandem mass spectrometry. Semantic Scholar. [Link]

  • Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. PubMed, National Center for Biotechnology Information. [Link]

  • [Simultaneous determination of eight carbamate pesticide residues in tomato, rice, and cabbage by online solid phase extraction/purification-high performance liquid chromatography-tandem mass spectrometry]. PubMed, National Center for Biotechnology Information. [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. SciSpace. [Link]

  • N-(2-Chloro-4-{[2-(diethylamino)ethyl]carbamoyl}-5-methoxyphenyl)-beta-D-glucopyranuronosylamine. EPA CompTox Chemicals Dashboard. [Link]

  • [Simultaneous determination of eight carbamate pesticide residues in tomato, rice, and cabbage by online solid phase extraction/purification-high performance liquid chromatography-tandem mass spectrometry]. PMC, National Center for Biotechnology Information. [Link]

  • Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. MDPI. [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. [Link]

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Troubleshooting

Technical Support Center: Optimizing Peak Shape for Basic Carbamates in Liquid Chromatography

Welcome to the Chromatography Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals dealing with the chromatographic challenges of basic carbamate co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. This portal is designed for researchers, analytical scientists, and drug development professionals dealing with the chromatographic challenges of basic carbamate compounds.

Basic carbamates—molecules containing both a carbamate linkage and an ionizable basic amine moiety—are notorious for exhibiting severe peak tailing in reversed-phase liquid chromatography (RPLC). This guide provides a self-validating diagnostic workflow, deep-dive mechanistic FAQs, and field-proven experimental protocols to restore peak symmetry and quantitative accuracy.

Diagnostic Workflow: Isolating the Root Cause

Before altering mobile phases or column chemistries, you must determine whether the peak tailing is a physical system error (extra-column volume, voiding) or a chemical secondary interaction.

TroubleshootingWorkflow Start Peak Tailing Observed (Basic Carbamates) Decision Are all peaks tailing or just basic compounds? Start->Decision AllPeaks All Peaks Tailing (Hardware/Void Issue) Decision->AllPeaks All Peaks BasicPeaks Only Basic Peaks Tailing (Secondary Interactions) Decision->BasicPeaks Basic Only HardwareFix Check fittings, replace frit, or replace voided column AllPeaks->HardwareFix LowPH Lower Mobile Phase pH (pH < 3.0) BasicPeaks->LowPH ColumnChange Use Polar-Embedded or CSH Column BasicPeaks->ColumnChange Additives Increase Buffer Conc. or Add TEA BasicPeaks->Additives

Diagnostic workflow for resolving peak tailing of basic carbamate compounds in HPLC.

Deep-Dive FAQs & Troubleshooting

Q1: Why do my basic carbamate peaks exhibit severe tailing on standard C18 columns?

A: Peak tailing occurs when an analyte experiences more than one retention mechanism, and the secondary mechanism becomes overloaded or exhibits slow desorption kinetics[1]. In RPLC, primary retention is driven by hydrophobic interactions with the C18 ligands. However, standard silica-based columns contain residual, unbonded silanol groups (Si-OH) on their surface[1].

At mid-pH levels (pH > 3.0), these silanols deprotonate into negatively charged silanoate ions (Si-O⁻)[2]. Simultaneously, the basic amine moiety of your carbamate compound is protonated (positively charged). This creates a strong, unintended ion-exchange interaction between the basic analyte and the ionized silanols, which drags out the trailing edge of the peak and increases the Asymmetry factor ( As​ )[2][3].

Q2: How does mobile phase pH dictate the peak symmetry of basic compounds?

A: Mobile phase pH is the most critical variable for controlling ionization states. You have two primary strategies:

  • Low pH Strategy (pH < 3.0): By lowering the pH using additives like 0.1% Formic Acid, TFA, or a 10–20 mM phosphate buffer at pH 2.5, you force the residual silanols into their fully protonated, neutral state (Si-OH)[2][4]. This effectively shuts down the ion-exchange mechanism, leaving only the primary hydrophobic retention.

  • High pH Strategy (pH > 10.0): Alternatively, raising the pH above the pKa​ of the basic carbamate (typically pKa​

      • deprotonates the analyte, rendering it neutral. A neutral analyte cannot participate in ion-exchange with the negatively charged silanols. Note: This requires a specialized high-pH stable column (e.g., hybrid silica) to prevent column dissolution.
Q3: Should I use mobile phase additives like Triethylamine (TEA)?

A: Historically, competing bases like Triethylamine (TEA) at concentrations of ~5 mM were added to the mobile phase to act as "silanol suppressors"[4]. Because TEA is a small, highly basic molecule, it aggressively binds to the anionic silanol groups, saturating them and blocking your basic carbamate from interacting with those sites[4].

Caution: While effective, TEA can lead to shorter column lifetimes by accelerating the hydrolysis of the stationary phase and end-capping[4]. Furthermore, TEA causes severe ion suppression in LC-MS applications. Today, optimizing column chemistry is heavily preferred over using TEA.

Q4: What advanced column chemistries permanently resolve silanol interactions for basic carbamates?

A: If pH adjustments are insufficient or incompatible with your detection method (e.g., MS), you should upgrade your column chemistry:

  • Polar-Embedded Columns: These phases incorporate a polar moiety (such as an amide, urea, or carbamate group) directly into the alkyl chain near the silica surface[5][6]. This embedded group forms an internal hydrogen-bonding network that physically shields the residual silanols from basic analytes, dramatically improving peak shape[5][6].

  • Charged Surface Hybrid (CSH) Columns: These columns undergo a controlled surface reaction that applies a low-level positive charge to the silica surface. This positive charge electrostatically repels positively charged basic carbamates, completely eliminating the secondary ion-exchange interactions and allowing for sharp peaks even in low-ionic-strength mobile phases (like 0.1% Formic Acid).

Experimental Protocol: Self-Validating Method Optimization

This protocol is designed as a self-validating system. By incorporating a neutral marker, you inherently prove whether tailing is caused by chemical interactions or physical system flaws before proceeding to chemical optimization.

Step 1: Baseline Assessment & System Validation
  • Prepare a System Suitability Mix: Combine your basic carbamate analyte with a neutral hydrophobic marker (e.g., Toluene) and a void volume marker (e.g., Uracil).

  • Inject the Mix: Run the sample using your current mobile phase (e.g., Water/Acetonitrile at pH 7.0).

  • Analyze the Data:

    • If both Toluene and the Carbamate tail: The issue is physical. Check for a voided column bed, blocked frits, or improper PEEK finger-tight fittings causing dead volume[7].

    • If Toluene is symmetrical but the Carbamate tails: The issue is secondary chemical interaction. Proceed to Step 2.

Step 2: Mobile Phase pH Optimization (Low pH)
  • Prepare Buffer: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using Phosphoric acid[4]. Filter through a 0.2 µm membrane.

  • Equilibrate: Flush the system and equilibrate the C18 column with the new aqueous buffer and your organic modifier (e.g., Methanol or Acetonitrile) for at least 10 column volumes.

  • Inject and Evaluate: Re-inject the suitability mix. Calculate the USP Tailing Factor ( Tf​ ). If Tf​ drops below 1.2, the silanols have been successfully neutralized[2][3].

Step 3: Column Chemistry Upgrade (If Step 2 fails or LC-MS is required)
  • Select a Polar-Embedded Column: Swap the standard C18 for a column featuring an embedded amide or carbamate group (e.g., Waters Atlantis T3 or equivalent polar-embedded phase)[5][6].

  • Use MS-Friendly Solvents: Switch the mobile phase to 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Verify Shielding: Inject the sample. The polar-embedded groups will shield the basic carbamate from residual silanols without the need for heavy phosphate buffers[5][6].

Quantitative Data Comparison: Mitigation Strategies

The following table summarizes the expected impact of various troubleshooting strategies on the peak shape of a model basic carbamate.

Strategy / ConditionMechanism of ActionProsConsExpected USP Tailing Factor ( Tf​ )
Standard C18 (pH 7.0) Baseline; ionized silanols interact with protonated amine.Simple preparation.Severe secondary ion-exchange interactions.> 2.0 (Severe Tailing)
Standard C18 (pH 2.5) Protonates silanols (Si-OH), neutralizing surface charge.Highly effective; utilizes existing columns.Not all columns are stable < pH 3.0; poor MS sensitivity.1.2 - 1.4 (Acceptable)
Standard C18 + 5mM TEA TEA competitively binds and saturates active silanol sites.Immediate peak shape improvement at mid-pH.Accelerates column degradation; strictly incompatible with LC-MS.1.1 - 1.3 (Good)
Polar-Embedded C18 Phase Internal hydrogen bonding shields residual silanols.Excellent for LC-MS; stable across wide pH ranges.May alter selectivity/elution order compared to standard C18.1.0 - 1.1 (Excellent)

References

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex.com.[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex.com.[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters.com.[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Elementlabsolutions.com.[Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chromtech.com.[Link]

  • Waters Corporation. "Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention." Waters.com.[Link]

  • Chromatography Online. "What is on Your HPLC Particle? Looking at Stationary Phase Chemistry Synthesis." Chromatographyonline.com.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-Aryl Carbamate Antifungal Activity: Mechanisms, Efficacy, and Screening Protocols

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Workflow Executive Summary The persistent emergence of resistant phytopathogeni...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Workflow

Executive Summary

The persistent emergence of resistant phytopathogenic and human fungal strains necessitates the continuous development of novel antifungal pharmacophores. While azoles and polyenes have historically dominated the landscape, N-aryl carbamates are experiencing a renaissance. Driven by advancements in green synthesis (e.g., one-step Hofmann/Curtius rearrangements) and their robust environmental compatibility, carbamate derivatives are proving to be highly potent lead compounds .

This guide provides an objective, data-driven comparative analysis of N-aryl carbamate derivatives against commercial standards (e.g., Azoxystrobin). It details their mechanistic divergence, structure-activity relationships (SAR), and provides a self-validating experimental protocol for preclinical evaluation.

Mechanistic Divergence: Carbamates vs. Standard Antifungals

To effectively position N-aryl carbamates in a drug development pipeline, one must understand their distinct mechanism of action compared to traditional antifungal classes.

  • Azoles (e.g., Fluconazole): Act by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This leads to the accumulation of toxic sterols and membrane disruption.

  • Strobilurins (e.g., Azoxystrobin): Act as Quinone outside (Qo) inhibitors. They bind to the cytochrome bc1 complex in the mitochondrial respiratory chain, halting ATP production and causing metabolic arrest .

  • N-Aryl Carbamates: Unlike azoles or strobilurins, carbamates primarily target the thiol (-SH) groups of essential fungal enzymes . The carbamate core ( R−O−CO−NH−Ar ) acts as a pseudo-substrate. The electrophilic carbonyl carbon reacts with nucleophilic residues in the enzyme's active site, leading to reversible or irreversible carbamoylation, effectively locking the enzyme in an inactive state .

Mechanism cluster_carbamate N-Aryl Carbamates cluster_azole Azoles cluster_strobilurin Strobilurins FungalCell Fungal Pathogen Carb N-Aryl Carbamate FungalCell->Carb Azole Azole Antifungals FungalCell->Azole Strob Azoxystrobin FungalCell->Strob Thiol Thiol-containing Enzymes Carb->Thiol Inhibits Death Fungal Cell Death Thiol->Death Metabolic Arrest CYP51 CYP51 Enzyme Azole->CYP51 Inhibits CYP51->Death Membrane Disruption Cyt Cytochrome bc1 Strob->Cyt Blocks Cyt->Death ATP Depletion

Mechanistic pathways of N-aryl carbamates compared to azoles and strobilurins.

Comparative Efficacy & Structure-Activity Relationship (SAR)

Recent high-throughput screenings of novel N-aryl carbamate derivatives synthesized via green oxidation processes have yielded compounds that outperform commercial standards in vitro .

Quantitative Efficacy Comparison

The table below summarizes the antifungal activity of top-performing N-aryl carbamate candidates against aggressive phytopathogenic fungi, benchmarked against Azoxystrobin.

Compound ClassSpecific DerivativeTarget Fungal PathogenEfficacy MetricObserved ValueCommercial Benchmark (Azoxystrobin)
N-Aryl Carbamate Compound 1afFusarium graminearumEC₅₀ (µg/mL)12.50 > 50.00
N-Aryl Carbamate Compound 1zFusarium oxysporumEC₅₀ (µg/mL)16.65 > 50.00
N-Aryl Carbamate Compound 1agBotrytis cinereaInhibition Rate (%)> 70.0% 54.39%
N-Aryl Carbamate Compound 3b2Pythium aphanidermatumInhibition Rate (%)> 80.0% 56.40%

Note: Inhibition rates were measured at a standard screening concentration of 50 µg/mL.

SAR Insights: The Causality of Potency

Why do specific derivatives like 1z (a 3,5-ditrifluoromethyl N-aryl carbamate) or 3b2 (bearing chlorine/bromine atoms) exhibit such high potency?

  • Lipophilicity & Membrane Penetration: Halogenation (adding -Cl, -Br, or -CF₃ groups) to the N-phenyl ring significantly increases the molecule's partition coefficient (LogP). A higher LogP facilitates superior partitioning into the hydrophobic lipid bilayer of the fungal cell membrane.

  • Electrophilic Activation: Once intracellular, the strong electron-withdrawing nature of these halogens increases the electrophilicity of the carbamate carbonyl carbon. This lowers the activation energy required for the carbamoylation reaction with the nucleophilic thiol (-SH) groups of the target enzymes, accelerating enzyme inactivation.

Self-Validating Experimental Protocol: Mycelial Growth Inhibition Assay

To ensure reproducibility and scientific integrity, the evaluation of N-aryl carbamates must utilize a self-validating assay system. The following protocol isolates the compound's true efficacy from environmental or solvent-induced artifacts.

Assay Workflow

Workflow Start Compound Prep (DMSO/Tween-80) Mix Incorporate Compound (Target Conc) Start->Mix Media PDA Media Prep (50°C) Media->Mix Inoculate Inoculate Mycelial Disks (5 mm, center) Mix->Inoculate Incubate Incubation (25°C, 3-7 days) Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Analyze Calculate Inhibition (%) & EC50 Measure->Analyze

Self-validating mycelial growth inhibition assay workflow for antifungal screening.

Step-by-Step Methodology & Causality

Step 1: Compound Preparation

  • Action: Dissolve the synthesized N-aryl carbamate in Dimethyl Sulfoxide (DMSO) containing 0.1% Tween-80 to create a concentrated stock.

  • Causality: Carbamates are highly lipophilic. DMSO ensures complete dissolution, while Tween-80 acts as an emulsifier to prevent compound precipitation when introduced to the aqueous agar matrix.

Step 2: Media Incorporation & Control Establishment (The Self-Validating Step)

  • Action: Cool sterilized Potato Dextrose Agar (PDA) to 50°C. Aliquot the compound stock into the PDA to reach target concentrations (e.g., 12.5, 25, 50 µg/mL). Pour into Petri dishes.

  • Validation Logic:

    • Negative Control (Blank): PDA + DMSO + Tween-80 (No compound). Why? Validates that any observed growth inhibition is strictly due to the carbamate, proving the solvent concentration (kept <1% v/v) is non-toxic to the fungi.

    • Positive Control: PDA + Azoxystrobin (50 µg/mL). Why? Validates the sensitivity of the assay. If the commercial standard fails to inhibit growth, the entire batch is invalidated (indicating media degradation or a mutated, resistant fungal strain).

Step 3: Inoculation

  • Action: Using a sterile cork borer, punch 5 mm mycelial disks from the periphery of a 3-day-old actively growing fungal colony. Place one disk face-down in the center of each prepared plate.

  • Causality: Taking plugs from the periphery ensures the mycelia are in the exponential growth phase and physiologically uniform, reducing standard deviation across replicates.

Step 4: Incubation & Data Acquisition

  • Action: Incubate at 25°C in the dark until the negative control colony reaches the edge of the plate (typically 3–7 days). Measure the colony diameter using the cross-measurement method (averaging two perpendicular diameters).

  • Calculation: InhibitionRate(%)=[(Dc​−Dt​)/(Dc​−5)]×100

    (Where Dc​ is the control diameter, Dt​ is the treatment diameter, and 5 is the initial plug diameter).

Conclusion

N-aryl carbamates represent a highly viable, structurally tunable class of antifungal agents. By leveraging halogenated substitutions on the N-phenyl ring, researchers can dramatically enhance target enzyme carbamoylation and membrane permeability. When evaluated through rigorous, self-validating protocols, these derivatives consistently demonstrate EC₅₀ values that rival or surpass current commercial standards, warranting their accelerated progression into advanced preclinical trials.

References

  • Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules (MDPI).[Link]

  • Fungicides: An Overlooked Pesticide Class? Environmental Science & Technology (ACS).[Link]

  • Mode of action of carbamates. Annual Review of Entomology.[Link]

Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action of a Novel Carbamate Inhibitor

For researchers in the vanguard of drug discovery, the identification of a novel enzyme inhibitor is a moment of significant promise. Carbamate-based inhibitors, in particular, represent a versatile class of compounds kn...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the vanguard of drug discovery, the identification of a novel enzyme inhibitor is a moment of significant promise. Carbamate-based inhibitors, in particular, represent a versatile class of compounds known to target a wide range of enzymes, most notably serine hydrolases, by forming a covalent yet often reversible bond with the catalytic serine residue.[1][2][3] This unique "pseudo-irreversible" or slowly reversible mechanism necessitates a rigorous and multi-faceted validation strategy to elucidate its precise mechanism of action (MoA).[1][4][5]

This guide provides a structured, technically grounded framework for validating a novel carbamate inhibitor. We will move beyond simple potency measurements to build a comprehensive evidence package, comparing and contrasting various experimental approaches to provide a clear, defensible understanding of your compound's MoA. The causality behind each experimental choice will be explained, ensuring that the described workflow is a self-validating system.

The Foundational Principle: Deconstructing Carbamate Inhibition

Carbamates typically inhibit serine hydrolases through a two-step mechanism.[1][5][6] First, the inhibitor non-covalently binds to the enzyme's active site. Following this, the catalytic serine performs a nucleophilic attack on the carbamate's carbonyl group.[1][4] This results in the formation of a transient carbamylated enzyme intermediate, rendering the enzyme inactive.[7] Unlike true irreversible inhibitors that form a permanent bond, this carbamoyl-enzyme complex can undergo slow hydrolysis, regenerating the active enzyme.[1][8] The rates of carbamylation and decarbamylation define the inhibitor's potency and the duration of its effect.[6][9]

Our validation strategy is therefore designed to dissect each stage of this process, from initial binding to cellular target engagement.

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} caption { label="Figure 1: Overall workflow for MoA validation." fontsize=10 fontname="Arial" } enddot Caption: Figure 1: A comprehensive workflow for validating the mechanism of action of a novel carbamate inhibitor, from initial biochemical characterization to confirmation in a cellular environment.

Part 1: Initial Biochemical Characterization

The first phase focuses on quantifying the inhibitor's potency and determining its fundamental nature—is it reversible or irreversible?

Determining Potency (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11] It is a cornerstone metric for comparing the potency of different compounds.

Causality of Experimental Choice: An IC50 value provides a quick and reliable measure of a compound's potency under specific assay conditions.[11] It is the standard starting point for any inhibitor characterization, allowing for rank-ordering of compounds and providing the concentration ranges for subsequent, more complex experiments.

Protocol 1: IC50 Determination via Spectrophotometric Enzyme Assay

This protocol is a generalized template. Substrate, enzyme concentration, and buffer conditions must be optimized for the specific enzyme target.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Enzyme Stock Solution: Prepare a concentrated stock of the target enzyme in assay buffer.

    • Substrate Stock Solution: Prepare a stock of a chromogenic or fluorogenic substrate.

    • Inhibitor Stock Solution: Prepare a high-concentration stock of the novel carbamate in DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each inhibitor dilution (and a DMSO-only control) to respective wells.

    • Add 188 µL of a pre-mixed solution containing assay buffer and the enzyme to each well. The final enzyme concentration should be optimized to give a linear reaction rate for at least 10-15 minutes.

    • Pre-incubate the enzyme and inhibitor for a set time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C). This step is critical for carbamates to allow time for the carbamylation reaction to occur.

    • Initiate the reaction by adding 10 µL of substrate to each well. The final substrate concentration should ideally be at or near the Michaelis constant (Km) for accurate IC50 determination.

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.

    • Normalize the velocities to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.[10]

Assessing Reversibility

A critical early step is to distinguish between a rapidly reversible inhibitor and a time-dependent, slowly reversible or irreversible inhibitor.[12][13][14] This distinction dictates the subsequent kinetic experiments.

Causality of Experimental Choice: Carbamates are often "pseudo-irreversible," meaning they form a covalent bond that can be slowly hydrolyzed.[1] A rapid dilution experiment can effectively differentiate this from a non-covalent, rapidly dissociating inhibitor. If inhibition is reversed upon dilution, the inhibitor is likely reversible. If it persists, it indicates a covalent modification or very slow dissociation.

A simple method involves a "jump-dilution" experiment. An enzyme is pre-incubated with a high concentration of the inhibitor (e.g., 10-20x IC50) to achieve significant inhibition. The mixture is then rapidly diluted (e.g., 100-fold) into a solution containing the substrate.

  • Rapidly Reversible Inhibitor: Upon dilution, the inhibitor concentration drops well below the IC50, causing the inhibitor to dissociate from the enzyme rapidly. The observed enzyme activity will quickly recover to a rate comparable to an uninhibited control.

  • Irreversible or Slowly Reversible Inhibitor: Even after dilution, the inhibitor remains covalently bound. The enzyme activity will remain low and only recover slowly (if at all, within the assay timeframe), reflecting the rate of decarbamylation.[8]

Part 2: Detailed Mechanism of Inhibition (MoI) Studies

Once initial potency and reversibility are established, the next step is to define the precise kinetic mechanism of inhibition. For carbamates, this often involves characterizing the time-dependent inactivation of the enzyme.

dot graph { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption { label="Figure 2: Carbamylation of a Serine Hydrolase." fontsize=10 fontname="Arial" } enddot Caption: Figure 2: The kinetic scheme for pseudo-irreversible inhibition by a carbamate, showing initial binding, covalent modification (carbamylation), and slow regeneration of the enzyme.

Differentiating Reversible Inhibition Models (If Applicable)

If the rapid dilution experiment suggests reversibility, classical Michaelis-Menten kinetics are used to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed).[15][16][17] This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.

Causality of Experimental Choice: The relationship between the inhibitor, enzyme, and substrate defines the therapeutic window and potential in vivo efficacy. A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]) provides a clear visual method to distinguish between these models based on changes in Vmax (maximum velocity) and Km (Michaelis constant).[15][18][19][20]

  • Competitive: Lines intersect on the y-axis (Vmax unchanged, Km increases).

  • Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km unchanged).

  • Uncompetitive: Lines are parallel (both Vmax and Km decrease).

While historically significant, Lineweaver-Burk plots can distort data errors.[15] It is crucial to supplement this visual analysis with non-linear regression fitting of the Michaelis-Menten equation, which is statistically more robust.

Protocol 2: MoI Determination using Michaelis-Menten Kinetics
  • Setup: Prepare reagents as in Protocol 1. Use a range of fixed inhibitor concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

  • Assay Procedure: For each inhibitor concentration, perform a substrate titration. This involves measuring the initial reaction velocity across a wide range of substrate concentrations (e.g., 0.1x Km to 10x Km).

  • Data Analysis:

    • For each inhibitor concentration, plot velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km.

    • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) to visualize the inhibition pattern.

    • Compare the changes in apparent Vmax and Km across the different inhibitor concentrations to determine the mechanism.

Characterizing Time-Dependent Inhibition

For most carbamates, inhibition is time-dependent, reflecting the covalent carbamylation step.[21] The key parameters to determine are the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_I). Their ratio (k_inact/K_I) represents the overall efficiency of the inhibitor.

Causality of Experimental Choice: Unlike a simple IC50, which is dependent on assay time, the k_inact/K_I value is a time-independent measure of inhibitor efficiency.[22][23] This allows for a more fundamental comparison between different covalent inhibitors. The experiment involves measuring the rate of enzyme activity loss at different inhibitor concentrations.

The observed rate of inactivation (k_obs) at a given inhibitor concentration [I] is measured by plotting the natural log of the remaining enzyme activity against pre-incubation time. The slope of this line is -k_obs. By plotting k_obs versus [I], one can determine k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).

Part 3: Orthogonal Validation and Cellular Context

Biochemical assays use purified proteins in artificial environments. It is crucial to validate these findings using alternative methods and, most importantly, to confirm that the inhibitor engages its target within a living cell.[24][25]

Comparison of Validation Methods: Biophysical vs. Biochemical

Biophysical techniques provide a direct measure of binding, independent of enzyme activity. They are excellent orthogonal methods to confirm the interaction observed in biochemical assays.

Technique Principle Advantages Disadvantages
Enzyme Kinetics Measures the effect of the inhibitor on the rate of the catalytic reaction.Provides functional information (IC50, Ki, MoI); high-throughput.Indirect measure of binding; can be subject to assay artifacts.
Surface Plasmon Resonance (SPR) Measures changes in refractive index when an inhibitor (analyte) flows over its immobilized target protein.[26][27]Label-free, real-time kinetics (on/off rates); provides affinity (KD).[26]Requires protein immobilization which may affect function; requires specialized equipment.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding of an inhibitor to its target in solution.[25][26][27]Label-free, in-solution; provides full thermodynamic profile (KD, ΔH, ΔS) and stoichiometry.[25][26]Low-throughput; requires large amounts of pure protein.

Expertise & Experience: While enzyme kinetics are the workhorse for MoA studies, a discrepancy between the biochemically determined Ki and the biophysically measured KD can be highly informative. It may suggest that the inhibitor binds to a site other than the active site (allostery) or that the assay conditions are influencing the results. Using an orthogonal method like SPR or ITC provides a critical self-validating check on the kinetic data.

Confirming Target Engagement in a Cellular Environment

The ultimate test is to demonstrate that the inhibitor binds to its intended target inside a cell. This confirms that the compound is cell-permeable and can find its target in the crowded, complex cellular milieu.

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[28][29][30] The principle is that when a ligand binds to a protein, it generally stabilizes the protein, making it more resistant to heat-induced denaturation.[28][29]

Causality of Experimental Choice: CETSA provides direct evidence of target binding in a physiologically relevant context.[28][29] A positive result—a "thermal shift" where the target protein remains soluble at higher temperatures in the presence of the inhibitor—is strong validation that the MoA observed biochemically translates to a cellular setting.

Protocol 3: Cellular Thermal Shift Assay (CETSA) via Western Blot
  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the novel carbamate inhibitor at various concentrations (and a vehicle control, e.g., DMSO) for a specific time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a physiological buffer containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.[28][31]

  • Lysis and Separation: Lyse the cells via freeze-thaw cycles.[28][31] Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[28][31]

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of the specific target protein remaining in the supernatant using Western blotting with a specific antibody.

    • Plot the band intensity (soluble protein) versus temperature for both treated and untreated samples.

    • A shift in the melting curve to the right for the inhibitor-treated samples indicates target stabilization and thus, engagement.[32]

Activity-Based Protein Profiling (ABPP): ABPP is a sophisticated chemical proteomics technique that uses active-site-directed chemical probes to profile the functional state of entire enzyme families in complex proteomes.[33][34][35] In a competitive ABPP experiment, cells or lysates are pre-treated with the novel inhibitor before adding a broad-spectrum probe that covalently labels the active sites of the same enzyme class.

Causality of Experimental Choice: ABPP provides an unbiased, global view of an inhibitor's selectivity. By preventing the labeling of the intended target by the probe, it confirms engagement.[36] Crucially, it can also reveal off-target interactions with other related enzymes, which is critical information for drug development.[34][37]

Conclusion: Synthesizing a Coherent MoA Narrative

Validating the mechanism of action of a novel carbamate inhibitor is a systematic process of building a layered, evidence-based argument. It begins with a robust determination of potency (IC50), followed by a clear-eyed assessment of reversibility. This foundational data informs the detailed kinetic studies that define the precise inhibitory mechanism, yielding constants like Ki and k_inact that are essential for structure-activity relationship (SAR) studies.

However, biochemical data alone is insufficient. The comparison against orthogonal, biophysical methods like SPR or ITC ensures the integrity of the binding model, while cellular target engagement assays like CETSA provide the ultimate validation that the compound performs as intended in a living system. By following this logical, self-validating workflow, researchers can move forward with confidence, armed with a comprehensive and defensible understanding of their novel inhibitor's mechanism of action.

References

  • Title: General mechanism of pseudoirreversible cholinesterase inhibition by... | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Difference between Reversible Enzyme Inhibiton and Irreversible Enzyme Inhibition Source: Knya URL: [Link]

  • Title: Activity based Protein Profiling (Abpp) Source: Creative Biolabs URL: [Link]

  • Title: Lineweaver–Burk plot Source: Wikipedia URL: [Link]

  • Title: Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry Source: Chegg URL: [Link]

  • Title: Differences Between Irreversible and Reversible Enzyme Inhibitors Source: TutorialsPoint URL: [Link]

  • Title: Compare and contrast reversible enzymes inhibitor and non-reversible enzymes inhibitors. Source: Study.com URL: [Link]

  • Title: Cellular thermal shift assay (CETSA) Source: Bio-protocol URL: [Link]

  • Title: Enzyme inhibitor Source: Wikipedia URL: [Link]

  • Title: Target identification with quantitative activity based protein profiling (ABPP) Source: PubMed URL: [Link]

  • Title: Enzyme inhibitors, reversible_and_irreversible Source: Slideshare URL: [Link]

  • Title: Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase Source: ResearchGate URL: [Link]

  • Title: Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases Source: PMC URL: [Link]

  • Title: Activity-based protein profiling: A graphical review Source: PMC - NIH URL: [Link]

  • Title: Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening Source: PNAS URL: [Link]

  • Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Source: Frontiers URL: [Link]

  • Title: Advances in selective targeting of serine hydrolases: A targeted covalent approach against hCES2A mitigates irinotecan toxicity in vivo Source: PMC URL: [Link]

  • Title: Lineweaver–Burk Plot Source: Microbe Notes URL: [Link]

  • Title: Enzyme inhibition and kinetics graphs (article) Source: Khan Academy URL: [Link]

  • Title: Biophysical Assays Source: Reaction Biology URL: [Link]

  • Title: Noncompetitive, Sequential Mechanism for Inhibition of Rat α4β2 Neuronal Nicotinic Acetylcholine Receptors by Carbamate Pesticides | Toxicological Sciences | Oxford Academic Source: Oxford Academic URL: [Link]

  • Title: IC50 Determination Source: edX URL: [Link]

  • Title: Target Engagement Source: Selvita URL: [Link]

  • Title: Inhibition - Enzymes - MCAT Content Source: Jack Westin URL: [Link]

  • Title: Selective N-Hydroxyhydantoin Carbamate Inhibitors of Mammalian Serine Hydrolases Source: PubMed URL: [Link]

  • Title: ORGANOPHOSPHORUS AND CARBAMATE INSECTICIDES | Poisoning & Drug Overdose, 8e Source: AccessMedicine URL: [Link]

  • Title: Probing structure-function relationships of serine hydrolases and proteases with carbamate and thiocarbamate inhibitors Source: PubMed URL: [Link]

  • Title: Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Biophysical Assay Services – Measuring interactions between biomolecules Source: Concept Life Sciences URL: [Link]

  • Title: What Is CETSA? Cellular Thermal Shift Assay Explained Source: Pelago Bioscience URL: [Link]

  • Title: Enhance drug discovery with advanced biophysical techniques Source: Nuvisan URL: [Link]

  • Title: NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version Source: EUbOPEN URL: [Link]

  • Title: Mechanism of Action Assays for Enzymes - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

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Sources

Validation

Structure-Activity Relationship (SAR) of Chloro and Methoxy Substituted Carbamates: A Comparative Guide

Executive Summary Organic carbamates represent a privileged scaffold in medicinal chemistry and agrochemicals, functioning primarily as pseudo-irreversible inhibitors of serine hydrolases such as acetylcholinesterase (AC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organic carbamates represent a privileged scaffold in medicinal chemistry and agrochemicals, functioning primarily as pseudo-irreversible inhibitors of serine hydrolases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1]. The therapeutic efficacy and target selectivity of these compounds are heavily dictated by the substitution patterns on their aryl rings. As an application scientist, evaluating the divergent effects of electron-withdrawing, lipophilic groups (e.g., chloro) versus electron-donating, hydrophilic groups (e.g., methoxy) is critical for rational drug design. This guide objectively compares the performance of chloro- and methoxy-substituted carbamates, providing mechanistic causality, comparative experimental data, and self-validating laboratory protocols.

Mechanistic Causality: The Carbamate Scaffold

The carbamate moiety (-O-CO-NH-) balances chemical stability with electrophilic reactivity. Inhibition of cholinesterases by carbamates occurs via a two-step process: the formation of a reversible Michaelis complex, followed by the nucleophilic attack of the catalytic serine (e.g., Ser203 in human AChE) on the carbamate carbonyl carbon[1]. This results in a carbamoylated, inactive enzyme.

The rate of carbamoylation is directly proportional to the electrophilicity of the carbonyl carbon. Substituents on the aryl ring modulate this electrophilicity through inductive and resonance effects, while simultaneously altering the molecule's lipophilicity (logP) and steric footprint within the hydrophobic aromatic gorge of the enzyme.

G AChE AChE Active Site (Catalytic Serine) Complex Reversible Michaelis Complex AChE->Complex Carb Carbamate Inhibitor Carb->Complex Binding Covalent Carbamoylated Enzyme (Inhibited State) Complex->Covalent Nucleophilic Attack Chloro Chloro Substitution (+) Lipophilicity (+) Electrophilicity Chloro->Covalent Accelerates Kinetics Methoxy Methoxy Substitution (-) Electrophilicity (+) Steric Clash in Gorge Methoxy->Covalent Decelerates Kinetics

Fig 1. Mechanistic pathway of AChE carbamoylation and substituent electronic effects.

SAR Analysis: Electronic and Steric Drivers

The Chloro Advantage: Electrophilicity and Lipophilicity

Chlorine acts as an electron-withdrawing group via the inductive effect (-I), which pulls electron density away from the carbamate core. This increases the partial positive charge on the carbonyl carbon, lowering the activation energy required for the nucleophilic attack by the catalytic serine[2][3].

  • Performance: Meta-chlorinated carbamates demonstrate robust inhibition of hAChE (IC₅₀ ~ 25 µM) and BChE[2]. The high lipophilicity of the chloro group drives deep penetration into the hydrophobic gorge of the enzyme.

  • Positional Nuance: While meta and ortho positions are generally favorable, para-chloro substitutions often result in a sharp drop in potency (IC₅₀ > 100 µM) due to steric clashes at the base of the narrow active site gorge, preventing optimal alignment of the carbonyl group[2].

The Methoxy Penalty: Resonance and Desolvation

Conversely, the methoxy group is electron-donating via resonance (+R). This increases electron density at the carbamate carbonyl, reducing its electrophilicity and significantly slowing the rate of covalent enzyme modification[4][5].

  • Performance: The introduction of a hydrophilic -OCH₃ substituent, particularly at the para-position, consistently decreases potency against both AChE and BChE (IC₅₀ > 200 µM)[2][4].

  • Mechanistic Flaw: Beyond electronic deactivation, the methoxy group introduces a desolvation penalty. Forcing a hydrophilic, hydrogen-bond-accepting moiety into the highly hydrophobic aromatic gorge of AChE is thermodynamically unfavorable, leading to poor initial binding affinity (higher K_d for the Michaelis complex)[5].

Comparative Performance Data

The following table synthesizes quantitative performance benchmarks of substituted aryl carbamates against human cholinesterases, comparing them to the commercial alternative, Rivastigmine[2][3][4][5].

Substituent PatternElectronic NatureLipophilicityhAChE IC₅₀ (µM)hBChE IC₅₀ (µM)Mechanistic Impact
meta-Chloro Electron-withdrawingHigh25.07.0Enhanced electrophilicity; optimal gorge penetration.
ortho-Chloro Electron-withdrawingHigh~53.0-Moderate inhibition; slight steric hindrance.
para-Chloro Electron-withdrawingHigh>100.0>100.0Severe steric clash at the gorge base limits orientation.
para-Methoxy Electron-donatingLow (Hydrophilic)>200.0>200.0Reduced carbonyl electrophilicity; unfavorable desolvation.
Rivastigmine (Control)N/AModerate56.111.0Baseline commercial dual-inhibitor benchmark.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in SAR modeling, the following protocols represent a self-validating system for synthesizing and evaluating carbamate candidates.

Workflow Syn 1. Synthesis (Amine + Chloroformate) Pur 2. Purification & QC (LC-MS, NMR >95%) Syn->Pur Assay 3. Ellman's Assay (AChE/BChE Kinetics) Pur->Assay SAR 4. SAR Modeling (IC50 & Selectivity) Assay->SAR

Fig 2. Self-validating experimental workflow for carbamate SAR evaluation.

Protocol A: Synthesis of Aryl Carbamates

Objective: Synthesize targeted carbamates via the condensation of substituted anilines with chloroformates[4].

  • Reaction Setup: Dissolve the substituted amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq). Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward without causing base-catalyzed hydrolysis of the newly formed carbamate.

  • Acylation: Dropwise add the appropriate chloroformate (1.2 eq) at 0°C to control the exothermic reaction and prevent side-product formation. Stir at room temperature for 4–6 hours.

  • Validation (QC): Purify via flash column chromatography (Hexane/Ethyl Acetate). Confirm structural integrity and >95% purity using ¹H-NMR, ¹³C-NMR, and LC-MS prior to biological evaluation.

Protocol B: Kinetic Evaluation via Ellman's Assay

Objective: Determine the IC₅₀ values of the synthesized carbamates against AChE/BChE.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer at pH 8.0. Causality: pH 8.0 provides the physiological optimum for AChE catalytic efficiency while safely remaining below the threshold (pH > 9.0) where carbamates undergo rapid spontaneous hydrolysis.

  • Pre-Incubation: In a 96-well microplate, combine 160 µL of buffer, 10 µL of the carbamate test compound (varying concentrations in DMSO), and 10 µL of AChE (0.03 U/mL). Incubate for 10 minutes at 25°C. Causality: Carbamates are pseudo-irreversible; pre-incubation allows the system to reach a steady-state of enzyme carbamoylation before substrate competition begins.

  • Reaction Initiation: Add 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 0.3 mM) and 10 µL of acetylthiocholine iodide (ATCh, 0.5 mM).

  • Kinetic Readout: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm for 5 minutes using a microplate reader.

  • Self-Validation Controls:

    • Blank (No Enzyme): Buffer + DTNB + ATCh. Purpose: Quantifies and subtracts the spontaneous, non-enzymatic hydrolysis of ATCh.

    • Positive Control: Rivastigmine. Purpose: Validates assay sensitivity, reagent viability, and provides a benchmark for relative potency.

Conclusion

The structural tuning of carbamates requires a precise balance of electronics and sterics. Chloro-substitutions (particularly at the meta position) offer superior performance by enhancing carbonyl electrophilicity and optimizing hydrophobic gorge interactions. Conversely, methoxy-substitutions generally degrade performance due to resonance-driven deactivation and unfavorable desolvation penalties. Researchers developing novel cholinesterase inhibitors should prioritize halogenated scaffolds over electron-rich oxygenated analogs to maximize target engagement and kinetic efficiency.

Sources

Comparative

Alternatives to 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate for research

Title: A Scientist's Comparison Guide: Alternatives to 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate in Serine Hydrolase Research Introduction & Context As a Senior Application Scientist, I frequently consult with res...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Scientist's Comparison Guide: Alternatives to 8-Quinolyl N-(2-chloro-4-methoxyphenyl)carbamate in Serine Hydrolase Research

Introduction & Context

As a Senior Application Scientist, I frequently consult with research teams looking to optimize their chemical probe toolkits. The compound emerged in early discovery libraries as a structural template for probing serine hydrolases[1]. Carbamates, particularly 8-quinolyl and piperidine derivatives, are well-documented to act as pseudo-irreversible covalent inhibitors. They function by carbamylating the catalytic serine nucleophile within the active site of enzymes like Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Cholinesterases[2].

However, relying on unoptimized, early-stage quinolyl carbamates presents significant experimental risks. These compounds often suffer from poor aqueous solubility, pan-assay interference, and a lack of validated in vivo pharmacokinetic data. More critically, they often exhibit poor selectivity among the serine hydrolase superfamily, confounding phenotypic readouts. To ensure scientific integrity and reproducibility, researchers must transition to highly selective, extensively validated alternatives.

Mechanistic Divergence: Why Target Selectivity Matters

When studying the endocannabinoid system or cholinergic signaling, the causality behind choosing a specific inhibitor is rooted in target isolation. FAAH and MAGL regulate distinct signaling pools (anandamide versus 2-arachidonoylglycerol, respectively)[3]. An unselective carbamate will artificially elevate both, masking the specific biological pathway under investigation. Therefore, we must select alternatives engineered for precise spatial and target selectivity.

Top Validated Alternatives by Target Class
  • For FAAH-Specific Inhibition: Instead of a generic quinolyl carbamate, URB597 is the gold-standard cyclohexyl carbamate for FAAH inhibition[4]. It covalently targets the unusual Ser241-Ser217-Lys142 catalytic triad of FAAH with exceptional precision[5]. Causality for choice: URB597 does not interact with cannabinoid receptors or MAGL, ensuring that any observed phenotypic effects (e.g., anxiolytic or analgesic responses) are strictly due to anandamide accumulation[6].

  • For MAGL-Specific Inhibition: If your research focuses on 2-arachidonoylglycerol (2-AG) pathways, JZL184 is the definitive alternative[7]. It is a piperidine carbamate that achieves >300-fold selectivity for MAGL over FAAH[8]. Causality for choice: JZL184 allows researchers to isolate the physiological effects of 2-AG without cross-contaminating the anandamide pool, a feat impossible with early-generation pan-hydrolase inhibitors[9].

  • For Cholinesterase Inhibition: For neurodegenerative disease models targeting Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE), Rivastigmine provides a clinically validated carbamate alternative[10]. Causality for choice: Its dual-inhibition profile and well-documented blood-brain barrier penetrance make it a reliable positive control for in vivo cognitive assays[11].

Quantitative Data Comparison

CompoundPrimary TargetIC₅₀Selectivity ProfileRecommended Application
8-Quinolyl Carbamate (CAS 59741-12-7)Serine Hydrolases (Pan)N/A (Unoptimized)Poor (Pan-assay interference)Early discovery structural template
URB597 FAAH4.6 nM>100-fold over MAGL & CB receptorsAnandamide pathway isolation
JZL184 MAGL8.0 nM>300-fold over FAAH2-AG pathway isolation
Rivastigmine AChE / BuChE4.15 µM / 37.0 nMCNS-selective dual inhibitionCognitive & neurodegeneration models

Mandatory Visualization: Mechanism of Action

G cluster_0 Substrate Hydrolysis (e.g., Anandamide) cluster_1 Carbamate Inhibition Mechanism Substrate Endogenous Substrate (Anandamide / 2-AG) Enzyme Active Serine Hydrolase (FAAH / MAGL) Substrate->Enzyme Binds catalytic cleft Products Hydrolyzed Products (Arachidonic Acid) Enzyme->Products Rapid hydrolysis Inhibitor Carbamate Inhibitor (URB597 / JZL184) Target Active Serine Hydrolase (FAAH / MAGL) Inhibitor->Target Nucleophilic attack by Serine-OH Adduct Carbamylated Enzyme (Inactive Adduct) Target->Adduct Pseudo-irreversible covalent bond

Mechanism of serine hydrolase covalent inhibition by carbamates versus natural substrate hydrolysis.

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

To guarantee trustworthiness in your assays, you cannot rely solely on downstream phenotypic readouts to confirm inhibitor efficacy. You must use a self-validating system .

Why ABPP? Standard colorimetric substrate assays measure bulk activity and are susceptible to assay interference (e.g., compound aggregation or autofluorescence). Activity-Based Protein Profiling (ABPP) utilizes a fluorophosphonate-rhodamine (FP-rhodamine) probe that binds exclusively to the active catalytic serine of hydrolases[2]. By visualizing the physical binding of the probe on an SDS-PAGE gel, any reduction in fluorescent band intensity directly proves that your carbamate inhibitor has successfully engaged the active site. This eliminates false positives and provides absolute confidence in target engagement.

Step-by-Step Methodology:

  • Proteome Preparation: Homogenize target tissue (e.g., mouse brain) in cold PBS (pH 7.4). Centrifuge at 100,000 × g for 45 minutes to isolate the membrane fraction (where FAAH and MAGL reside). Resuspend the pellet in PBS to a final protein concentration of 1 mg/mL.

  • Inhibitor Incubation (Target Engagement): Aliquot 50 µL of the proteome. Add the carbamate inhibitor (e.g., URB597 or JZL184) at desired concentrations (e.g., 1 nM to 10 µM) or a DMSO vehicle control. Incubate at 37°C for 30 minutes to allow the pseudo-irreversible carbamylation of the catalytic serine to occur.

  • Probe Labeling (The Self-Validation Step): Add the FP-rhodamine probe to a final concentration of 1 µM. Incubate in the dark at room temperature for 30 minutes. (Note: The probe will label all available serine hydrolases. If the carbamate inhibitor is effective, the specific target's active site will be blocked, preventing probe binding).

  • Quenching & Separation: Quench the reaction by adding 4× SDS loading buffer (reducing). Boil the samples at 90°C for 5 minutes. Resolve the proteome using 10% SDS-PAGE (150V for 90 minutes).

  • Visualization: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) equipped with a 532 nm laser and a 580 nm filter. Quantify the disappearance of the fluorescent band at the expected molecular weight (e.g., ~63 kDa for FAAH, ~33 kDa for MAGL) relative to the DMSO control to calculate your in vitro IC₅₀.

References

  • Alexander JP, Cravatt BF. "Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes". Chemistry & Biology. 2005. URL:[Link]

  • Kathuria S, et al. "Modulation of anxiety through blockade of anandamide hydrolysis". Nature Medicine. 2003. URL:[Link]

  • Kandiah N, et al. "Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia". Clinical Interventions in Aging. 2017. URL:[Link]

Sources

Validation

A Researcher's Guide to Bridging the Gap: In Vitro vs. In Vivo Efficacy of Quinoline-Based Compounds

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with a broad range of pharmacological activities, including anticancer, antimicrobi...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with a broad range of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The journey from a promising hit in a laboratory assay to a clinically effective drug is fraught with challenges, a primary one being the often-observed disparity between in vitro (in a test tube or culture dish) and in vivo (in a living organism) efficacy. This guide provides an in-depth technical comparison of the performance of quinoline-based compounds in these two distinct settings, offering supporting experimental data and field-proven insights for researchers, scientists, and drug development professionals.

The Dichotomy of Efficacy: Why What Works in the Lab Doesn't Always Work in the Body

The controlled environment of an in vitro assay allows for the precise measurement of a compound's direct effect on a specific biological target, be it a cancer cell line or a microbial pathogen. However, this simplicity is also its greatest limitation. The physiological complexity of a living organism introduces a myriad of variables that can profoundly influence a drug's activity.[3] Understanding the interplay of these factors is critical for the rational design and development of effective quinoline-based therapeutics.

A crucial aspect of this is the compound's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME).[4][5] Quinolones are generally well-absorbed from the gastrointestinal tract and exhibit extensive tissue penetration.[6][7] However, their metabolism, primarily through hepatic and renal pathways, can vary significantly between different derivatives, potentially leading to rapid clearance and reduced bioavailability in vivo.[6][8]

Evaluating Efficacy in the Laboratory: A Toolkit of In Vitro Assays

A battery of standardized in vitro assays is employed to determine the initial potency of quinoline-based compounds. These assays are essential for screening large libraries of compounds and for establishing structure-activity relationships (SAR).

Anticancer Activity

The cytotoxic potential of novel quinoline compounds is a cornerstone of anticancer drug discovery.[9] Several robust assays are utilized to quantify their effects and elucidate the mechanisms of cell death.[9]

Key Assays for Anticancer Evaluation:
  • MTT Assay: This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

  • Sulforhodamine B (SRB) Assay: This assay relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a measure of total protein mass and, by extension, cell number.[10]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH from cells with compromised plasma membranes, a hallmark of cytotoxicity.[9]

Antimicrobial Activity

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that completely inhibits visible microbial growth.[11]

Key Assays for Antimicrobial Evaluation:
  • Minimum Inhibitory Concentration (MIC) Assay: This assay involves preparing serial dilutions of the quinoline compound in a liquid growth medium, which is then inoculated with a standardized number of microorganisms.[11][12]

  • Minimum Bactericidal Concentration (MBC) Assay: To determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), aliquots are taken from the wells of an MIC assay that show no growth and are plated on agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[13]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a quinoline-based compound against a cancer cell line.

  • Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Treat the cells with a range of concentrations of the quinoline compound and incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the IC50 value.[1]

Diagram of the MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate for 24h A->B C Add quinoline compound dilutions B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilizing agent F->G H Measure absorbance G->H I Data Analysis H->I Calculate IC50

Caption: A generalized workflow for determining the cytotoxic activity of quinoline compounds using the MTT assay.

From the Bench to the Body: Evaluating Efficacy in Vivo Models

In vivo studies are indispensable for evaluating the therapeutic potential of a drug candidate in a complex biological system.[15] These studies provide critical information on a compound's efficacy, pharmacokinetics, and safety profile.

Animal Models in Quinoline Research

The choice of animal model is paramount and depends on the therapeutic area of interest.[16]

  • Anticancer Efficacy: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess the in vivo anticancer activity of quinoline derivatives.[17][18]

  • Antimalarial Efficacy: Murine models, such as mice infected with Plasmodium berghei, are standard for the preclinical evaluation of antimalarial drugs.[19][20]

  • Antibacterial Efficacy: Various infection models, such as thigh infection or sepsis models in mice, are used to determine the in vivo efficacy of antibacterial quinolines.[21][22]

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of a quinoline derivative against a human cancer.

  • Cell Culture and Implantation: Culture human cancer cells in vitro and then inject a suspension of these cells subcutaneously into the flank of immunodeficient mice.[17]

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.[16]

  • Drug Administration: Formulate the quinoline compound in a suitable vehicle and administer it to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone. A positive control group may be treated with a standard-of-care drug.[16][17]

  • Efficacy Evaluation: Measure the tumor volume at regular intervals using calipers. Monitor the body weight of the animals as an indicator of toxicity.[16]

  • Endpoint and Analysis: Continue the treatment for a specified period or until the tumors in the control group reach a certain size. At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histology and biomarker studies.[12]

Diagram of the In Vivo Xenograft Workflow

InVivo_Xenograft_Workflow A Implant human cancer cells into mice B Monitor tumor growth A->B C Randomize mice into groups B->C D Administer quinoline compound or vehicle C->D E Measure tumor volume and body weight regularly D->E F Endpoint: Excise tumors for analysis E->F G Efficacy & Toxicity Assessment F->G Apoptosis_Pathway Quinoline Quinoline-based Compound Mitochondria Mitochondria Quinoline->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified signaling pathway for apoptosis that can be triggered by quinoline-based anticancer agents. [1]

Conclusion: A Path Forward

The successful translation of in vitro findings to in vivo efficacy is a critical determinant of success in the development of quinoline-based therapeutics. A thorough understanding of the ADME properties, coupled with the use of relevant animal models, is essential to bridge the gap between these two evaluation paradigms. By carefully considering the complexities of a living system and employing a multi-faceted testing strategy, researchers can increase the likelihood of identifying and developing quinoline derivatives with true clinical potential.

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